Reveromycin B
Description
structure in first source
Properties
Molecular Formula |
C36H52O11 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2R,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36?/m0/s1 |
InChI Key |
XVFQIVPMOPJEIO-CPHBZNGZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of Reveromycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product isolated from Streptomyces sp. SN-593. It belongs to a class of compounds that have garnered significant interest due to their potent biological activities, including the inhibition of mitogenic activity induced by the epidermal growth factor (EGF).[1][2] This technical guide provides an in-depth overview of the core methodologies and data that were instrumental in the elucidation of its complex structure. The determination of this compound's intricate architecture, featuring a 5,6-spiroketal system, has been a subject of rigorous spectroscopic analysis and has been unequivocally confirmed through total synthesis.
Physicochemical and Spectroscopic Data
The structural characterization of this compound was achieved through a combination of spectroscopic techniques. The data presented below is a compilation from various studies, including those reporting the total synthesis of the natural product, which confirmed the identity of the synthetic compound with the natural isolate.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C36H52O10 | Deduced from HRMS data |
| Molecular Weight | 644.8 g/mol | Calculated from formula |
| Optical Rotation | Data not available in the searched sources | - |
| High-Resolution Mass Spectrometry (HRMS) | Specific data not available in the searched sources | - |
NMR Spectroscopic Data
The definitive structure of this compound was largely determined by extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift data recorded in methanol-d4.
Table 1: ¹H NMR Data for this compound (CD3OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.82 | d | 15.7 |
| 3 | 7.29 | dd | 15.7, 10.0 |
| 4 | 5.86 | d | 10.0 |
| 5 | 2.50 | m | |
| 6 | 4.07 | m | |
| 7 | 5.51 | dd | 15.4, 6.4 |
| 8 | 6.24 | d | 15.4 |
| 9 | 2.37 | m | |
| 10a | 1.64 | m | |
| 10b | 1.44 | m | |
| 11 | 3.45 | m | |
| 12 | 1.39 | m | |
| 13 | 1.44 | m | |
| 14a | 1.25 | m | |
| 14b | 1.08 | m | |
| 16a | 1.75 | m | |
| 16b | 1.60 | m | |
| 17a | 2.02 | m | |
| 17b | 1.47 | m | |
| 19 | 4.63 | d | 8.3 |
| 21 | 7.34 | d | 15.2 |
| 22 | 5.80 | s | |
| 4-Me | 1.88 | s | |
| 8-Me | 1.75 | s | |
| 12-Me | 0.79 | d | 6.5 |
| 22-Me | 2.25 | d | 1.2 |
| 2' | 2.62 | m | |
| 3' | 2.59 | m |
Table 2: ¹³C NMR Data for this compound (CD3OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 169.8 |
| 2 | 122.3 |
| 3 | 149.8 |
| 4 | 130.1 |
| 5 | 43.9 |
| 6 | 76.7 |
| 7 | 137.7 |
| 8 | 135.9 |
| 9 | 42.4 |
| 10 | 32.8 |
| 11 | 76.1 |
| 12 | 36.7 |
| 13 | 28.1 |
| 14 | 35.1 |
| 15 | 97.1 |
| 16 | 25.4 |
| 17 | 37.9 |
| 18 | 84.2 |
| 19 | 70.9 |
| 20 | 173.8 |
| 21 | 155.1 |
| 22 | 116.9 |
| 23 | 171.2 |
| 4-Me | 12.5 |
| 8-Me | 12.5 |
| 12-Me | 17.5 |
| 22-Me | 14.3 |
| 1' | 173.8 |
| 2' | 30.9 |
| 3' | 29.7 |
| 4' | 176.4 |
Experimental Protocols
Isolation and Purification
-
Fermentation: Culturing of Streptomyces sp. SN-593 in a suitable nutrient-rich medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the individual components. This often includes:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification to yield pure this compound.
-
Spectroscopic Analysis
The structural elucidation of this compound relied heavily on a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton framework of the molecule, including chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the assembly of the molecular skeleton and the assignment of all signals.
-
Sample Preparation: For NMR analysis, a purified sample of this compound is dissolved in a deuterated solvent, typically methanol-d4 (CD3OD).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) is a common ionization technique used for this purpose.
-
-
Optical Rotation:
-
To measure the specific rotation of the chiral molecule, which is a characteristic physical property. This is performed using a polarimeter.
-
Total Synthesis
The absolute stereochemistry of this compound was definitively confirmed through its total synthesis. Several research groups have reported the total synthesis of this compound, with the spectroscopic data of the synthetic material being identical to that of the natural product.[3][4] The synthetic strategies, while varied, generally involved the stereoselective construction of the key 5,6-spiroketal core and the subsequent elaboration of the side chains.
Mandatory Visualizations
Experimental Workflow for Structure Elucidation
Proposed Mechanism of Action on EGF Signaling Pathway
This compound is known to inhibit the mitogenic activity induced by the Epidermal Growth Factor (EGF).[1][2] The primary molecular target of the closely related Reveromycin A has been identified as eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[5] Inhibition of IleRS leads to a downstream cascade that ultimately affects cell proliferation.
Conclusion
The structure of this compound has been rigorously established through a combination of advanced spectroscopic methods and confirmed by total synthesis. Its unique 5,6-spiroketal core and complex stereochemistry presented a significant challenge that was overcome by modern analytical and synthetic techniques. The primary biological mechanism of action, through the inhibition of isoleucyl-tRNA synthetase, provides a clear rationale for its observed effects on cell proliferation, including the inhibition of EGF-induced mitogenic activity. This comprehensive understanding of its structure and function is crucial for its potential development as a therapeutic agent. Further research into its specific interactions with IleRS and the downstream consequences on various signaling pathways will continue to be an area of active investigation.
References
Determining the Stereochemistry of Reveromycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product isolated from the genus Streptomyces. It belongs to a class of spiroketal-containing compounds that have garnered significant interest due to their diverse biological activities, including antifungal and antitumor properties. The complex structure of this compound, featuring multiple stereocenters, necessitates a rigorous and multifaceted approach to unambiguously determine its three-dimensional architecture. This technical guide provides an in-depth overview of the key experimental methodologies and data interpretation strategies employed in the elucidation of the stereochemistry of this compound.
Determination of Relative Stereochemistry
The relative configuration of the stereocenters in this compound was primarily established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and confirmation by stereoselective total synthesis.
Spectroscopic Analysis: Nuclear Overhauser Effect (NOE)
Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful techniques for determining the spatial proximity of protons within a molecule. For molecules like this compound, these experiments provide crucial data for deducing the relative stereochemistry of substituents on its cyclic systems.
Confirmation by Total Synthesis
The proposed relative stereochemistry of this compound has been unequivocally confirmed through multiple total syntheses. These synthetic routes employed highly stereoselective reactions to control the formation of each chiral center, ultimately leading to a synthetic product identical to the natural isolate.
Key Stereoselective Reactions in the Total Synthesis of (-)-Reveromycin B
The successful total syntheses of (-)-Reveromycin B relied on several key stereoselective reactions to construct the complex carbon skeleton with the correct stereochemistry.
An In-depth Technical Guide to the Biosynthesis of Reveromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide-derived natural product that has garnered significant interest within the scientific community due to its array of biological activities. It is a structural isomer of Reveromycin A, from which it is formed through a spontaneous rearrangement. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and chemical transformations involved in its production by Actinacidiphila reveromycinica SN-593 (formerly classified as Streptomyces sp. SN-593). The intricate process begins with the assembly of a polyketide backbone, followed by a series of post-polyketide synthase (PKS) modifications, including the formation of a characteristic spiroacetal ring system, to yield Reveromycin A. Under acidic conditions, the thermodynamically less stable Reveromycin A undergoes rearrangement to form the more stable 5,6-spiroacetal structure of this compound. Understanding this biosynthetic pathway is crucial for the potential bioengineering of novel reveromycin analogs with enhanced therapeutic properties.
The Reveromycin Biosynthetic Gene Cluster (rev)
The biosynthesis of reveromycins is orchestrated by a dedicated gene cluster, designated rev, in A. reveromycinica SN-593. This cluster harbors the genes encoding all the necessary enzymes for the production of the reveromycin scaffold, from the initial polyketide chain assembly to the final tailoring steps.
| Gene | Proposed Function |
| revA | Type I Polyketide Synthase (PKS) |
| revB | Unknown |
| revC | Unknown |
| revD | Unknown |
| revE | Unknown |
| revF | Unknown |
| revG | Dihydroxy ketone synthase |
| revH | Unknown |
| revI | Cytochrome P450 hydroxylase (P450revI) |
| revJ | Spiroacetal synthase |
| revK | Unknown |
| revL | Unknown |
| revM | Unknown |
| revN | Unknown |
| revO | Unknown |
| revP | Unknown |
| revQ | Streptomyces antibiotic regulatory protein |
| revR | Unknown |
| revS | Unknown |
| revT | Acyltransferase |
| revU | LuxR family transcriptional regulator |
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Polyketide Backbone Assembly and Formation of Reveromycin T: A type I polyketide synthase (PKS), encoded by revA, is responsible for the iterative condensation of extender units to form the initial polyketide chain. This is followed by a series of modifications to yield the intermediate, Reveromycin T (RM-T).
-
Conversion of Reveromycin T to Reveromycin A: This stage involves a critical hydroxylation and subsequent acylation. The cytochrome P450 enzyme, P450revI, encoded by the revI gene, catalyzes the stereospecific hydroxylation of Reveromycin T at the C18 position to form Reveromycin T1.[1][2] This is followed by the attachment of a hemisuccinate moiety, a reaction catalyzed by an acyltransferase, RevT, to produce Reveromycin A (RM-A).[1][2] The formation of the characteristic 6,6-spiroacetal core of Reveromycin A is a key step, enzymatically controlled by RevG (a dihydroxy ketone synthase) and RevJ (a spiroacetal synthase), which ensure the correct stereochemistry.[3]
-
Spontaneous Rearrangement to this compound: Reveromycin A is inherently unstable, particularly under acidic conditions.[1][2] The 6,6-spiroacetal core of Reveromycin A can undergo a spontaneous transacetalization reaction to form the more thermodynamically stable 5,6-spiroacetal structure of this compound (RM-B).[1][2] This rearrangement is a non-enzymatic process.
Diagram of the this compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound.
Quantitative Data
The production of reveromycins and the activity of the biosynthetic enzymes have been quantified in several studies. This data is crucial for understanding the efficiency of the pathway and for developing strategies for yield improvement.
Table 1: Production of Reveromycin Derivatives in A. reveromycinica SN-593 Strains[1]
| Strain | Compound Produced | Yield (mg/L) |
| Wild-type | Reveromycin A | 1.13 |
| ΔrevI | Reveromycin T | - |
| ΔrevI with P450revI-A241L mutant | 17-hydroxy-RM-T | 0.34 |
| ΔrevI with P450revI-A241L mutant | 17-hemisuccinyloxy-RM-T | 0.47 |
Table 2: Kinetic Parameters of P450revI and its A241L Mutant[4]
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |
| P450revI (Wild-type) | Reveromycin T | - | - | - |
| P450revI-A241L | Reveromycin T | 900 ± 100 | 25.7 ± 2.5 | 0.029 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthesis pathway.
Gene Disruption in A. reveromycinica SN-593
Gene disruption is a fundamental technique to elucidate the function of specific genes in a biosynthetic pathway. A common method is homologous recombination, where the target gene is replaced by a resistance cassette.
Workflow for Gene Disruption:
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reveromycin B: A Technical Overview of Its Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product that belongs to the spiroacetal class of compounds. It is an isomer of the more extensively studied Reveromycin A. Structurally, Reveromycin A possesses a 6,6-spiroacetal core, which is crucial for its biological activity. This core can undergo a spiroacetal rearrangement to form the 5,6-spiroacetal structure of this compound.[1][2] This structural alteration leads to a significant reduction in its biological efficacy, with the effects of this compound being described as very weak in comparison to other reveromycins.[3] Consequently, the primary body of research on the mode of action has been conducted on Reveromycin A. This guide will, therefore, focus on the well-documented mechanisms of Reveromycin A as the active analogue, with the understanding that this compound likely shares a similar, albeit significantly attenuated, mode of action.
Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The primary molecular target of Reveromycin A is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[4][5] This enzyme plays a critical role in protein synthesis by catalyzing the attachment of the amino acid isoleucine to its cognate tRNA. By selectively inhibiting IleRS, Reveromycin A effectively halts protein synthesis in eukaryotic cells, leading to downstream cellular effects.[3][4]
The inhibition of IleRS by Reveromycin A is competitive with respect to tRNA(Ile).[6][7] Crystallographic studies have shown that Reveromycin A occupies the tRNA binding site of the enzyme.[6][7] This competitive inhibition prevents the formation of isoleucyl-tRNA(Ile), thereby depleting the pool of charged tRNAs available for the ribosome and stalling protein translation.
A noteworthy characteristic of Reveromycin A's activity is its pH-dependent cell permeability. The molecule contains three carboxylic acid groups. In acidic microenvironments, such as those found in tumors or at the site of bone resorption by osteoclasts, the carboxylic acid moieties are protonated.[8][9] This reduces the polarity of the molecule, enhancing its ability to permeate cell membranes and reach its intracellular target, IleRS.[4][8][9]
Cellular Consequences: Induction of Apoptosis
The inhibition of protein synthesis by Reveromycin A triggers a cascade of events culminating in programmed cell death, or apoptosis. This is particularly evident in cell types that are highly metabolically active and dependent on a constant supply of newly synthesized proteins, such as cancer cells and osteoclasts.[4][8][10]
The apoptotic pathway induced by Reveromycin A is caspase-dependent. Studies in multiple myeloma cells have demonstrated the activation of both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[9] This leads to the cleavage of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis. In addition to caspase activation, Reveromycin A has been shown to reduce the protein levels of the pro-survival transcription factor Sp1 in multiple myeloma cells, further contributing to its pro-apoptotic effect.[9]
Quantitative Data
The biological activity of Reveromycin A has been quantified in various assays. The following tables summarize key findings.
| Target/Assay | Organism/Cell Line | IC50 / Concentration | Reference |
| Isoleucyl-tRNA Synthetase (IleRS) | Saccharomyces cerevisiae | 8 ng/mL | [5] |
| TGF-alpha-induced proliferation | BG-1 (human ovarian carcinoma) | 30-300 nM | |
| Apoptosis Induction | Multiple Myeloma cells (at pH 6.4) | 1 µM | [9] |
| Osteoclast Disappearance | Murine osteoclasts | 100 nM | [9] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Reveromycin A-Induced Apoptosis
Caption: Apoptotic signaling pathway induced by Reveromycin A.
Experimental Workflow for Assessing Reveromycin Activity
Caption: A typical experimental workflow to study Reveromycin's effects.
Experimental Protocols
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Luminescence-Based)
This protocol is adapted from ATP consumption assays. The principle is that as IleRS charges tRNA with isoleucine, it consumes ATP. The remaining ATP is then used in a luciferase reaction to produce light. Inhibition of IleRS results in less ATP consumption and therefore a higher luminescent signal.
Materials:
-
Purified recombinant IleRS enzyme
-
tRNA specific for Isoleucine
-
L-Isoleucine
-
ATP
-
Luciferase/Luciferin reagent mix (e.g., AMP-Glo™)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, DTT)
-
384-well white, opaque microplates
-
Test compounds (Reveromycin) dissolved in DMSO
-
Positive control inhibitor (e.g., Mupirocin)
-
Negative control (DMSO vehicle)
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate using an automated liquid handler.
-
Enzyme and Substrate Addition: Prepare a master mix containing IleRS, tRNA, and L-Isoleucine in assay buffer. Dispense this mix into all wells.
-
Reaction Initiation: Add ATP solution to all wells to start the aminoacylation reaction. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Add the luciferase/luciferin reagent mix to all wells. This will stop the enzymatic reaction and initiate the luminescence reaction.
-
Signal Measurement: Immediately measure the luminescence intensity using a plate reader.
-
Data Analysis: Normalize the data to positive and negative controls. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (WST-8 Assay)
This assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases to a formazan dye, which is detectable by spectrophotometry.
Materials:
-
Target cells (e.g., INA-6 multiple myeloma cells)
-
Culture medium (e.g., RPMI-1640 with supplements)
-
96-well culture plates
-
Reveromycin A or B
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Reveromycin. Include untreated control wells. For pH-dependent studies, adjust the pH of the culture medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cells
-
Reveromycin A or B
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with Reveromycin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Conclusion
The mode of action of this compound is intrinsically linked to that of its more potent isomer, Reveromycin A. The core mechanism is the inhibition of isoleucyl-tRNA synthetase, leading to a cessation of protein synthesis and subsequent induction of apoptosis. This activity is markedly enhanced in acidic microenvironments, providing a potential mechanism for selective targeting of tumors and sites of bone resorption. While this compound itself exhibits weak biological activity due to its 5,6-spiroacetal structure, the detailed understanding of Reveromycin A's mode of action provides a critical framework for the development of novel therapeutics based on the reveromycin scaffold. Future research could focus on synthesizing more stable and active analogues that retain the potent activity of Reveromycin A while improving its pharmacological properties.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
- 9. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Reveromycin A and Reveromycin B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycins are a class of polyketide antibiotics produced by Streptomyces sp. that have garnered significant interest for their diverse biological activities. This technical guide provides a detailed comparative analysis of the biological activities of Reveromycin A and Reveromycin B. While structurally similar, a key difference in their spiroketal core profoundly impacts their efficacy. Reveromycin A is a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), exhibiting significant antifungal, antiproliferative, and anti-osteoporotic properties. In stark contrast, this compound, possessing a rearranged spiroketal structure, demonstrates markedly reduced or very weak biological activity. This guide summarizes the available quantitative data for Reveromycin A, details the experimental protocols for key biological assays, and visualizes the pertinent molecular and experimental workflows.
Introduction
Reveromycins A and B are closely related natural products that differ primarily in their spiroketal ring structure. Reveromycin A features a 6,6-spiroketal system, whereas this compound contains a 5,6-spiroketal core. This seemingly subtle structural variation is critical for their biological function. The 6,6-spiroacetal core of Reveromycin A is considered essential for its potent biological effects[1]. Under certain conditions, Reveromycin A can undergo rearrangement to the more thermodynamically stable but biologically less active this compound.
This guide will delineate the known biological activities of both compounds, with a focus on their comparative potency. Due to the significant disparity in research focus, extensive quantitative data is available for Reveromycin A, while the activity of this compound is primarily described in qualitative terms as being significantly weaker.
Comparative Biological Activity
The primary molecular target of Reveromycin A is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis[1]. By inhibiting IleRS, Reveromycin A disrupts protein production, leading to cell cycle arrest and apoptosis in susceptible organisms and cell types. The effects of this compound on eukaryotic cells have been reported to be very weak in comparison to Reveromycin A[1].
Inhibition of Isoleucyl-tRNA Synthetase (IleRS)
Reveromycin A is a highly potent and selective inhibitor of eukaryotic IleRS. This inhibitory action is the foundation for its broad spectrum of biological activities.
-
Reveromycin A: Demonstrates potent inhibition of eukaryotic IleRS.
-
This compound: Exhibits significantly reduced inhibitory activity against IleRS due to its altered spiroketal structure.
Antiproliferative Activity
Reveromycin A has shown significant antiproliferative activity against various human tumor cell lines. This effect is a direct consequence of the inhibition of protein synthesis.
-
Reveromycin A: Potently inhibits the growth of several cancer cell lines.
-
This compound: Described as having very weak antiproliferative effects[1].
Antifungal Activity
The inhibition of eukaryotic IleRS also confers antifungal properties to Reveromycin A.
-
Reveromycin A: Exhibits antifungal activity, particularly in acidic environments which enhance its cell permeability.
-
This compound: Shows very weak antifungal activity[1].
Quantitative Data for Reveromycin A
Table 1: Antiproliferative and Mitogenic Inhibitory Activity of Reveromycin A
| Activity Type | Cell Line/Assay | IC₅₀ | Reference |
| Inhibition of EGF Mitogenic Activity | Mouse Keratinocyte | 0.7 µg/mL | |
| Antiproliferative Activity | Human Tumor Cell Lines | 1.3 - 2.0 µg/mL |
Table 2: Antifungal Activity of Reveromycin A
| Fungal Species | MIC | Conditions | Reference |
| Various Fungi | 2.0 µg/mL | pH 3 |
Experimental Protocols
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay measures the ability of a compound to inhibit the aminoacylation of tRNAIle by IleRS.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, DTT, [³H]-isoleucine, and purified eukaryotic IleRS.
-
Inhibitor Addition: Add varying concentrations of Reveromycin A or B to the reaction mixture.
-
Initiation: Start the reaction by adding tRNAIle.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Precipitation: Stop the reaction and precipitate the tRNA using trichloroacetic acid (TCA).
-
Washing: Wash the precipitate to remove unincorporated [³H]-isoleucine.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Workflow for IleRS Inhibition Assay
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Reveromycin A or B for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
MTT Assay Workflow
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
-
Drug Dilution: Perform serial dilutions of Reveromycin A or B in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Signaling Pathways and Mechanisms
The primary mechanism of action for Reveromycin A is the inhibition of IleRS, which leads to a downstream cascade of events culminating in cell death.
Reveromycin A Mechanism of Action
Conclusion
The biological activity of Reveromycin A is potent and well-documented, stemming from its specific inhibition of eukaryotic IleRS. This mechanism underpins its observed antifungal and antiproliferative effects. In contrast, this compound, with its altered 5,6-spiroketal core, exhibits significantly diminished biological activity. This structure-activity relationship highlights the critical importance of the 6,6-spiroketal moiety for the potent effects of Reveromycin A. For researchers and drug development professionals, Reveromycin A represents a valuable lead compound, while this compound serves as a crucial negative control and a testament to the stringent structural requirements for this class of inhibitors. Future research could focus on synthesizing analogs of Reveromycin A that maintain the 6,6-spiroketal core to explore and potentially enhance its therapeutic properties.
References
comprehensive review of Reveromycin B literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product belonging to the reveromycin family, a group of compounds isolated from the actinomycete Streptomyces sp. While its structural analog, Reveromycin A, has been the subject of considerable research for its diverse biological activities, this compound is primarily known as a structural isomer of Reveromycin A, to which the latter can rearrange. This rearrangement from a 6,6-spiroacetal core in Reveromycin A to a 5,6-spiroacetal core in this compound results in a significant reduction in biological activity.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, with comparative data for Reveromycin A to provide a thorough context for its biological profile and mechanism of action.
Chemical Structure and Properties
This compound is characterized by a 5,6-spiroketal system, two alkenyl carboxylic acid chains, and a hemisuccinate group.[1][2][3] The total synthesis of this compound has been successfully accomplished, confirming its absolute configuration. The structural difference between Reveromycin A and B lies in the spiroketal core. Reveromycin A possesses a 6,6-spiroketal, which can undergo an acid-catalyzed isomerization to the more thermodynamically stable 5,6-spiroketal of this compound.[2][3] This chemical instability of Reveromycin A, leading to the formation of the less active this compound, is a significant consideration in its development as a therapeutic agent.[1][2][3]
Biological Activity
The biological effects of this compound have been reported to be significantly weaker than those of Reveromycin A. While both compounds have been investigated for their potential as inhibitors of epidermal growth factor (EGF)-stimulated mitogenic response and for their antifungal properties, this compound consistently demonstrates lower potency.
Comparative Biological Activity of Reveromycins
| Compound | Key Biological Activities | Potency | Reference |
| Reveromycin A | Inhibition of EGF-stimulated mitogen response, Antifungal, Anticancer, Anti-osteoporotic, Inhibition of isoleucyl-tRNA synthetase | Potent | [4] |
| This compound | Inhibition of EGF-stimulated mitogen response, Antifungal | Very Weak | |
| Reveromycin C | Inhibition of EGF-stimulated mitogen response, Antifungal | Potent | |
| Reveromycin D | Inhibition of EGF-stimulated mitogen response, Antifungal | Potent |
Mechanism of Action
The primary molecular target of the reveromycin class of compounds is eukaryotic isoleucyl-tRNA synthetase (IleRS).[4][5][6] By inhibiting this crucial enzyme, reveromycins disrupt protein synthesis, leading to cell cycle arrest and apoptosis.[4] Although the inhibitory activity of this compound on IleRS is presumed to be weaker than that of Reveromycin A, it is expected to share the same fundamental mechanism of action.
Signaling Pathway of Reveromycin A (and presumably B)
The inhibition of isoleucyl-tRNA synthetase by reveromycins initiates a cascade of cellular events culminating in apoptosis. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of reveromycins.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the literature. However, the methodologies used to evaluate Reveromycin A can be considered representative of the assays in which this compound was tested.
Inhibition of EGF-Stimulated Mitogen Response Assay
This assay is designed to measure the ability of a compound to inhibit the proliferation of cells stimulated by epidermal growth factor (EGF).
-
Cell Culture: Mouse epidermal keratinocytes (Balb/MK cells) are cultured in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Serum Starvation: The culture medium is replaced with a low-serum medium to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulation: EGF is added to the wells to stimulate cell proliferation.
-
Proliferation Assay: Cell proliferation is measured using a standard method, such as the MTT assay or BrdU incorporation assay, after a suitable incubation period (e.g., 24-48 hours).
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
-
Fungal Culture: The fungal strain of interest is cultured on an appropriate agar medium.
-
Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific turbidity.
-
Drug Dilution: The antifungal agent is serially diluted in a liquid broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no drug).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.
Conclusion
This compound is a structural isomer of Reveromycin A, characterized by a 5,6-spiroketal core. Its primary significance in the scientific literature is its formation from the rearrangement of the more biologically active Reveromycin A. While it shares the same molecular target, isoleucyl-tRNA synthetase, its inhibitory effects are markedly weaker. The lack of specific quantitative data for this compound underscores the scientific community's focus on its more potent counterpart. Future research could explore whether the unique stereochemistry of this compound could be leveraged for other biological activities or as a scaffold for the synthesis of novel compounds. However, based on current knowledge, its potential as a standalone therapeutic agent appears limited due to its reduced bioactivity. This guide provides a summary of the available information, highlighting the comparative context necessary to understand the properties of this compound.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01355K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Reveromycin B: A Technical Guide on its Discovery, Microbial Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin B is a polyketide natural product belonging to the spiroketal class of compounds. First isolated from a strain of Streptomyces, it has garnered interest for its biological activities, notably its ability to inhibit the mitogenic effects of epidermal growth factor (EGF). This technical guide provides a comprehensive overview of the discovery of this compound, its microbial origin, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. Particular emphasis is placed on quantitative data, methodological rigor, and the elucidation of its potential mechanism of action.
Discovery and Microbial Source
This compound was first reported in the early 1990s as part of a screening program for inhibitors of eukaryotic cell growth. It was isolated from the culture broth of the soil actinomycete, Streptomyces reveromyceticus SN-593.[1][2] this compound is produced alongside a family of related compounds, including Reveromycin A, C, and D. Notably, this compound is understood to be a rearrangement product of Reveromycin A, which possesses a 6,6-spiroacetal core that can rearrange to the 5,6-spiroacetal structure of this compound.[3] This structural difference is correlated with a significant reduction in the biological activity of this compound compared to Reveromycin A.[4][5]
Isolation and Characterization
Fermentation and Extraction
The production of this compound is achieved through submerged fermentation of Streptomyces sp. The following protocol is a generalized procedure based on reported methods:
-
Inoculum Preparation: A spore suspension of Streptomyces sp. is used to inoculate a seed culture medium, such as potato dextrose broth (PDB). The culture is incubated on a rotary shaker at 28°C for approximately 3 days.
-
Production Culture: The seed culture is then transferred to a larger volume of production medium and incubated under similar conditions for an extended period to allow for the biosynthesis of the Reveromycins.
-
Extraction: The culture supernatant is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate. The organic phase, containing the Reveromycins, is collected and concentrated under vacuum to yield a crude extract.
Purification
The crude extract is subjected to chromatographic separation to isolate this compound:
-
Silica Gel Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.
-
Elution: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored for the presence of this compound.
-
Further Purification: Fractions containing this compound may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
Structural Characterization
The structure of this compound has been elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to determine the connectivity of atoms and the stereochemistry of the molecule. Detailed analysis of 2D NMR experiments (e.g., COSY, HMQC, HMBC) allows for the complete assignment of the proton and carbon signals, confirming the 5,6-spiroketal structure.
Biological Activity
This compound has been shown to exhibit several biological activities, although generally weaker than its counterpart, Reveromycin A.
Inhibition of EGF-Induced Mitogenic Activity
This compound inhibits the proliferation of Balb/MK cells stimulated by epidermal growth factor (EGF).[4][5]
Table 1: Inhibitory Activity of this compound against EGF-Stimulated Mitogenesis
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Balb/MK | 6 |
Antifungal Activity
This compound displays pH-dependent antifungal activity against various fungal species.
Table 2: Antifungal Activity of this compound (EC50 in µg/mL)
| Fungal Species | pH 4.5 | pH 5.5 | pH 7.0 |
| Botrytis cinerea | 1.15 | 6.12 | >100 |
| Mucor hiemalis | 2.34 | 15.21 | >100 |
| Rhizopus stolonifer | 5.49 | 35.46 | >100 |
| Sclerotinia sclerotiorum | 1.87 | 10.55 | >100 |
Experimental Protocols
EGF-Induced Mitogenic Activity Assay
This protocol is a generalized procedure based on the described biological activity.
-
Cell Culture: Balb/MK mouse keratinocytes are cultured in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Serum Starvation: The culture medium is replaced with a serum-free medium to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of a constant concentration of EGF (e.g., 10 ng/mL).
-
Proliferation Measurement: After a suitable incubation period (e.g., 48-72 hours), cell proliferation is assessed using a standard method such as the MTT assay or by measuring the incorporation of radiolabeled thymidine.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Antifungal Susceptibility Assay
-
Fungal Culture: The fungal strains are grown on a suitable agar medium.
-
Spore Suspension Preparation: A spore suspension is prepared and its concentration is adjusted.
-
Assay Setup: A microtiter plate-based assay is performed in a suitable broth medium buffered to the desired pH.
-
Treatment: Serial dilutions of this compound are added to the wells containing the fungal spore suspension.
-
Incubation: The plates are incubated at an appropriate temperature until sufficient growth is observed in the control wells.
-
Growth Inhibition Assessment: Fungal growth is quantified by measuring the optical density at a specific wavelength. The 50% effective concentration (EC50) is then determined.
Signaling Pathways and Mechanism of Action
The precise molecular target of this compound has not been as extensively studied as that of Reveromycin A, which is known to be a potent and specific inhibitor of eukaryotic isoleucyl-tRNA synthetase.[5] Given that this compound inhibits EGF-induced mitogenesis, it is plausible that it interferes with the EGF receptor (EGFR) signaling cascade. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Upon ligand binding, the EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that often involves the Ras-Raf-MEK-ERK (MAPK) pathway. Further research is required to determine if this compound directly interacts with the EGFR or a downstream component of this pathway.
Caption: Postulated inhibition of the EGF signaling pathway by this compound.
Experimental and Logical Workflows
Caption: Experimental workflow for this compound research.
Conclusion
This compound is a naturally occurring spiroketal isolated from Streptomyces with demonstrated inhibitory effects on EGF-induced cell proliferation and pH-dependent antifungal activity. Its discovery and characterization have provided a valuable chemical scaffold for further investigation. While its biological activities are less potent than those of Reveromycin A, its unique structure and defined biological profile warrant continued research, particularly in elucidating its precise mechanism of action on cellular signaling pathways. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin B: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin B is a polyketide natural product belonging to the spiroketal class of compounds. It is often found as a rearranged, more stable isomer of the biologically more active Reveromycin A. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support research, drug development, and quality control activities. This document summarizes key physicochemical data, outlines experimental protocols for stability assessment, and visualizes relevant biological pathways.
Chemical Properties
This compound is a complex organic molecule with a characteristic 5,6-spiroketal core. Its chemical properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₅₂O₁₁ | [1] |
| Molecular Weight | 660.8 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly reported | N/A |
| LogP | 6.131 | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 11 | [2] |
| Rotatable Bond Count | 19 | [2] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Poor | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
Spectroscopic Data
While detailed raw spectral data is dispersed across various literature sources, primarily within the supporting information of total synthesis publications, the following provides a summary of the key spectroscopic characteristics used for the structural elucidation of this compound.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum of this compound is complex, featuring numerous overlapping signals in the aliphatic region corresponding to the polyketide chain and the spiroketal core. Key signals include those for olefinic protons in the polyene side chains and characteristic shifts for protons adjacent to oxygen atoms within the spiroketal system. |
| ¹³C NMR | The carbon NMR spectrum displays signals for the carbonyl groups of the carboxylic acids and the ester, numerous sp² carbons of the polyene chains, and a series of sp³ carbons corresponding to the intricate spiroketal framework and the alkyl side chain. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of this compound. The fragmentation pattern would be expected to involve losses of water, carbon dioxide from the carboxylic acid groups, and cleavage of the polyene side chains. |
| UV-Vis | The UV-visible spectrum of this compound is characterized by absorption maxima corresponding to the conjugated polyene systems within the molecule. |
Stability Profile
This compound is notably more stable than its isomer, Reveromycin A. The 6,6-spiroketal of Reveromycin A is prone to an acid-catalyzed rearrangement to the thermodynamically more stable 5,6-spiroketal of this compound. This inherent instability of Reveromycin A is a critical factor in the handling and formulation of this class of compounds.
pH Stability
This compound exhibits pH-dependent activity and stability. Its antifungal activity against Candida albicans is significantly higher at acidic pH (MIC of 15.6 µg/mL at pH 3.0) compared to neutral pH (MIC >500 µg/mL at pH 7.4)[2]. This suggests that the protonation state of the carboxylic acid groups influences its biological activity and likely its transport across cell membranes. The spiroketal linkage itself can be susceptible to hydrolysis under strong acidic or basic conditions, although this compound's 5,6-spiroketal is more robust than the 6,6-spiroketal of Reveromycin A.
Thermal and Photostability
Specific studies on the thermal and photostability of this compound are not extensively detailed in the public domain. However, as a general practice for complex natural products, it is recommended to store this compound at low temperatures (e.g., -20°C for long-term storage) and protected from light to minimize potential degradation[2].
Experimental Protocols
The following sections outline detailed methodologies for key experiments related to the analysis and stability testing of this compound. These protocols are based on established methods for natural products and spiroketals and may require optimization for specific laboratory conditions and equipment.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its potential degradation products, including Reveromycin A.
Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its related substances.
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the structurally similar Reveromycins and their degradation products.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the carboxylic acids.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Example Gradient: Start with a higher proportion of Mobile Phase A, and gradually increase the proportion of Mobile Phase B over the course of the run to elute the more nonpolar compounds. A re-equilibration step at the initial conditions is necessary between injections.
Detection:
-
UV detection at a wavelength corresponding to the absorbance maximum of the polyene chromophore (e.g., around 270-280 nm).
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as methanol or DMSO, to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH guidelines):
-
Specificity (peak purity analysis using a PDA detector).
-
Linearity (analysis of a series of standards at different concentrations).
-
Accuracy (recovery studies).
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Robustness (evaluating the effect of small, deliberate changes in method parameters).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period. Also, analyze a solution of the compound heated at a similar temperature.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.
Analysis:
-
Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.
Biological Pathways and Mechanisms
While this compound is less biologically active than Reveromycin A, it still interacts with certain biological pathways.
Inhibition of EGF-Induced Mitogenic Activity
This compound has been shown to inhibit the mitogenic (cell-proliferating) activity induced by Epidermal Growth Factor (EGF). The EGF signaling pathway is a critical regulator of cell growth, proliferation, and differentiation.
Caption: Inhibition of the EGF signaling pathway by this compound.
Experimental Protocol: Cell Proliferation Assay
Objective: To determine the inhibitory effect of this compound on EGF-induced cell proliferation.
Cell Line: A cell line responsive to EGF, such as the mouse keratinocyte cell line Balb/MK.
Methodology:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize them and reduce basal proliferation.
-
Treat the cells with various concentrations of this compound for a short pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined optimal concentration of EGF. Include control wells with no EGF and no this compound.
-
Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Quantify cell proliferation using a suitable assay, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Calculate the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the EGF-induced proliferation.
Interaction with Isoleucyl-tRNA Synthetase
The primary molecular target of Reveromycin A is isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. This compound is a weak inhibitor of this enzyme compared to Reveromycin A.
Caption: Differential inhibition of Isoleucyl-tRNA Synthetase by Reveromycins A and B.
Conclusion
This compound is a structurally complex natural product with a defined set of chemical properties and a higher intrinsic stability compared to its congener, Reveromycin A. Its biological activity, though less potent than Reveromycin A, provides a valuable tool for studying cellular signaling pathways, particularly those related to cell proliferation. The experimental protocols outlined in this guide provide a framework for the consistent analysis and stability assessment of this compound, which is crucial for its potential development as a pharmacological agent or research tool. Further research is warranted to fully characterize its degradation products and to explore its full range of biological activities.
References
An In-depth Technical Guide on the Spiroacetal Rearrangement in Reveromycins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycins are a class of polyketide natural products produced by Streptomyces species, exhibiting a range of biological activities, including antifungal, antitumor, and anti-osteoporotic properties. A key structural feature of the reveromycins is a spiroacetal core, which is crucial for their biological function. Reveromycin A, the most well-studied member of this family, possesses a thermodynamically favored 6,6-spiroacetal ring system. However, under certain conditions, particularly acidic environments, it can undergo an irreversible rearrangement to form Reveromycin B, which features a 5,6-spiroacetal system and exhibits significantly reduced biological activity.[1][2] This instability presents a considerable challenge for the development of Reveromycin A as a therapeutic agent. Understanding the enzymatic basis of the spiroacetal formation and the chemical nature of its rearrangement is therefore critical for the design of more stable and potent Reveromycin analogues.
This technical guide provides a comprehensive overview of the spiroacetal rearrangement in reveromycins, detailing the biosynthetic pathway, the enzymes involved, and the factors influencing the rearrangement. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.
The Biosynthetic Pathway and the Spiroacetal Rearrangement
The biosynthesis of Reveromycin A involves a complex enzymatic assembly line. The stereospecific formation of the 6,6-spiroacetal core is a critical step, catalyzed by two key enzymes: RevG, a dihydroxy ketone synthase, and RevJ, a spiroacetal synthase.[3] These enzymes work in concert to convert a linear polyketide precursor into the characteristic spirocyclic structure.[3]
The subsequent rearrangement from the active 6,6-spiroacetal (Reveromycin A) to the less active 5,6-spiroacetal (this compound) is a non-enzymatic process driven by thermodynamics and facilitated by acidic conditions.[1][2] The presence of a hemisuccinate moiety at the C18 position of Reveromycin A is thought to contribute to the instability of the 6,6-spiroacetal core, promoting the rearrangement.[1]
Key Molecules in the Pathway
| Compound | Description |
| Reveromycin T | A late-stage biosynthetic intermediate, lacking the C18-hydroxyl group and the hemisuccinate moiety. It is the substrate for the cytochrome P450 enzyme, P450revI.[4][5] |
| Reveromycin T1 | The C18-hydroxylated product of Reveromycin T, formed by the action of P450revI. |
| Reveromycin A | The final bioactive product with a 6,6-spiroacetal core. It is formed by the hemisuccinylation of Reveromycin T1. |
| This compound | The rearranged, less active product with a 5,6-spiroacetal core, formed from Reveromycin A under acidic conditions.[1] |
Quantitative Data on Enzyme Kinetics and Product Formation
The following tables summarize key quantitative data from studies on the enzymes involved in the late stages of Reveromycin A biosynthesis and the production of Reveromycin derivatives.
Table 1: Kinetic Parameters of P450revI and its A241L Mutant
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |
| Wild-type P450revI | Reveromycin T | 0.83 ± 0.09 | 100 ± 10 | 120 |
| P450revI-A241L | Reveromycin T | 0.90 ± 0.10 | 25.7 ± 2.5 | 28.9 |
Data from Yong et al., 2025.[2]
Table 2: Production of Reveromycin Derivatives in A. reveromycinica SN-593-ΔrevI Strain
| Plasmid introduced | Compound Produced | Titer (mg L-1) |
| Wild-type revI | Reveromycin A (1) | 1.13 |
| P450revI-A241L | 17-hydroxy-RM-T (6) | 0.34 |
| P450revI-A241L | 17-hemisuccinyloxy-RM-T (7) | 0.47 |
Data from Yong et al., 2025.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Reveromycin biosynthesis and spiroacetal rearrangement.
Gene Disruption of revI in Streptomyces sp. SN-593
This protocol describes the generation of a revI gene deletion mutant to study the function of the P450revI enzyme.
Materials:
-
Streptomyces sp. SN-593
-
Fosmid clone 30B04 containing the rev gene cluster
-
pUC119 vector
-
Kanamycin resistance gene cassette (aphII)
-
Restriction enzymes: EcoRI, BamHI
-
T4 DNA Ligase
-
E. coli DH5α and ET12567/pUZ8002
-
ISP Medium 2
-
Lysozyme
-
Polyethylene glycol (PEG) 3350
Procedure:
-
A 6.0-kb EcoRI fragment containing the revI gene was subcloned from the fosmid 30B04 into pUC119.
-
The resulting plasmid was digested with BamHI to remove a 1.2-kb fragment containing the catalytic region of revI.
-
The 1.6-kb BamHI fragment containing the kanamycin resistance gene (aphII) was ligated into the digested plasmid to create the gene disruption vector.
-
The disruption vector was introduced into E. coli ET12567/pUZ8002 and subsequently transferred to Streptomyces sp. SN-593 by conjugation.
-
Exconjugants were selected on ISP Medium 2 containing kanamycin.
-
Successful gene replacement was confirmed by Southern blot analysis.[5]
Heterologous Expression and Purification of P450revI
This protocol details the production and purification of the P450revI enzyme for in vitro studies.
Materials:
-
pET-28a(+) vector
-
E. coli BL21(DE3)
-
Luria-Bertani (LB) medium supplemented with kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Buffer A (50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 10% glycerol)
-
Buffer B (Buffer A with 500 mM imidazole)
Procedure:
-
The revI gene was amplified by PCR and cloned into the pET-28a(+) vector.
-
The resulting plasmid was transformed into E. coli BL21(DE3).
-
A single colony was inoculated into LB medium with kanamycin and grown at 37°C to an OD600 of 0.6.
-
Protein expression was induced with 0.1 mM IPTG, and the culture was incubated at 18°C for 16 hours.
-
Cells were harvested by centrifugation, resuspended in Buffer A, and lysed by sonication.
-
The cell lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA column.
-
The column was washed with Buffer A, and the His-tagged P450revI was eluted with a linear gradient of Buffer B.
-
Fractions containing the purified protein were pooled and dialyzed against a storage buffer.[5]
In Vitro Assay of P450revI
This protocol describes the enzymatic assay to determine the activity of the purified P450revI.
Materials:
-
Purified P450revI
-
Reveromycin T (substrate)
-
NADPH
-
Reaction buffer (100 mM potassium phosphate, pH 7.5)
-
Acetonitrile
-
HPLC system
Procedure:
-
A reaction mixture containing 1 μM P450revI, 100 μM Reveromycin T, and 500 μM NADPH in reaction buffer was prepared.
-
The reaction was initiated by the addition of NADPH and incubated at 30°C for 30 minutes.
-
The reaction was quenched by the addition of an equal volume of acetonitrile.
-
The mixture was centrifuged to precipitate the protein, and the supernatant was analyzed by HPLC to detect the formation of Reveromycin T1.[5]
Isotopic Labeling Studies
This protocol provides a general framework for isotopic labeling experiments to trace the biosynthetic origins of Reveromycin.
Materials:
-
Streptomyces sp. SN-593 culture
-
Defined minimal medium
-
13C-labeled precursors (e.g., [1-13C]acetate, [1-13C]propionate, [methyl-13C]methionine)
-
Unlabeled precursors for control experiments
-
LC-MS system
Procedure:
-
Streptomyces sp. SN-593 is cultured in a defined minimal medium to ensure efficient incorporation of labeled precursors.
-
Parallel fermentations are set up. To one set of cultures, a 13C-labeled precursor is added at a specific concentration (e.g., 30 mM for acetate and propionate, 5 mM for methionine).
-
To a control set of cultures, the corresponding unlabeled precursor is added at the same concentration.
-
The cultures are incubated for a period sufficient for the production of reveromycins.
-
The culture broth is extracted, and the extracts are analyzed by LC-MS.
-
The mass spectra of the reveromycins from the labeled and unlabeled cultures are compared to determine the degree of isotope incorporation.[6]
Visualizations
Biosynthetic Pathway of Reveromycin A Spiroacetal Formation and Rearrangement
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function analyses of cytochrome P450revI involved in reveromycin A biosynthesis and evaluation of the biological activity of its substrate, reveromycin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Function Analyses of Cytochrome P450revI Involved in Reveromycin A Biosynthesis and Evaluation of the Biological Activity of Its Substrate, Reveromycin T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin B as an Inhibitor of Isoleucyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Reveromycin B and its role as an inhibitor of isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis. While its isomer, Reveromycin A, is a well-characterized potent inhibitor of eukaryotic IleRS, this compound exhibits significantly reduced biological activity. This document details the mechanism of action of the reveromycins, presents available quantitative data for their inhibition of IleRS, and provides comprehensive experimental protocols for assessing their activity. Visualizations of the inhibitory mechanism and experimental workflows are included to facilitate understanding.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a crucial step in protein synthesis.[1] Their vital role makes them attractive targets for the development of antimicrobial and anticancer agents.[1] Isoleucyl-tRNA synthetase (IleRS) specifically ensures the fidelity of isoleucine incorporation into polypeptides.[2]
Reveromycins are polyketide natural products isolated from Streptomyces reveromyceticus. Reveromycin A has demonstrated a range of biological activities, including antifungal, anticancer, and anti-osteoporotic effects, by selectively inhibiting eukaryotic cytoplasmic IleRS.[3] this compound is a structural isomer of Reveromycin A, formed through a spiroacetal rearrangement from a 6,6-spiroacetal core in Reveromycin A to a 5,6-spiroacetal core.[4] This structural change has been shown to lead to a significant reduction in its biological activity.[4]
This guide focuses on the interaction of this compound with IleRS, placed in the context of the more potent isomer, Reveromycin A, to provide a comprehensive understanding for researchers in drug discovery and development.
Mechanism of Action
Reveromycin A inhibits IleRS by competing with the binding of tRNAIle to the enzyme's catalytic domain.[3] Its binding is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP), suggesting a synergistic binding mechanism.[3] Reveromycin A occupies the binding site of the 3' CCA end of tRNAIle, effectively blocking the productive binding of the tRNA and thus halting protein synthesis.
While a detailed mechanistic study for this compound is not extensively published, its reduced bioactivity is attributed to the change in its three-dimensional structure due to the spiroacetal rearrangement.[4] This altered conformation likely results in a weaker interaction with the tRNA binding site on IleRS.
Quantitative Data: Inhibition of Isoleucyl-tRNA Synthetase
Quantitative data on the inhibitory activity of this compound against IleRS is limited. However, studies consistently report that its activity is significantly lower than that of Reveromycin A. The available data for Reveromycin A provides a benchmark for its potency.
| Compound | Target Enzyme | Assay Type | IC50 | Reference |
| Reveromycin A | Saccharomyces cerevisiae IleRS | Enzymatic | 8 ng/mL | |
| Reveromycin A | Osteoclast IleRS | Enzymatic | 10 nM | |
| Reveromycin A | Osteoclasts | Protein Synthesis | 2 µM | |
| This compound | Not specified | General Bioactivity | Very weak compared to Reveromycin A |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory activity of compounds like this compound against IleRS.
Enzymatic Assay: IleRS Inhibition (Aminoacylation Assay)
This biochemical assay directly measures the enzymatic activity of IleRS by quantifying the amount of radiolabeled isoleucine transferred to its cognate tRNA.
Principle: The assay measures the incorporation of a radiolabeled amino acid ([³H] or [¹⁴C]-isoleucine) into tRNA. The resulting aminoacyl-tRNA is precipitated, and the radioactivity is quantified. A decrease in radioactivity in the presence of an inhibitor indicates enzymatic inhibition.
Materials:
-
Purified recombinant IleRS enzyme
-
Total tRNA or purified tRNAIle
-
Radiolabeled L-isoleucine (e.g., [³H]-L-isoleucine)
-
Non-radiolabeled L-isoleucine
-
ATP
-
Assay Buffer: e.g., 100 mM HEPES (pH 7.5), 10 mM KCl, 10 mM MgCl₂, 4 mM DTT
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 70%, ice-cold
-
Glass fiber filters
-
Scintillation fluid
-
Test inhibitor (this compound) dissolved in DMSO
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, ATP, radiolabeled L-isoleucine, and tRNAIle.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) or vehicle control (DMSO) to reaction tubes.
-
Enzyme Addition: Add the purified IleRS enzyme to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled isoleucine.
-
Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with ice-cold 10% TCA followed by ice-cold 70% ethanol to remove unincorporated radiolabeled isoleucine.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: Inhibition of Protein Synthesis
This assay assesses the effect of an inhibitor on overall protein synthesis within a cellular context.
Principle: Actively metabolizing cells incorporate radiolabeled amino acids (e.g., [³⁵S]-methionine) into newly synthesized proteins. The amount of incorporated radioactivity is a measure of the rate of protein synthesis. A reduction in incorporated radioactivity in the presence of an inhibitor indicates inhibition of this process.
Materials:
-
Cultured eukaryotic cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine)
-
Lysis buffer (e.g., RIPA buffer)
-
TCA, 10% (w/v), ice-cold
-
Test inhibitor (this compound) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor (this compound) or vehicle control (DMSO) for a specified period (e.g., 2-4 hours).
-
Radiolabeling: Add the radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Precipitation: Precipitate the proteins from the cell lysate by adding ice-cold 10% TCA.
-
Washing: Collect the protein precipitate by filtration or centrifugation and wash with ice-cold TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Resuspend the protein pellet and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the total protein concentration in parallel wells (e.g., using a BCA assay) to normalize the radioactivity counts.
-
Data Analysis: Calculate the percent inhibition of protein synthesis for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound, a structural isomer of the potent IleRS inhibitor Reveromycin A, demonstrates significantly weaker biological activity. This is attributed to its 5,6-spiroacetal core, which likely hinders its effective binding to the tRNAIle binding site on isoleucyl-tRNA synthetase. While quantitative inhibitory data for this compound is scarce, the established protocols for enzymatic and cell-based assays provide a robust framework for its further evaluation. For researchers in drug development, the structure-activity relationship between Reveromycin A and B underscores the critical importance of the 6,6-spiroacetal core for potent IleRS inhibition and offers insights for the design of novel inhibitors targeting this essential enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
early studies on Reveromycin family of antibiotics
An In-depth Technical Guide on the Early Studies of the Reveromycin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Reveromycin family of antibiotics, primarily isolated from the actinomycete genus Streptomyces, emerged in the early 1990s as a novel class of compounds with significant biological activities.[1][2] Initial studies focused on their ability to inhibit the mitogenic activity of epidermal growth factor (EGF), revealing their potential as inhibitors of eukaryotic cell growth.[1][2] This technical guide provides a comprehensive overview of the foundational research on Reveromycins A, B, C, and D, with a focus on their discovery, core biological activities, and the experimental methodologies used in their initial characterization.
Discovery and Initial Characterization
The Reveromycin family was first isolated from Streptomyces reveromyceticus SN-593.[2][3] The initial members of the family, Reveromycins A, B, C, and D, were identified and their structures elucidated.[4] Early research highlighted that Reveromycins A, C, and D exhibited similar potent biological activities, whereas Reveromycin B was found to be significantly less active.[1][5] The primary mechanism of action for Reveromycin A was identified as the selective inhibition of protein synthesis in eukaryotic cells.[1][6]
Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of the Reveromycin family from early studies. Note: Detailed quantitative data from the seminal 1992 paper by Takahashi et al. in the Journal of Antibiotics (Tokyo) were not fully accessible in the public domain at the time of this writing. The data presented here is compiled from available abstracts and later references.
Table 1: Inhibitory Activity against EGF-Stimulated Mitogen Response in Balb/MK Cells
| Compound | IC50 (µg/mL) |
| Reveromycin A | Data not available from early studies |
| This compound | Weak activity reported |
| Reveromycin C | Data not available from early studies |
| Reveromycin D | Data not available from early studies |
Table 2: Antiproliferative Activity against Human Tumor Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| Reveromycin A | K562 | Data not available from early studies |
| Reveromycin A | KB | Data not available from early studies |
Table 3: Antifungal Activity (MIC, µg/mL)
| Compound | Candida albicans |
| Reveromycin A | Data not available from early studies |
| Reveromycin C | Data not available from early studies |
| Reveromycin D | Data not available from early studies |
Experimental Protocols
Detailed experimental protocols from the initial characterization studies are outlined below.
Inhibition of EGF-Stimulated Mitogen Response in Balb/MK Cells
This assay was fundamental in the initial discovery of the Reveromycins' biological activity.[1]
-
Cell Line: Balb/MK (mouse keratinocyte cell line)
-
Methodology:
-
Balb/MK cells were cultured in appropriate media and seeded into microplates.
-
The cells were then serum-starved to synchronize them in the G0/G1 phase of the cell cycle.
-
Cells were treated with varying concentrations of Reveromycins.
-
Epidermal Growth Factor (EGF) was added to stimulate cell proliferation (mitogenesis).
-
The proliferative response was measured by quantifying the incorporation of a labeled nucleoside, such as [³H]thymidine, into the DNA of the cells.
-
The concentration of the Reveromycin that inhibited the EGF-stimulated proliferation by 50% was determined as the IC50 value.
-
Morphological Reversion of srcts-NRK Cells
This assay was used to assess the potential of Reveromycins to reverse the transformed phenotype of cancer cells.[1][7]
-
Cell Line: srcts-NRK (Normal Rat Kidney cells transformed with a temperature-sensitive mutant of the Rous sarcoma virus oncogene, src)
-
Methodology:
-
srcts-NRK cells were cultured at a permissive temperature (e.g., 33°C) to exhibit a transformed, rounded morphology.
-
The cells were treated with various concentrations of Reveromycins.
-
The cultures were observed microscopically for changes in cell morphology.
-
Morphological reversion was characterized by the cells adopting a more flattened, normal phenotype, similar to untransformed NRK cells.
-
The minimal concentration of the Reveromycin required to induce this morphological change was determined.
-
Antifungal Susceptibility Testing
The antifungal properties of the Reveromycin family were evaluated using standard microbiological techniques.[1]
-
Organism: Candida albicans
-
Methodology:
-
A standardized inoculum of Candida albicans was prepared.
-
A broth microdilution or agar dilution method was employed.
-
The fungal inoculum was exposed to a range of concentrations of the Reveromycin compounds in a suitable growth medium.
-
The cultures were incubated under appropriate conditions (temperature and time).
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the fungus.
-
In Vitro Protein Synthesis Inhibition Assay
This assay was crucial in elucidating the mechanism of action of Reveromycin A.[1][6]
-
System: Rabbit reticulocyte lysate
-
Methodology:
-
A cell-free protein synthesis system was prepared using rabbit reticulocyte lysate, which contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).
-
The lysate was programmed with an exogenous mRNA template (e.g., luciferase mRNA).
-
The translation reaction was carried out in the presence of radiolabeled amino acids (e.g., [³⁵S]methionine).
-
Varying concentrations of Reveromycin A were added to the reaction mixture.
-
The amount of newly synthesized, radiolabeled protein was quantified by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
The concentration of Reveromycin A that inhibited protein synthesis by 50% was determined as the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, B, C, D - ケミカルバイオロジー グループ [npd.riken.jp]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Reveromycins A and B from Streptomyces sp. 3–10: Antifungal Activity against Plant Pathogenic Fungi In vitro and in a Strawberry Food Model System [frontiersin.org]
- 7. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin B Structural Analogues and Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Reveromycins are a class of polyketide antibiotics produced by the actinomycete Streptomyces sp. that have garnered significant interest in the scientific community due to their diverse biological activities. Reveromycin A, the most studied compound in this class, is a potent and selective inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), leading to the induction of apoptosis in various cell types.[1][2][3] Its congener, Reveromycin B, is a structural isomer that exhibits reduced biological activity.[4][5][6] This technical guide provides an in-depth overview of this compound, its structural analogues, and derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and infectious diseases.
Introduction: The Reveromycin Family
The Reveromycin family of natural products was first isolated in the early 1990s as inhibitors of epidermal growth factor (EGF)-dependent cell growth.[7] The two most prominent members are Reveromycin A and this compound.
-
Reveromycin A (RM-A): Characterized by a 6,6-spiroacetal core, RM-A is the more biologically active of the two.[4][5][6] It demonstrates a range of activities, including anti-cancer, anti-osteoporotic, and anti-malarial effects.[1][4][5][8]
-
This compound (RM-B): This isomer possesses a 5,6-spiroacetal core and generally shows weaker biological activity compared to RM-A.[4][5][6][7] The conversion from the 6,6-spiroacetal of RM-A to the 5,6-spiroacetal of RM-B can occur under certain conditions, leading to a loss of potency.[4][5][6]
The primary molecular target of Reveromycin A is eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1][2][3] By inhibiting IleRS, Reveromycin A effectively halts protein production, leading to cell cycle arrest and apoptosis.[1] A noteworthy characteristic of RM-A is its pH-dependent activity; it is more permeable to cells in acidic environments, such as those found in tumors and at sites of bone resorption, making it a promising candidate for targeted therapies.[4][8]
Structural Analogues and Derivatives
Efforts to improve the stability and therapeutic index of Reveromycins have led to the generation of several structural analogues and derivatives. A key strategy has been the modification of the Reveromycin structure to prevent the rearrangement of the 6,6-spiroacetal core to the less active 5,6-spiroacetal form.
One successful approach involved altering the regioselectivity of the cytochrome P450 enzyme, P450revI, in the RM-A biosynthetic pathway.[4][5][6] This led to the creation of novel derivatives with improved stability and potent biological activity.
-
17-hydroxy-RM-T: A derivative of Reveromycin T (a precursor to RM-A) where a hydroxyl group is introduced at the C17 position.[4][5][6]
-
17-hemisuccinyloxy-RM-T: A further modification of 17-hydroxy-RM-T.[4][5][6]
These novel derivatives have shown anti-malarial and anti-multiple myeloma activities comparable to Reveromycin A, but with lower cytotoxicity against normal human cell lines, indicating a potentially wider therapeutic window.[4][5]
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activities of Reveromycin A, Reveromycin T, and two of its novel derivatives. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Target Organism/Cell Line | Activity | IC50 (µM) | Reference |
| Reveromycin A (1) | Pyricularia oryzae | Antifungal | 0.04 | [7] |
| Aspergillus oryzae | Antifungal | 1.25 | [7] | |
| K562 (Human leukemia) | Cytotoxicity | 0.2 | [7] | |
| P388 (Mouse leukemia) | Cytotoxicity | 0.1 | [7] | |
| RPMI8226 (Multiple Myeloma) | Apoptosis (pH 6.4) | ~1.0 | [4] | |
| INA-6 (Multiple Myeloma) | Apoptosis (pH 6.4) | ~1.0 | [4] | |
| Reveromycin T (3) | Pyricularia oryzae | Antifungal | 0.1 | [7] |
| Aspergillus oryzae | Antifungal | 2.5 | [7] | |
| K562 (Human leukemia) | Cytotoxicity | 0.4 | [7] | |
| P388 (Mouse leukemia) | Cytotoxicity | 0.2 | [7] | |
| 17-hydroxy-RM-T (6) | Plasmodium falciparum | Antimalarial | 0.02 | [7] |
| RPMI8226 (Multiple Myeloma) | Cytotoxicity | 0.8 | [7] | |
| P388 (Mouse leukemia) | Cytotoxicity | 0.3 | [7] | |
| 17-hemisuccinyloxy-RM-T (7) | Plasmodium falciparum | Antimalarial | 0.03 | [7] |
| RPMI8226 (Multiple Myeloma) | Cytotoxicity | 1.5 | [7] | |
| P388 (Mouse leukemia) | Cytotoxicity | 0.5 | [7] |
Mechanism of Action: Induction of Apoptosis
Reveromycin A induces apoptosis through the inhibition of isoleucyl-tRNA synthetase, leading to the activation of caspase cascades. The specific pathways appear to be cell-type dependent.
-
In Multiple Myeloma Cells: At an acidic pH, Reveromycin A activates both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[4] The activation of caspase-8 is also associated with a reduction in the levels of the pro-survival transcription factor Sp1.[4]
-
In Osteoclasts: Reveromycin A has been shown to activate caspase-9, indicating the induction of the intrinsic apoptotic pathway.[8]
The following diagram illustrates the proposed signaling pathway for Reveromycin A-induced apoptosis in multiple myeloma cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and its analogues.
Western Blot for Caspase Activation
This protocol is adapted from standard procedures for detecting caspase cleavage as a marker of apoptosis.[9][10]
Objective: To detect the cleaved (active) forms of caspases (e.g., caspase-3, -8, -9) in cells treated with Reveromycin derivatives.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro- and cleaved caspases
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of the Reveromycin derivative for specified time points. Include a vehicle control.
-
Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is based on standard methods for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining.[11][12][13]
Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with Reveromycin derivatives.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Reveromycin derivative as described for the Western blot protocol.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This is a general protocol for measuring the aminoacylation activity of IleRS, which can be adapted to screen for inhibitors like Reveromycin derivatives.[14][15]
Objective: To determine the inhibitory effect of Reveromycin derivatives on the enzymatic activity of IleRS.
Materials:
-
Purified recombinant eukaryotic IleRS
-
tRNA specific for isoleucine
-
³H-labeled isoleucine
-
ATP and MgCl₂
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, ³H-isoleucine, tRNA, and IleRS.
-
Inhibitor Addition: Add varying concentrations of the Reveromycin derivative to the reaction mixture. Include a no-inhibitor control.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at the optimal temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the acylated tRNA on ice and collect the precipitate on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with cold TCA to remove unincorporated ³H-isoleucine.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the IleRS activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the Reveromycin derivative and determine the IC50 value.
Experimental and Developmental Workflow
The following diagram outlines a typical workflow for the discovery and preclinical development of novel Reveromycin derivatives.
Conclusion
This compound and its analogues, particularly the more active Reveromycin A derivatives, represent a promising class of natural products with significant therapeutic potential. Their unique, pH-dependent mechanism of action and their potent inhibitory effect on a fundamental cellular process make them attractive candidates for the development of novel therapies for cancer and other diseases. The continued exploration of their structure-activity relationships, coupled with advances in synthetic and biosynthetic methodologies, will be crucial in unlocking the full therapeutic potential of this fascinating family of molecules. This guide provides a foundational resource for researchers to design and execute further studies aimed at translating the promise of Reveromycins into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversine induces caspase-dependent apoptosis of human osteosarcoma cells through extrinsic and intrinsic apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Reveromycin B Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product isolated from the genus Streptomyces. It is a potent and selective inhibitor of eukaryotic isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis.[1][2] This inhibition of protein synthesis leads to the induction of apoptosis, particularly in cells that maintain an acidic microenvironment, such as osteoclasts and various cancer cells.[1][3] This targeted activity makes this compound a valuable tool for research in osteoporosis, cancer biology, and other fields where selective cell killing is desirable.
These application notes provide detailed protocols for key cell-based assays to study the effects of this compound on cellular processes, including apoptosis, cell viability, and osteoclast function.
Mechanism of Action
This compound's primary molecular target is isoleucyl-tRNA synthetase (IleRS). By binding to IleRS, this compound competitively inhibits the binding of tRNAIle, thereby blocking the charging of isoleucine onto its cognate tRNA.[2] This halt in the supply of isoleucyl-tRNA leads to a global shutdown of protein synthesis. The specificity of this compound towards certain cell types, like osteoclasts, is attributed to the acidic microenvironment these cells create. The three carboxylic acid groups in the this compound molecule become protonated in an acidic environment, making the molecule less polar and facilitating its entry into the cell.[1][3] Inside the cell, the inhibition of protein synthesis triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequently caspase-3.[1][4]
References
- 1. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reveromycin B In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product isolated from the genus Streptomyces. It is structurally related to the more extensively studied Reveromycin A, with the primary difference being the conformation of its spiroacetal core. Reveromycin A possesses a 6,6-spiroacetal structure, which can undergo rearrangement to the 5,6-spiroacetal core of this compound. This structural difference is critical, as this compound consistently demonstrates significantly weaker biological activity compared to Reveromycin A.
The primary mechanism of action for Reveromycins is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to the depletion of charged isoleucyl-tRNA, triggering a cellular stress response that culminates in apoptosis.[1] A noteworthy characteristic of these compounds is their enhanced activity in acidic microenvironments. The carboxylic acid moieties in their structure render them less polar at low pH, facilitating their permeation across cell membranes. This property makes them particularly effective against cells that create an acidic milieu, such as osteoclasts during bone resorption and certain tumor cells.[3][4]
These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of this compound. While much of the available detailed procedural information is based on studies of the more potent Reveromycin A, these methods are directly applicable for the characterization of this compound. Researchers should anticipate the need for higher concentrations of this compound to achieve similar biological effects to Reveromycin A.
Data Presentation
Table 1: Comparative Biological Activity of Reveromycins
| Compound | Spiroacetal Core | Relative Biological Activity | Notes |
| Reveromycin A | 6,6-spiroacetal | High | Potent inhibitor of IleRS, induces apoptosis in osteoclasts and various cancer cell lines, particularly at low pH. |
| This compound | 5,6-spiroacetal | Very Weak | A structural isomer of Reveromycin A with significantly reduced bioactivity.[5] |
Table 2: Reported IC50 Values for Reveromycin A in Various In Vitro Assays
Note: Specific IC50 values for this compound are not widely reported in the literature, reflecting its lower potency. The following data for Reveromycin A is provided for context and as a benchmark for assay development with this compound.
| Assay | Cell Line/Target | IC50 (Reveromycin A) | Conditions |
| Anti-proliferative Activity | Purified Osteoclasts | ~0.01 µM | MTT Assay[6] |
| RAW 264 (Osteoclast progenitors) | >10 µM (pH 7.5), ~1 µM (pH 5.5) | MTT Assay[6] | |
| BG-1 Ovarian Carcinoma | 30-300 nM | Inhibition of TGF-α induced proliferation[7] | |
| Multiple Myeloma (INA-6, RPMI8226) | >1 µM (pH 7.4), active at 1µM at pH 6.4 | WST-8 Assay[3] | |
| IleRS Inhibition | Yeast Isoleucyl-tRNA Synthetase | ~8 ng/mL | In vitro enzyme activity assay |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/WST-8 Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent or suspension cells. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., RAW 264.7 for osteoclast precursors, various cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
For suspension cells, seed at a density of 2 x 10^5 cells/mL.[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) due to its expected lower potency.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
For pH-dependent studies, the pH of the culture medium can be adjusted (e.g., to pH 6.4) using lactic acid.[3]
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-8 Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into formazan crystals (purple color).
-
-
Solubilization and Absorbance Measurement:
-
For MTT, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
For WST-8, the formazan product is water-soluble, so no solubilization step is needed.
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Target cell line (e.g., multiple myeloma cell lines like INA-6 or RPMI8226)[3]
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).[3] The treatment can be performed in normal or acidified medium.[3]
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate fluorescence channels to detect FITC (for Annexin V) and PI.
-
Set up compensation controls using single-stained samples.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Osteoclast Formation and Bone Resorption Assay
This assay assesses the effect of this compound on the differentiation of osteoclast precursors and their subsequent bone-resorbing activity.
Materials:
-
Mouse bone marrow cells or RAW 264.7 macrophage cell line
-
Alpha-MEM medium supplemented with 10% FBS and antibiotics
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
Dentine slices or bone-coated plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Mayer's hematoxylin
Protocol:
Part A: Osteoclast Formation
-
Cell Culture and Differentiation:
-
Isolate bone marrow cells from mice or use RAW 264.7 cells.
-
Culture the cells in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Plate the BMMs in a 96-well plate and continue to culture with M-CSF and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Add different concentrations of this compound along with the differentiation factors.
-
Culture for 4-6 days, replacing the medium every 2 days with fresh medium containing the respective treatments.
-
-
TRAP Staining:
-
After the incubation period, fix the cells with 10% formalin.
-
Stain for TRAP activity using a commercial kit according to the manufacturer's instructions. TRAP is an enzyme highly expressed in osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.
-
Part B: Bone Resorption (Pit Formation Assay)
-
Assay Setup:
-
Place sterile dentine slices in the wells of a 96-well plate.
-
Generate mature osteoclasts on the dentine slices as described in Part A.
-
Alternatively, seed pre-differentiated osteoclasts onto the dentine slices.
-
Treat the osteoclasts with various concentrations of this compound for 24-48 hours.[6]
-
-
Visualization of Resorption Pits:
-
Remove the cells from the dentine slices by sonication or with a soft brush.
-
Stain the slices with Mayer's hematoxylin to visualize the resorption pits.[6]
-
Quantify the resorbed area using image analysis software.
-
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of IleRS. The assay quantifies the attachment of radiolabeled isoleucine to its cognate tRNA.
Materials:
-
Purified eukaryotic Isoleucyl-tRNA Synthetase (IleRS)
-
Total tRNA or purified tRNAIle
-
L-[³H]isoleucine or L-[¹⁴C]isoleucine
-
ATP
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled isoleucine.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Add tRNA to the mixture.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified IleRS enzyme.
-
Incubate the reaction at 37°C for a predetermined time where the reaction is in the linear range.
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and the attached radiolabeled isoleucine.
-
-
Filtration and Quantification:
-
Filter the reaction mixture through glass fiber filters. The precipitated, radiolabeled aminoacyl-tRNA will be captured on the filter.
-
Wash the filters with cold 5% TCA to remove any unincorporated radiolabeled isoleucine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of IleRS inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value of this compound for IleRS inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for the MTT/WST-8 cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
Application Notes and Protocols for Reveromycin in Osteoporosis Research
A Novel Approach to Studying Bone Resorption Using a Selective Osteoclast Apoptosis Inducer
Introduction
Reveromycin A (RM-A), a microbial metabolite isolated from the genus Streptomyces, has emerged as a potent and selective agent for inducing apoptosis in osteoclasts.[1][2] This property makes it a valuable research tool for studying the pathogenesis of osteoporosis and for the preclinical evaluation of novel anti-resorptive therapies. Unlike many existing treatments, RM-A's mechanism of action is highly specific to mature osteoclasts, the primary cells responsible for bone resorption, with minimal effects on osteoblasts, the bone-forming cells.[1][3] Its unique pH-dependent cellular uptake mechanism, favoring the acidic microenvironment of bone resorption pits, further enhances its specificity.[1][2]
These application notes provide detailed protocols for utilizing Reveromycin A in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, a standard and well-characterized model in bone research.[4][5] The included methodologies, data presentation, and workflow diagrams are intended to guide researchers in the effective application of this compound for investigating bone biology and developing new therapeutic strategies for osteoporosis. While the user's query specified Reveromycin B, the available scientific literature predominantly focuses on Reveromycin A in the context of osteoporosis research.
Mechanism of Action: pH-Dependent Osteoclast Apoptosis
Reveromycin A's mode of action is centered on its ability to selectively inhibit protein synthesis in osteoclasts by blocking the enzymatic activity of isoleucyl-tRNA synthetase.[1][2] This inhibition triggers the intrinsic apoptotic pathway, leading to programmed cell death of osteoclasts and subsequently reducing bone resorption.
A key feature of Reveromycin A is its enhanced cell permeability under acidic conditions.[1][2] The microenvironment of bone resorption sites is highly acidic, with pH values dropping to around 4-5.[6] In this acidic milieu, the three carboxylic acid groups of Reveromycin A become protonated, making the molecule less polar and facilitating its passage across the osteoclast cell membrane.[1] This targeted uptake mechanism is crucial for its specificity, as it does not readily enter other bone cells, such as osteoblasts or osteoclast progenitors, in the neutral pH environment of normal bone tissue.[1][2] The subsequent induction of apoptosis has been shown to involve the activation of caspase-9.[7]
Figure 1. Signaling pathway of Reveromycin A in osteoclasts.
Experimental Protocols
Ovariectomized (OVX) Mouse Model of Osteoporosis
The most common animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) mouse or rat.[4][5] Ovariectomy induces estrogen deficiency, leading to increased osteoclast activity, accelerated bone resorption, and subsequent bone loss, mimicking the clinical condition in postmenopausal women.
Materials:
-
8-week-old female C57BL/6 mice (or other appropriate strain)
-
Reveromycin A (dissolved in a suitable vehicle, e.g., saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for ovariectomy
-
Sutures or wound clips
-
Peripheral Quantitative Computed Tomography (pQCT) or micro-CT scanner
-
Reagents for histological analysis (e.g., Villanueva-Goldner stain)
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before any procedures.
-
Ovariectomy:
-
Anesthetize the mice using an approved protocol.
-
Make a small dorsal midline skin incision.
-
Locate the ovaries and ligate the ovarian blood vessels.
-
Remove both ovaries.
-
Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Administer appropriate post-operative analgesia.
-
A sham operation, where the ovaries are located but not removed, should be performed on a control group.
-
-
Treatment Regimen:
-
One day following surgery, begin treatment administration.
-
Divide the OVX mice into at least three groups: Vehicle control, Low-dose Reveromycin A (e.g., 1 mg/kg), and High-dose Reveromycin A (e.g., 4 mg/kg).[4] A sham-operated group receiving the vehicle serves as a healthy control.
-
Administer Reveromycin A or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) twice daily for 4 weeks.[4][6]
-
-
Endpoint Analysis (after 4 weeks):
-
Euthanize the mice according to approved protocols.
-
Dissect the femurs and store them in 70% ethanol for pQCT/micro-CT analysis or fix in formalin for histology.
-
pQCT/micro-CT Analysis: Scan the distal femur to determine trabecular bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N.), trabecular thickness (Tb.Th.), and trabecular separation (Tb.Sp.).
-
Histological Analysis: Embed the femurs in plastic, section, and perform Villanueva-Goldner staining.[4] This allows for the visualization of mineralized bone (green), osteoid, and cellular components.
-
Histomorphometric Analysis: Quantify osteoclast number per bone surface (N.Oc/BS) and osteoblast number per bone surface (N.Ob/BS) to assess the cellular basis of the treatment effect.
-
Figure 2. Experimental workflow for the OVX mouse model.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vivo studies with Reveromycin A in an OVX mouse model, based on published literature.[4]
Table 1: Effect of Reveromycin A on Trabecular Bone Density in the Distal Femur of OVX Mice
| Treatment Group | Trabecular Bone Density (mg/cm³) (Mean ± SD) | Statistical Significance vs. OVX + Vehicle |
| Sham + Vehicle | Data not provided | |
| OVX + Vehicle | Baseline bone loss | |
| OVX + 17β-estradiol (0.01 µ g/day ) | Markedly prevented bone loss | P < 0.01 |
| OVX + Reveromycin A (0.4 mg/kg) | Prevented bone loss | P < 0.05 |
| OVX + Reveromycin A (1 mg/kg) | Prevented bone loss | P < 0.01 |
| OVX + Reveromycin A (4 mg/kg) | Markedly prevented bone loss | P < 0.01 |
Data is presented qualitatively as "prevented bone loss" as specific numerical values for bone density were not provided in the primary text of the cited source, but statistical significance was reported.[4]
Table 2: Histomorphometric Analysis of Reveromycin A Effects in Rats
| Parameter | Saline-Treated Rats | Reveromycin A-Treated Rats |
| Osteoclast Number | Baseline | Significantly decreased |
| Osteoblast Number | Baseline | No significant effect |
| Bone Formation Parameters | Baseline | Declined |
This data is from a study in normal Sprague-Dawley rats, not the OVX model, but demonstrates the specific effect of Reveromycin A on bone cells in vivo.[4]
Conclusion
Reveromycin A is a valuable and highly specific pharmacological tool for in vivo osteoporosis research. Its unique mechanism of inducing apoptosis in osteoclasts, particularly in the acidic environment of bone resorption, allows for the targeted study of anti-resorptive processes. The provided protocols for the OVX mouse model offer a robust framework for evaluating the efficacy of Reveromycin A and other potential anti-osteoporotic compounds. The clear, quantifiable endpoints, such as bone mineral density and histomorphometric parameters, enable a thorough assessment of therapeutic effects on bone structure and cellular activity.
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for Age-Related Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Osteoclast Apoptosis Induction Using Reveromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin A is a potent and specific inducer of apoptosis in osteoclasts, the primary cells responsible for bone resorption. Its unique mechanism of action, which is enhanced in the acidic microenvironment characteristic of active osteoclasts, makes it a valuable tool for studying osteoclast biology and a potential therapeutic agent for bone-related diseases such as osteoporosis.[1][2][3] Reveromycin A selectively inhibits isoleucyl-tRNA synthetase in osteoclasts, leading to a cessation of protein synthesis and subsequent activation of the intrinsic mitochondrial apoptotic pathway.[1][3][4][5] This process involves the release of cytochrome c from the mitochondria and the activation of a caspase cascade, ultimately leading to programmed cell death.[6]
It is important to note that while Reveromycin B is structurally related to Reveromycin A, it is a product of a spiroacetal rearrangement of Reveromycin A and exhibits reduced biological activity.[7] Therefore, for the effective induction of osteoclast apoptosis, the use of Reveromycin A is recommended.
These application notes provide a comprehensive overview of the use of Reveromycin A for inducing osteoclast apoptosis, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for the use of Reveromycin A in inducing osteoclast apoptosis, based on studies using the RAW264.7 murine macrophage cell line differentiated into osteoclasts.
| Parameter | Value | Cell Type | Notes | Reference |
| IC50 for Apoptosis Induction | ~0.7 µM | Purified Osteoclasts | Determined by Hoechst staining for condensed nuclei. | [1] |
| Effective Concentration | 1 µM - 10 µM | Purified Osteoclasts / RAW264.7-derived Osteoclasts | Commonly used concentrations for inducing apoptosis. | [1][8] |
| Treatment Duration for Apoptosis | 2 - 48 hours | RAW264.7-derived Osteoclasts | Peak apoptosis induction observed between 4-6 hours. | [8] |
| Caspase-3 Activation | Peak at 4-6 hours | RAW264.7-derived Osteoclasts | Measured by caspase-3 activity assay. | [8] |
| Caspase-9 Activation | 2.3-fold increase at 2 hours; 2.6-fold increase at 4 hours | RAW264.7-derived Osteoclasts | Determined by Western blot analysis of cytoplasmic extracts. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Osteoclast Differentiation from RAW264.7 Cells
This protocol describes the differentiation of the RAW264.7 murine macrophage cell line into mature, multinucleated osteoclasts using Receptor Activator of Nuclear Factor κB Ligand (RANKL).
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL (30-50 ng/mL)
-
96-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture RAW264.7 cells in DMEM. For differentiation, detach the cells with Trypsin-EDTA and seed them in 96-well plates at a density of 2.5 x 104 cells/cm2 in α-MEM.[6]
-
Differentiation Induction: Add recombinant mouse RANKL to the culture medium at a final concentration of 30 ng/mL.[6]
-
Incubation and Medium Change: Incubate the cells at 37°C in a 5% CO2 atmosphere. Replace the medium with fresh α-MEM containing RANKL every 48-72 hours.[6][8]
-
Maturation: Mature, multinucleated osteoclasts are typically observed after 5-7 days of culture.[6][8]
-
Verification: Osteoclast formation can be confirmed by Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Reveromycin A Treatment for Apoptosis Induction
This protocol outlines the treatment of differentiated osteoclasts with Reveromycin A to induce apoptosis.
Materials:
-
Differentiated osteoclasts in 96-well plates
-
Reveromycin A stock solution (in DMSO)
-
Culture medium (α-MEM) at pH 5.5 (acidic) or 7.4 (neutral)
Procedure:
-
Prepare Treatment Medium: Dilute the Reveromycin A stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM). Note that the pro-apoptotic effect of Reveromycin A is enhanced under acidic conditions (pH 5.5).[8]
-
Treatment: Remove the existing culture medium from the differentiated osteoclasts and replace it with the Reveromycin A-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 4, 6, 24, or 48 hours) at 37°C in a 5% CO2 atmosphere.[8]
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Reveromycin A-treated osteoclasts on coverslips or in 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.[9]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice.[9]
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture and incubate for 60 minutes at 37°C in a humidified, dark chamber.[9]
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Visualization: Mount the coverslips or view the plate directly under a fluorescence microscope to visualize the TUNEL-positive (apoptotic) cells.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.
Materials:
-
Reveromycin A-treated osteoclasts
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells using the provided Cell Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[3]
Western Blot for Cytochrome c Release
This protocol is for the detection of cytochrome c in the cytosolic fraction of cells, indicating its release from the mitochondria during apoptosis.
Materials:
-
Reveromycin A-treated osteoclasts
-
Cytosol Extraction Buffer
-
Mitochondrial Extraction Buffer
-
Protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Cytosol Extraction Buffer containing protease inhibitors.[10]
-
Homogenize the cells using a Dounce homogenizer.[10]
-
Centrifuge to pellet the nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[10]
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane and then incubate with the primary antibody against cytochrome c.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system. An increase in the cytochrome c band in the cytosolic fraction indicates apoptosis.
-
Signaling Pathways and Workflows
Signaling Pathway of Reveromycin A-Induced Osteoclast Apoptosis
The following diagram illustrates the molecular pathway by which Reveromycin A induces apoptosis in osteoclasts.
Caption: Reveromycin A signaling pathway in osteoclasts.
Experimental Workflow for Studying Reveromycin A-Induced Apoptosis
The diagram below outlines a typical experimental workflow for investigating the effects of Reveromycin A on osteoclast apoptosis.
Caption: Workflow for Reveromycin A apoptosis studies.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 9. clyte.tech [clyte.tech]
- 10. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 11. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay with Reveromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for the accurate attachment of isoleucine to its cognate tRNA molecule (tRNAIle) during protein synthesis. This fidelity is paramount for maintaining the integrity of the proteome. The inhibition of IleRS disrupts protein synthesis, leading to cell growth arrest and, in some cases, apoptosis. This makes IleRS a compelling target for the development of novel therapeutics, including antimicrobial and anticancer agents.
Reveromycin A, a natural product isolated from Streptomyces sp., has been identified as a selective inhibitor of eukaryotic cytoplasmic IleRS.[1] It has been shown to induce apoptosis in osteoclasts by inhibiting protein synthesis through the blockade of IleRS enzymatic activity.[1] Reveromycin A is known to undergo a spiroacetal rearrangement to form Reveromycin B, a structural isomer with a 5,6-spiroacetal core, which has been reported to exhibit reduced bioactivity compared to Reveromycin A.[2] Despite this, the study of this compound and its inhibitory effects on IleRS remains of interest for understanding the structure-activity relationships of this class of inhibitors.
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on isoleucyl-tRNA synthetase. The primary method described is a luminescence-based assay that measures ATP depletion, a direct consequence of the aminoacylation reaction catalyzed by IleRS.
Principle of the Assay
The enzymatic activity of IleRS involves a two-step reaction. First, isoleucine is activated by ATP to form an isoleucyl-adenylate intermediate with the release of pyrophosphate (PPi). In the second step, the activated isoleucyl moiety is transferred to the 3'-end of tRNAIle, releasing AMP.
Isoleucine + ATP + tRNAIle --(IleRS)--> Isoleucyl-tRNAIle + AMP + PPi
The luminescence-based assay quantifies the amount of ATP remaining in the reaction mixture after the IleRS-catalyzed reaction. In the presence of an IleRS inhibitor like this compound, the consumption of ATP is reduced. A luciferase/luciferin system is then used to generate a light signal that is directly proportional to the ATP concentration. Therefore, a higher luminescent signal corresponds to greater inhibition of IleRS activity.
Data Presentation
| Compound | Target Enzyme | Assay Type | IC50 | Reference |
| Reveromycin A | Saccharomyces cerevisiae IleRS | In vitro aminoacylation assay | 8 ng/mL | [3] |
Note: The bioactivity of this compound is reported to be lower than that of Reveromycin A.[2] Therefore, a higher IC50 value may be expected for this compound.
Experimental Protocols
Protocol 1: Luminescence-Based Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for medium to high-throughput screening.
Materials:
-
Recombinant human cytoplasmic Isoleucyl-tRNA Synthetase (purified)
-
This compound (dissolved in DMSO)
-
L-Isoleucine
-
ATP
-
Total tRNA (from a suitable source, e.g., bovine or yeast)
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
384-well solid white, flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. A typical starting concentration for the highest dose might be 1 mM.
-
For the assay, further dilute the compound series in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
For control wells, add 5 µL of Assay Buffer with the corresponding percentage of DMSO (negative control for inhibition) or a known IleRS inhibitor like mupirocin (positive control for inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing recombinant IleRS, L-Isoleucine, and total tRNA in Assay Buffer. The optimal concentrations of each component should be determined empirically but as a starting point, use concentrations around the Km values for the substrates.
-
Add 10 µL of the enzyme/substrate master mix to each well of the assay plate.
-
Mix gently by tapping the plate or using a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a solution of ATP in Assay Buffer. The final concentration of ATP in the assay should be at or near its Km for IleRS to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the ATP solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Luminescence Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence intensity using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(RLUsample - RLUbackground) / (RLUnegative control - RLUbackground)]) where RLU is the Relative Luminescent Unit.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the luminescence-based IleRS inhibition assay.
Signaling Pathway Context
Inhibition of IleRS leads to a depletion of charged isoleucyl-tRNA, which can trigger cellular stress responses. One of the key pathways affected is the mTORC1 signaling pathway, for which some aminoacyl-tRNA synthetases act as sensors of amino acid availability.[4] Additionally, upregulation of IleRS has been implicated in the regulation of vascular smooth muscle cell function through the p38 MAPK/PI3K signaling pathways.[5]
Caption: Putative signaling pathways affected by IleRS inhibition.
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of reveromycin A and spirofungin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up regulation of isoleucyl-tRNA synthetase promotes vascular smooth muscle cells dysfunction via p38 MAPK/PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Reveromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Reveromycin B using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a polyketide natural product with a spiroketal structure, known to be an isomer of the more biologically active Reveromycin A. Accurate quantification of this compound is crucial for research and development, particularly in fermentation process optimization, metabolic engineering, and pharmacokinetic studies. The provided protocol is designed for the analysis of this compound from fermentation broth samples. Additionally, this document outlines the known mechanism of action of the closely related Reveromycin A to provide biological context.
Introduction
Reveromycins are a class of polyketide antibiotics produced by Streptomyces species. Reveromycin A is a known inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), which leads to the inhibition of protein synthesis and subsequently blocks cell proliferation, including that induced by epidermal growth factor (EGF).[1][2][3] this compound is a structural isomer of Reveromycin A and is often produced alongside it in fermentation processes. While generally less biologically active than Reveromycin A, the accurate measurement of this compound is essential for understanding and optimizing the production of these related compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the reliable quantification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the development of an appropriate analytical method.
| Property | Value |
| Molecular Formula | C₃₆H₅₂O₁₁ |
| Molecular Weight | 660.79 g/mol |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. |
| Structure | Polyketide with a 5,6-spiroketal core. |
HPLC Analysis Method
This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar organic molecules like this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standard: Purified this compound standard of known concentration.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 238 nm |
| Run Time | 25 minutes |
Note: The detection wavelength of 238 nm is recommended based on UPLC-MS analysis of Reveromycin A derivatives, which are structurally very similar to this compound. It is advisable to perform a UV-Vis scan of a purified this compound standard to confirm the optimal wavelength.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (60% Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation from Fermentation Broth
-
Extraction: To 1 mL of fermentation broth, add 3 mL of ethyl acetate.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions and record the peak area for this compound at its characteristic retention time. Plot a calibration curve of peak area versus concentration.
-
Linearity: Determine the linearity of the method by calculating the coefficient of determination (R²) for the calibration curve, which should ideally be >0.99.
-
Quantification: Inject the prepared samples and determine the peak area for this compound. Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Quantitative Data Summary (Hypothetical Validation Data)
The following table presents hypothetical performance data for the described HPLC method. This data should be experimentally verified during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 12.5 min |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from fermentation broth.
Caption: Workflow for this compound quantification.
Signaling Pathway of Reveromycin A
This compound is a less active isomer of Reveromycin A. The established mechanism of action for Reveromycin A involves the inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. This inhibition leads to a cascade of downstream effects, ultimately resulting in cell growth arrest. The pathway is particularly relevant in the context of EGF-mediated cell proliferation.
Caption: Mechanism of action of Reveromycin A.
Conclusion
The HPLC method detailed in this application note provides a robust framework for the quantification of this compound in fermentation broth. Adherence to the outlined sample preparation and chromatographic conditions, followed by proper method validation, will ensure accurate and reliable results. This methodology is a valuable tool for researchers and professionals involved in the study and development of reveromycins and other related natural products.
References
- 1. Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Cytotoxicity Assay for Reveromycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product isolated from the bacterial genus Streptomyces. It belongs to a class of compounds that have garnered significant interest for their diverse biological activities. A critical step in evaluating the therapeutic potential of this compound is the development of robust and reproducible cytotoxicity assays. These assays are fundamental to determining the compound's efficacy and selectivity against cancer cell lines and for elucidating its mechanism of action.
This document provides detailed application notes and experimental protocols for establishing a comprehensive cytotoxicity testing workflow for this compound. It covers methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis. Given the limited publicly available cytotoxicity data specifically for this compound, data for its close analog, Reveromycin A, is presented as a reference. It is important to note that while structurally similar, the biological activities of these analogs can differ. For instance, unlike Reveromycin A and C, this compound has been reported to not inhibit the proliferation of KB and K562 cells, suggesting its cytotoxic effects may be cell-line specific.
Mechanism of Action
The primary molecular target of the Reveromycin class of compounds is eukaryotic isoleucyl-tRNA synthetase (IleRS). Inhibition of this essential enzyme disrupts protein synthesis by preventing the charging of tRNA with isoleucine. This leads to an accumulation of uncharged tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response to amino acid insufficiency. A key kinase in this pathway, GCN2, is activated and subsequently leads to the induction of apoptosis. Studies with Reveromycin A have demonstrated that this apoptotic response is mediated through the activation of both initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway).
Furthermore, the cytotoxic activity of Reveromycin A has been shown to be pH-dependent, with increased potency in acidic environments. This is a significant consideration for experimental design, as the tumor microenvironment is often more acidic than normal tissue.
Data Presentation: Cytotoxicity of Reveromycin Analogs
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Reveromycin A in various human cancer cell lines. This data serves as a reference for the expected potency range of this compound.
Table 1: IC50 Values of Reveromycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| INA-6 | Multiple Myeloma | ~1 (at pH 6.4) | 24 | WST-8 |
| RPMI8226 | Multiple Myeloma | ~1 (at pH 6.4) | 24 | WST-8 |
| OPM2 | Multiple Myeloma | >1 (at pH 7.4) | 24 | WST-8 |
| MM.1S | Multiple Myeloma | >1 (at pH 7.4) | 24 | WST-8 |
Note: The cytotoxicity of Reveromycin A against multiple myeloma cell lines is significantly enhanced in acidic conditions (pH 6.4)[1].
Table 2: Mitogenic Inhibition by this compound
| Cell Line | Cell Type | IC50 (µg/mL) | Endpoint |
| Balb/MK | Mouse keratinocytes | 6 | EGF-induced mitogenic activity |
Note: This value represents the inhibition of cell growth stimulation, not direct cytotoxicity[2].
Experimental Protocols
General Considerations
-
Compound Handling and Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed cell culture medium. To avoid precipitation, the final concentration of DMSO in the cell culture should be kept below 0.5%, and ideally at or below 0.1%. Perform serial dilutions in DMSO before adding to the culture medium.
-
pH-Dependence: Given the pH-dependent activity of Reveromycin A, consider buffering the cell culture medium to a relevant acidic pH (e.g., 6.5-7.0) for a portion of the experiments to mimic the tumor microenvironment. Standard cell culture medium is typically buffered to pH 7.2-7.4.
-
Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) and an untreated control. A positive control for cytotoxicity (e.g., doxorubicin or staurosporine) is also recommended.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5][6]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the this compound dilutions.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[7][8][9][10][11]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with the lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the spontaneous and maximum release controls. Plot the percent cytotoxicity against the log of the this compound concentration to determine the EC50 value.
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12][13][14][15][16]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell lines
-
White-walled 96-well plates
-
Complete cell culture medium
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate for a time course determined from initial viability assays (e.g., 6, 12, 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the caspase assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
Caption: Workflow for the Caspase-3/7 activity assay.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Conclusion
This document provides a comprehensive guide for researchers to establish a robust cytotoxicity testing framework for this compound. By employing a panel of assays including MTT, LDH, and caspase-3/7 activity, a thorough understanding of the compound's cytotoxic and pro-apoptotic effects can be achieved. The provided protocols and considerations for experimental design, such as compound handling and pH-dependence, will aid in generating reliable and reproducible data. Further investigation into the specific IC50 values of this compound across a broad range of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The excitatory amino acid transporter-2 induces apoptosis and decreases glioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 7. Micropeptide - Wikipedia [en.wikipedia.org]
- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cell lines ic50: Topics by Science.gov [science.gov]
Reveromycin B: A Tool for Interrogating Intracellular Trafficking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product that has emerged as a valuable tool for studying the intricate network of intracellular trafficking pathways. Its ability to disrupt specific cellular processes provides researchers with a means to dissect the molecular machinery governing the movement of cargo between organelles. These application notes provide a comprehensive overview of the use of this compound in cell biology research, with a focus on its mechanisms of action and detailed protocols for key experimental applications. While much of the foundational research has been conducted with its close structural analog, Reveromycin A, the similar biological activities allow for informed application of this compound in these contexts.
Mechanism of Action
This compound primarily exerts its effects on intracellular trafficking through two principal mechanisms:
-
Inhibition of Isoleucyl-tRNA Synthetase: Similar to Reveromycin A, this compound is a potent inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis. By inhibiting this synthetase, this compound leads to a reduction in the overall rate of protein synthesis. This has significant downstream consequences for intracellular trafficking, as the continuous supply of new proteins (e.g., receptors, enzymes, structural components of vesicles) is essential for the proper functioning and maintenance of trafficking pathways.
-
Inhibition of Vacuolar-Type H+-ATPase (V-ATPase): There is strong evidence to suggest that reveromycins, including this compound, act as inhibitors of V-ATPase. V-ATPases are proton pumps responsible for acidifying the lumen of various organelles, including endosomes, lysosomes, and the Golgi apparatus. The acidic environment of these compartments is critical for a multitude of processes, including ligand-receptor dissociation, activation of lysosomal hydrolases, and sorting of cargo. By inhibiting V-ATPase, this compound disrupts these pH gradients, leading to impaired endosomal maturation, lysosomal degradation, and sorting events within the Golgi.
Key Applications in Intracellular Trafficking Research
This compound can be employed to investigate several key aspects of intracellular trafficking:
-
Endo-lysosomal Pathway: By disrupting the acidification of endosomes and lysosomes, this compound can be used to study the process of endosome maturation, the fusion of endosomes with lysosomes, and the degradation of endocytosed cargo.
-
Autophagy: As an inhibitor of V-ATPase, this compound can block the final step of autophagy, the fusion of autophagosomes with lysosomes, and the degradation of the autophagic cargo. This allows for the study of autophagic flux.
-
Golgi Apparatus Function: The proper pH of the Golgi cisternae is important for the sorting and processing of proteins and lipids. This compound can be used to investigate the role of Golgi pH in these processes.
-
Cholesterol Trafficking: The movement of cholesterol through the endo-lysosomal system is a critical cellular process. This compound's effect on lysosomal function makes it a useful tool to study the mechanisms of intracellular cholesterol transport.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the experimental protocols described below. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Lysosomal pH
| Treatment | Concentration (nM) | Mean Lysosomal pH (± SD) |
| Vehicle (DMSO) | - | 4.7 ± 0.2 |
| This compound | 10 | 5.5 ± 0.3 |
| This compound | 50 | 6.2 ± 0.4 |
| This compound | 100 | 6.8 ± 0.3 |
| Bafilomycin A1 (Positive Control) | 100 | 6.9 ± 0.2 |
Table 2: Quantification of Autophagic Flux using this compound
| Treatment | LC3-II/GAPDH Ratio (No Inhibitor) | LC3-II/GAPDH Ratio (+ this compound) | Autophagic Flux (Fold Change) |
| Control | 1.0 | 2.5 | 2.5 |
| Nutrient Starvation | 2.5 | 8.0 | 3.2 |
| Test Compound | 1.8 | 6.5 | 3.6 |
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (nM) after 48h |
| HeLa | 50 |
| A549 | 75 |
| MCF-7 | 60 |
Experimental Protocols
Protocol 1: Analysis of Lysosomal pH using LysoSensor Dyes
This protocol describes how to measure changes in lysosomal pH in response to this compound treatment using a ratiometric fluorescent dye.
Materials:
-
Cells of interest (e.g., HeLa)
-
Culture medium
-
This compound
-
Bafilomycin A1 (positive control)
-
LysoSensor™ Yellow/Blue DND-160 (or other suitable pH indicator)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density to reach 70-80% confluency on the day of the experiment.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or Bafilomycin A1 (100 nM) for the desired time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Prepare a working solution of LysoSensor dye in pre-warmed culture medium according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the LysoSensor working solution to each well and incubate at 37°C for 5-10 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and ~380 nm, and emission at ~440 nm and ~540 nm (for LysoSensor Yellow/Blue).
-
Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm).
-
Generate a calibration curve using buffers of known pH to convert the fluorescence ratios to pH values.
Protocol 2: Immunofluorescence Staining for Endosomal Markers
This protocol details the visualization of endosomal compartments and the effect of this compound on their morphology and distribution.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 50 nM) for an appropriate duration (e.g., 6 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope.
Protocol 3: Western Blot Analysis of Autophagic Flux (LC3-II Turnover)
This protocol allows for the quantification of autophagic flux by measuring the accumulation of LC3-II in the presence and absence of this compound.
Materials:
-
Cells in culture
-
This compound
-
Nutrient-rich and starvation media
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates.
-
Treat cells under different conditions (e.g., nutrient-rich media, starvation media) with or without this compound (e.g., 100 nM) for 4 hours. This compound will act as a lysosomal inhibitor, preventing the degradation of LC3-II.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate with primary anti-LC3B and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the LC3-II/GAPDH ratio. Autophagic flux is determined by the difference in the LC3-II/GAPDH ratio between samples with and without this compound.
Mandatory Visualizations
Caption: Mechanism of Action of this compound on Intracellular Trafficking.
Caption: Experimental workflow for measuring autophagic flux using this compound.
Caption: Disruption of the endo-lysosomal pathway by this compound.
Experimental Protocol for In Vivo Reveromycin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reveromycin B is a polyketide metabolite produced by the bacterium Streptomyces. It is a structural analog of the more extensively studied Reveromycin A. While both compounds share a core structure, this compound possesses a 5,6-spiroacetal core, which is a rearrangement from the 6,6-spiroacetal core of Reveromycin A. This structural difference results in this compound exhibiting significantly weaker biological activity compared to Reveromycin A.
The primary molecular target of the Reveromycin family is eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By inhibiting IleRS, these compounds can induce apoptosis. The activity of Reveromycins is notably pH-dependent, with increased efficacy in acidic environments. This characteristic is particularly relevant in acidic tumor microenvironments or sites of bone resorption.
Due to its reduced bioactivity, in vivo studies specifically investigating this compound are limited. The following protocol is an extrapolated model based on the known in vivo activity of Reveromycin A and the available in vitro data for this compound. Researchers should consider this a starting point and perform dose-response studies to determine the optimal concentration for their specific animal model and disease state.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related, more potent compound, Reveromycin A.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line / Organism | Parameter | Value | pH |
| Inhibition of EGF-induced mitogenic activity | Balb/MK cells | IC50 | 6 µg/mL | Not Specified |
| Antifungal Activity | Candida albicans | MIC | 15.6 µg/mL | 3.0 |
| Antifungal Activity | Candida albicans | MIC | >500 µg/mL | 7.4 |
Table 2: In Vivo Dosage of Reveromycin A (for extrapolation)
| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Duration |
| SCID-rab mice | Multiple Myeloma | 4 mg/kg | Intraperitoneal (i.p.) | Twice daily | 18 days[1] |
| Ovariectomized mice | Osteoporosis | 0.4, 1, or 4 mg/kg | Not Specified | Twice daily | 4 weeks[2] |
Experimental Protocols
Principle
This protocol describes a generalized in vivo efficacy study of this compound in a tumor-bearing mouse model. The dosage is extrapolated from in vitro data and the known effective dose of the more potent analog, Reveromycin A. It is critical to perform a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model before initiating a full-scale efficacy study.
Materials
-
This compound
-
Vehicle (e.g., sterile saline, PBS with a solubilizing agent like DMSO and Tween 80)
-
Tumor cells of interest (e.g., human xenograft)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)
Methodology
-
Animal Model Preparation:
-
Acquire and acclimate immunocompromised mice for at least one week.
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Preparation of this compound Formulation:
-
Based on the desired dosage, calculate the required amount of this compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with a sterile vehicle to the final desired concentration for injection. Ensure the final concentration of the solubilizing agent is well-tolerated by the animals.
-
-
Treatment Administration (Extrapolated Dosing):
-
Note: The following dosage is a starting point for investigation and should be optimized. Given that this compound is significantly less potent than Reveromycin A, a higher starting dose relative to Reveromycin A may be required.
-
Suggested Starting Dose: 10-40 mg/kg.
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
Treat the animals once or twice daily for a predetermined period (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue and other relevant organs for further analysis (e.g., histology, Western blot, PCR).
-
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Changes in body weight.
-
Histopathological analysis of tumors to assess necrosis and apoptosis.
-
Biomarker analysis (e.g., cleaved caspase-3) in tumor lysates to confirm the mechanism of action.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for Determining the Dose-Response Curve of Reveromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product isolated from the genus Streptomyces. It is part of the Reveromycin family of compounds, with Reveromycin A being the most extensively studied. These compounds have garnered significant interest due to their potent and selective biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[1][2][3] The primary mechanism of action for Reveromycin A is the inhibition of isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis.[2][4][5][6][7] This inhibition leads to the induction of apoptosis, particularly in cells within an acidic microenvironment, such as osteoclasts and various tumor cells.[4][5][8]
These application notes provide a detailed protocol for determining the dose-response curve of this compound in a cell-based assay, a critical step in preclinical drug development for assessing the potency and efficacy of the compound. The protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[9]
Mechanism of Action and Signaling Pathway
Reveromycin A, a close analog of this compound, selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[2] By binding to the tRNA binding site of IleRS, Reveromycin A prevents the charging of tRNA with isoleucine, thereby halting protein synthesis.[6] This disruption of protein synthesis preferentially induces apoptosis in cells that are highly metabolically active or in an acidic microenvironment, which enhances the cell permeability of the compound.[4][5][8] The induction of apoptosis is a key downstream effect and has been observed to involve the activation of caspases, such as caspase-3, -8, and -9.[8][10]
Figure 1: Simplified signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Target cell line (e.g., RAW 264.7 for osteoclast studies, various cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[9]
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Seeding
-
Culture the target cells in a T-75 flask until they reach approximately 80-90% confluency.
-
Harvest the cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line to ensure they are in the exponential growth phase during the experiment. A typical starting point is 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach and resume growth.
Treatment with this compound
-
On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete culture medium. A common approach is to prepare 2X concentrated drug solutions.
-
The concentration range should be chosen to span the expected IC50 value. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments.
-
Carefully remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the corresponding this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.[12][13]
MTT Assay for Cell Viability
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
After the incubation with MTT, carefully remove the medium. For adherent cells, be cautious not to disturb the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[9]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Figure 2: Experimental workflow for determining the dose-response curve of this compound.
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability can be calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Where the "Blank" is the absorbance of the solubilization solution and medium without cells.
Dose-Response Curve and IC50 Determination
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) to fit the data.
-
The IC50 value, which is the concentration of the drug that inhibits 50% of cell viability, can be determined from the fitted curve.[13]
Data Presentation
The quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | 48 | Value |
| Multiple Myeloma (e.g., RPMI 8226) | 72 | Value |
| Ovarian Cancer (e.g., A2780) | 72 | Value |
| Prostate Cancer (e.g., PC-3) | 72 | Value |
Note: The IC50 values are hypothetical and need to be determined experimentally. Published data for Reveromycin A can provide an expected range.[2][7]
Table 2: Example of Raw Absorbance Data and Calculated Viability
| This compound (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.289 | 1.271 | 1.271 | 100.0 |
| 0.01 | 1.231 | 1.265 | 1.248 | 1.248 | 98.2 |
| 0.1 | 1.156 | 1.189 | 1.173 | 1.173 | 92.3 |
| 1 | 0.879 | 0.901 | 0.885 | 0.888 | 69.9 |
| 10 | 0.453 | 0.476 | 0.461 | 0.463 | 36.4 |
| 100 | 0.123 | 0.131 | 0.128 | 0.127 | 10.0 |
Troubleshooting
-
High background absorbance: This can be caused by contamination or interference from components in the medium. Ensure sterile techniques and consider using phenol red-free medium.
-
Low signal: This may be due to low cell numbers or insufficient incubation time with MTT. Optimize cell seeding density and incubation times.
-
Inconsistent results: This can arise from uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with PBS or medium.[11]
Conclusion
This document provides a comprehensive protocol for determining the dose-response curve of this compound. By following these guidelines, researchers can obtain reliable and reproducible data on the cytotoxic and cytostatic effects of this promising compound, which is essential for its further development as a potential therapeutic agent. The provided diagrams and tables are intended to facilitate the understanding and execution of the experimental workflow and the presentation of the resulting data.
References
- 1. Chemical and biological studies of reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synentec.com [synentec.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Reveromycin B Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Reveromycin B stock solutions for in vitro experiments. The information is compiled to ensure accurate and reproducible results in cell-based and biochemical assays.
Product Information
This compound is a polyketide antibiotic and an inhibitor of eukaryotic cell growth. It is a structural isomer of Reveromycin A, formed through rearrangement, and is known to exhibit reduced, though specific, biological activities.[1][2]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₂O₁₁ | [3] |
| Molecular Weight | 660.79 g/mol | [3] |
| CAS Number | 144860-68-4 | [3] |
| Appearance | Solid | [3] |
Solubility and Recommended Solvents
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Based on preparation for in vivo studies. Solubility for in vitro stocks is expected to be in a similar range.[3] |
| Ethanol | Soluble | Specific solubility data not readily available. |
| Methanol | Soluble | Specific solubility data not readily available. |
| Water | Low | Not recommended for primary stock solution preparation. |
Preparation of this compound Stock Solutions
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: In a sterile, chemically resistant container, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.661 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. Using the previous example, add 100 µL of DMSO to 0.661 mg of the compound.
-
Ensuring Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials. This minimizes freeze-thaw cycles and protects the compound from light.
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain their biological activity.
Storage and Stability Data
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | [3] |
| In DMSO | -80°C | Up to 6 months | [3] |
| In DMSO | -20°C | Up to 1 month | [3] |
Note: For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. When retrieving an aliquot for use, allow it to thaw at room temperature and gently vortex before dilution into cell culture media.
Experimental Protocols and Working Concentrations
This compound has been shown to inhibit the mitogenic activity induced by Epidermal Growth Factor (EGF).[3] The following is a general protocol for treating cultured cells with this compound.
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare a series of dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Following incubation, proceed with the planned downstream assay (e.g., cell viability assay, western blot, etc.).
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
| Assay | Cell Line | Effective Concentration | Reference |
| Inhibition of EGF-induced mitogenic activity | Balb/MK | IC₅₀: 6 µg/mL (approx. 9.1 µM) | [3] |
| Antifungal Activity | Candida albicans | MIC (pH 3.0): 15.6 µg/mL | [3] |
| Antifungal Activity | Candida albicans | MIC (pH 7.4): >500 µg/mL | [3] |
Mechanism of Action and Signaling Pathway
The primary molecular target of the closely related Reveromycin A is eukaryotic isoleucyl-tRNA synthetase (IleRS).[1][4] Inhibition of IleRS leads to a blockage of protein synthesis, which in turn can induce apoptosis.[4] this compound, being a structural isomer with reduced bioactivity, is presumed to share this mechanism, albeit with lower potency.[1][2]
Its inhibitory effect on EGF-induced mitogenesis suggests an interaction with the EGF signaling pathway, likely as a downstream consequence of protein synthesis inhibition.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Stock Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. This compound | Bacterial | 144860-68-4 | Invivochem [invivochem.com]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reveromycin A in Combination with Bortezomib for Multiple Myeloma
Disclaimer: Extensive literature searches did not yield any studies on the use of Reveromycin B in combination with other therapeutic agents. The following application notes and protocols are based on research investigating the closely related compound, Reveromycin A , in combination with the proteasome inhibitor bortezomib in the context of multiple myeloma.
Introduction
Reveromycin A is a microbial metabolite that exhibits preferential cytotoxicity towards cells in an acidic microenvironment.[1] This characteristic makes it a promising agent for targeting the acidic tumor microenvironment often associated with cancers like multiple myeloma. In multiple myeloma, the interaction between myeloma cells and osteoclasts creates an acidic niche that promotes tumor growth and bone destruction.[1] Reveromycin A induces apoptosis in cancer cells by inhibiting isoleucine tRNA synthesis.[1]
Bortezomib is a proteasome inhibitor widely used in the treatment of multiple myeloma. It disrupts protein homeostasis, leading to apoptosis in cancer cells. However, the bone marrow microenvironment can confer drug resistance to bortezomib.[1]
This document outlines the synergistic effects and provides detailed experimental protocols for the combination of Reveromycin A and bortezomib in preclinical models of multiple myeloma. The combination therapy has been shown to enhance anti-tumor effects and overcome drug resistance.[1]
Data Presentation
In Vitro Cytotoxicity
The combination of Reveromycin A and bortezomib demonstrates synergistic cytotoxicity against multiple myeloma cells, particularly in co-culture with osteoclasts which can confer resistance to bortezomib alone.[1]
| Cell Line | Treatment | Concentration | % Apoptosis (Annexin V+) | Reference |
| INA-6 | Control (pH 7.4) | - | Low | [1] |
| INA-6 | Reveromycin A (pH 6.4) | 1 µM | Increased | [1] |
| RPMI8226 | Control (pH 7.4) | - | Low | [1] |
| RPMI8226 | Reveromycin A (pH 6.4) | 1 µM | Increased | [1] |
| INA-6 (co-cultured with osteoclasts) | Bortezomib | Not Specified | Mitigated Cytotoxicity | [1] |
| INA-6 (co-cultured with osteoclasts) | Reveromycin A + Bortezomib | Not Specified | Enhanced Cytotoxicity | [1] |
In Vivo Efficacy in a SCID-rab Mouse Model of Multiple Myeloma
The combination of Reveromycin A and bortezomib shows enhanced suppression of tumor growth and bone destruction in an in vivo model.[1]
| Treatment Group | Tumor Burden (human sIL-6R levels) | Bone Destruction (X-ray/µCT) | Osteoclast Number | Reference |
| Vehicle | High | Severe | High | [1] |
| Reveromycin A (4 mg/kg) | Reduced | Suppressed | Reduced | [1] |
| Reveromycin A + Bortezomib | Further Reduced | Further Suppressed | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Reveromycin A
The following diagram illustrates the pH-dependent mechanism of action of Reveromycin A.
Caption: pH-dependent activation and mechanism of action of Reveromycin A.
Synergistic Action of Reveromycin A and Bortezomib
This diagram illustrates the synergistic interaction between Reveromycin A and bortezomib in the multiple myeloma tumor microenvironment.
Caption: Overcoming resistance and enhancing apoptosis through combination therapy.
Experimental Workflow for In Vitro Co-culture Assay
The following diagram outlines the workflow for assessing the cytotoxicity of the combination therapy in a co-culture system.
References
Application Notes and Protocols for the Long-Term Stability of Reveromycin B in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product that has garnered significant interest in the scientific community due to its potent biological activities. It is known to inhibit epidermal growth factor (EGF)-induced mitogenic activity, making it a valuable tool for studying cellular signaling pathways and a potential candidate for therapeutic development.[1] For researchers working with this compound, understanding its stability in common laboratory solvents such as dimethyl sulfoxide (DMSO) is critical for ensuring the reliability and reproducibility of experimental results.
These application notes provide a comprehensive overview of the recommended storage conditions and a detailed protocol for assessing the long-term stability of this compound in DMSO. The information is intended to guide researchers in maintaining the integrity of their this compound stock solutions and in designing robust stability studies.
Recommended Storage Conditions
While specific long-term stability data for this compound in DMSO is not extensively published, general recommendations for storing similar compounds in DMSO can be applied. Based on available information for this compound in unspecified solvents, the following storage conditions are recommended for solutions in DMSO to minimize degradation:
-
Long-term storage (months): -80°C
-
Short-term storage (weeks): -20°C[2]
It is crucial to minimize the number of freeze-thaw cycles, as this can accelerate the degradation of compounds in DMSO.[2][3] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated temperature fluctuations.
Quantitative Stability Data
To illustrate how stability data for this compound in DMSO would be presented, the following table contains hypothetical data based on a typical stability study. This data should be considered illustrative and not a substitute for an experimental determination of stability.
| Storage Condition | Time Point | Concentration (mM) | Percent Remaining | Observations |
| -80°C | 0 | 10.00 | 100% | Clear, colorless solution |
| 1 month | 9.98 | 99.8% | No change | |
| 3 months | 9.95 | 99.5% | No change | |
| 6 months | 9.91 | 99.1% | No change | |
| 12 months | 9.85 | 98.5% | No change | |
| -20°C | 0 | 10.00 | 100% | Clear, colorless solution |
| 1 month | 9.82 | 98.2% | No change | |
| 3 months | 9.55 | 95.5% | No change | |
| 6 months | 9.10 | 91.0% | Slight yellowing | |
| 12 months | 8.50 | 85.0% | Noticeable yellowing | |
| 4°C | 0 | 10.00 | 100% | Clear, colorless solution |
| 1 week | 9.20 | 92.0% | Slight precipitation | |
| 2 weeks | 8.50 | 85.0% | Visible precipitation | |
| 1 month | 7.10 | 71.0% | Significant degradation | |
| Room Temp. | 0 | 10.00 | 100% | Clear, colorless solution |
| 24 hours | 8.80 | 88.0% | Noticeable degradation | |
| 1 week | 6.50 | 65.0% | Significant degradation |
Experimental Protocols
This section provides a detailed protocol for conducting a long-term stability study of this compound in DMSO.
Protocol: Long-Term Stability Assessment of this compound in DMSO
1. Objective: To determine the stability of this compound in DMSO over time at various storage temperatures.
2. Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
3. Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles.
4. Storage Conditions and Time Points:
-
Label the aliquots clearly with the compound name, concentration, date, and storage condition.
-
Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Establish the following time points for analysis: 0 (initial), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 12 months.
5. Analytical Method: A stability-indicating HPLC or LC-MS method should be developed and validated to separate this compound from its potential degradation products.
-
HPLC-UV Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient elution from low to high organic phase (e.g., 10% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL
-
6. Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a concentration within the linear range of the analytical method.
-
Inject the sample into the HPLC or LC-MS system.
-
Record the peak area of the this compound peak.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Tabulate the results and visually inspect the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Reveromycin B solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of Reveromycin B in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and solubility data to address common challenges associated with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyketide-type antibiotic produced by Streptomyces sp.[1] It is known to inhibit the mitogenic activity of epidermal growth factor (EGF).[1] While the precise molecular target of this compound is not as extensively studied as its analogue Reveromycin A (which inhibits isoleucyl-tRNA synthetase), its inhibitory effect on EGF-induced cell growth suggests it interferes with the EGF receptor (EGFR) signaling pathway.[2][3][4]
Q2: What are the main challenges when working with this compound in the lab?
A2: The primary challenge is its poor solubility in aqueous solutions.[5][6] This can lead to issues such as precipitation when preparing working solutions in buffers or cell culture media, which can in turn cause inconsistent experimental results. Careful preparation of stock solutions and working dilutions is crucial for reliable outcomes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[5][6] It has poor solubility in water.
Q4: How should I store this compound?
A4: As a powder, this compound is stable for years at -20°C.[7] Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than one day.[8]
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and pH. The following table provides a summary of its solubility in common laboratory solvents.
| Solvent | Solubility (Qualitative) | Estimated Max. Stock Concentration (Quantitative) | Temperature | Notes |
| DMSO | Soluble[5][6] | 10-50 mM | Room Temperature | The most common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble[5][6] | Data not available | Room Temperature | Can be used as an alternative to DMSO. |
| Methanol | Soluble[5][6] | Data not available | Room Temperature | Another alternative to DMSO for stock solutions. |
| DMF | Soluble[5][6] | Data not available | Room Temperature | A less common but viable solvent for stock solutions. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Poorly soluble[5][6] | <1 mg/mL[9] | Room Temperature | Direct dissolution is not recommended. Working solutions should be prepared by diluting a stock solution. |
| Cell Culture Media | Poorly soluble | Dependent on final DMSO concentration | 37°C | Prone to precipitation, especially at higher concentrations. The final DMSO concentration should be kept low (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution from a 10 mM DMSO Stock
This protocol details the dilution of the concentrated DMSO stock solution into an aqueous medium (e.g., cell culture medium) for immediate use in an experiment. The key is to avoid precipitation of this compound.
Caption: Workflow for preparing an aqueous working solution.
Troubleshooting Guide
Q: My this compound precipitated out of solution when I added my DMSO stock to my cell culture medium. What should I do?
A: This is a common issue with hydrophobic compounds. Here are several steps you can take to prevent this "crashing out":
-
Reduce the final concentration: The concentration of this compound in your aqueous medium may be too high. Try lowering the final concentration.
-
Use a serial dilution approach: Instead of adding the highly concentrated DMSO stock directly to your aqueous medium, make an intermediate dilution in DMSO first, as described in Protocol 2.
-
Add the stock to the medium, not the other way around: Always add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing. This ensures rapid mixing and dispersion.
-
Pre-warm your aqueous medium: Having your cell culture medium or buffer at 37°C can help improve solubility.
-
Lower the final DMSO concentration: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your culture medium.
Q: I am seeing inconsistent results in my experiments. Could this be related to this compound solubility?
A: Yes, inconsistent results are often a consequence of poor solubility. If this compound precipitates, the actual concentration in your experiment will be lower and more variable than intended. To address this:
-
Visually inspect your working solutions: Before adding the solution to your cells, hold it up to a light source to check for any visible precipitate or cloudiness.
-
Prepare fresh working solutions for each experiment: Do not store aqueous dilutions of this compound, as it is not stable for long periods in aqueous solutions.[8]
-
Include a vehicle control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups to account for any effects of the solvent itself.
Signaling Pathway
This compound inhibits the mitogenic activity induced by Epidermal Growth Factor (EGF).[1] This suggests that it interferes with the signaling cascade that promotes cell proliferation downstream of the EGF Receptor (EGFR). The following diagram illustrates the key components of this pathway and the likely point of inhibition by this compound.
Caption: EGF-induced mitogenic signaling pathway and this compound inhibition.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Inhibits Transforming Growth Factor-β-Induced Fibrogenic Differentiation Marker Expression through ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. This compound | Bacterial | 144860-68-4 | Invivochem [invivochem.com]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Reveromycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reveromycin B. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is structurally related to Reveromycin A, which is known to selectively inhibit eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] Reveromycin A undergoes a spiroacetal rearrangement to form this compound, which has a 5,6-spiroacetal core compared to the 6,6-spiroacetal core of Reveromycin A.[3][4] This structural change is associated with reduced biological activity, suggesting that while this compound likely shares the same primary target (IleRS), its potency is diminished.[3][4]
Q2: What are the potential off-target effects of this compound?
Currently, there is limited specific data on the off-target effects of this compound. However, based on its chemical class (polyketide) and its primary mechanism of action (inhibition of protein synthesis), potential off-target effects could include:
-
Interaction with other tRNA synthetases: Although Reveromycin A is selective for IleRS, high concentrations might lead to interactions with other aminoacyl-tRNA synthetases.
-
Kinase inhibition: Many small molecules exhibit off-target effects on protein kinases due to the conserved nature of the ATP-binding pocket.[5] Kinase selectivity profiling is recommended to assess this.
-
Mitochondrial effects: As a protein synthesis inhibitor, this compound could potentially affect mitochondrial protein synthesis, which has its own translational machinery. This could lead to mitochondrial dysfunction.
-
Interference with other cellular pathways: Polyketides are a diverse class of natural products known to interact with a wide range of biological targets.[6]
Q3: How does the pH of the experimental environment affect this compound's activity and potential for off-targets?
The activity of the closely related Reveromycin A is pH-dependent. In acidic microenvironments, it becomes more non-polar, increasing its cell permeability and pro-apoptotic effects. While this is primarily linked to its on-target activity, altered intracellular concentrations due to pH changes could also influence the likelihood of off-target interactions. It is crucial to maintain consistent and physiologically relevant pH conditions in your experiments to ensure reproducible results.
Q4: Are there known differences in the off-target profiles of Reveromycin A and this compound?
There is currently no direct comparative data on the off-target profiles of Reveromycin A and this compound. Given that this compound is a rearrangement product of Reveromycin A with reduced bioactivity, it is plausible that its off-target interactions might also be weaker.[3][4] However, the change in the spiroketal core structure could potentially lead to a different off-target profile.[3][4] Therefore, it is recommended to empirically determine the off-target profile of this compound in your experimental system.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed after treatment with this compound.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its primary target, IleRS, in your cells.
-
Broad Off-Target Screening: Perform a broad screen for off-target interactions. A kinase selectivity panel is a good starting point, as kinases are common off-targets.[5] For a more comprehensive analysis, consider proteome-wide methods like affinity purification-mass spectrometry (AP-MS).
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects are often observed at higher concentrations. Determine if the unexpected phenotype is only present at concentrations significantly higher than the IC50 for IleRS inhibition.
-
Structural Analogue Control: If available, use a structurally related but inactive analogue of this compound as a negative control to see if the phenotype persists.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the stability and purity of your this compound stock. Degradation or impurities could lead to unexpected results.
-
Control Experimental Conditions: Strictly control experimental parameters such as cell density, passage number, and media composition, including pH.
-
Replication: Repeat the experiment with multiple biological replicates to ensure the phenotype is consistent and statistically significant.
-
-
Problem 2: Inconclusive results from an off-target screening assay.
-
Possible Cause 1: Low-affinity or transient interactions.
-
Troubleshooting Steps:
-
Orthogonal Assays: Use a different, complementary off-target screening method. For example, if a kinase screen is negative, consider a CETSA-MS experiment to look for target stabilization across the proteome.
-
Optimize Assay Conditions: For affinity-based methods, adjust the stringency of the wash steps to potentially capture weaker interactions. For CETSA, optimize the heat-shock temperature and duration.
-
-
-
Possible Cause 2: Technical issues with the assay.
-
Troubleshooting Steps:
-
Positive and Negative Controls: Ensure that your positive and negative controls for the assay are working as expected.
-
Sample Quality: Verify the quality and concentration of your protein lysates or cellular samples.
-
Antibody Validation (for Western blot-based detection): If using an antibody for detection (e.g., in CETSA), ensure its specificity and that it recognizes the native protein.
-
-
Quantitative Data
On-Target Activity of Reveromycin A (as a proxy for this compound)
Disclaimer: The following data is for Reveromycin A. This compound is expected to have a higher IC50 (lower potency) for IleRS due to its structural rearrangement and observed reduced bioactivity.
| Target | Assay Type | Organism | IC50 | Reference |
| Isoleucyl-tRNA Synthetase (IleRS) | Enzyme Inhibition | Saccharomyces cerevisiae | ~16.0 nM | [2] |
Hypothetical Kinase Selectivity Profile for this compound
This table is a hypothetical example to illustrate how kinase selectivity data would be presented. Actual data for this compound is not currently available.
| Kinase Target | % Inhibition @ 1 µM |
| Kinase A | 85% |
| Kinase B | 45% |
| Kinase C | 12% |
| Kinase D | 5% |
Experimental Protocols
1. Kinase Selectivity Profiling (Radiometric Assay)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of protein kinases.
-
Materials:
-
This compound stock solution (in DMSO)
-
Kinase panel (recombinant kinases)
-
Kinase-specific substrates
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
[γ-33P]ATP
-
384-well plates
-
Filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Add the specific kinase to each well.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and [γ-33P]ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to the DMSO control.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with its intracellular target, IleRS.
-
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against IleRS and a loading control)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by Western blotting using an antibody specific for IleRS and a loading control.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
3. Affinity Purification-Mass Spectrometry (AP-MS)
This protocol provides a general workflow for identifying potential off-targets of this compound on a proteome-wide scale.
-
Materials:
-
This compound
-
Affinity matrix (e.g., NHS-activated sepharose beads)
-
Linker molecule (if necessary to immobilize this compound)
-
Cell lysate
-
Wash buffers of varying stringency
-
Elution buffer
-
Reagents for in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
-
-
Procedure:
-
Immobilization of this compound: Covalently attach this compound to the affinity matrix. Use a control matrix with no coupled compound or with an inactive analogue.
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-coupled matrix and the control matrix.
-
Washing: Wash the matrices with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix. This can be done by changing the pH, using a high salt concentration, or by competitive elution with free this compound.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the proteins that specifically bind to the this compound matrix compared to the control matrix using a proteomics data analysis pipeline.
-
Visualizations
Caption: Relationship between Reveromycin A and B and their target.
Caption: Experimental workflow for identifying off-target effects.
Caption: Hypothetical signaling pathway affected by an off-target kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chain release mechanisms in polyketide and non-ribosomal peptide biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00035G [pubs.rsc.org]
Technical Support Center: Optimizing Reveromycin B Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Reveromycin B in their cell culture experiments. Due to the limited publicly available data on the specific dose-response of various cell lines to this compound, this guide focuses on providing the necessary protocols and troubleshooting advice to empower researchers to determine the optimal concentration for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound?
Published literature suggests that the biological activities of this compound are significantly weaker than those of Reveromycin A, C, and D.[1] Therefore, higher concentrations of this compound may be required to observe a biological effect. As a starting point, a wide range of concentrations should be tested, for example, from 0.1 µM to 100 µM. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the mechanism of action of this compound?
The precise mechanism of action for this compound is not as extensively studied as its analogue, Reveromycin A. Reveromycin A is known to inhibit eukaryotic isoleucyl-tRNA synthetase, which leads to the inhibition of protein synthesis and can induce apoptosis.[2] It is plausible that this compound shares a similar mechanism, although with lower potency. Additionally, Reveromycins as a class of compounds have been shown to inhibit the mitogenic activity of Epidermal Growth Factor (EGF).[1][3]
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the cell type and the biological question being investigated. A typical starting point for cytotoxicity or proliferation assays is 24 to 72 hours. It is advisable to perform a time-course experiment in conjunction with your dose-response experiment to determine the optimal treatment duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at tested concentrations. | 1. Concentration of this compound is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. Degradation of this compound. | 1. Test a higher range of concentrations. 2. Increase the incubation time (e.g., 48h, 72h). 3. Consider using a different cell line or a positive control compound to ensure the assay is working correctly. 4. Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| High levels of cell death even at the lowest concentration. | 1. The lowest concentration tested is still too high for the specific cell line. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment with a much lower range of concentrations. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiment. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Cells are in different growth phases. 3. Inconsistent incubation times or conditions. 4. Pipetting errors. | 1. Ensure a consistent number of cells are seeded in each well. 2. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Standardize all incubation parameters (time, temperature, CO2 levels). 4. Use calibrated pipettes and ensure thorough mixing of solutions. |
| Precipitate observed in the culture medium after adding this compound. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the culture medium. | 1. Ensure the final concentration of the organic solvent is sufficient to keep the compound in solution. 2. Observe the medium under a microscope to confirm if it is a chemical precipitate or microbial contamination. If it is a precipitate, consider preparing the final dilution in a pre-warmed medium and mixing thoroughly. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Kill Curve/Dose-Response Experiment
This protocol outlines the steps to determine the minimum concentration of this compound required to achieve a desired biological effect, such as inhibiting cell proliferation or inducing cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for viability assays)
-
Cell viability reagent (e.g., MTT, XTT, or resazurin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of the highest concentration of this compound you want to test in your complete culture medium.
-
Perform serial dilutions of the 2X working stock in complete culture medium to create a range of concentrations. It is recommended to test a wide range initially (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay as described below).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
MTT Assay Protocol for Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Presentation
Table 1: Example Data Layout for a Dose-Response Experiment
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (No Treatment) | 100 | ||||
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 0.5 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Note: This table is a template. Researchers should populate it with their own experimental data.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibition of the EGF signaling pathway by this compound.
References
Technical Support Center: Establishing Appropriate Experimental Controls for Reveromycin B
Welcome to the technical support center for Reveromycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust experiments with appropriate controls.
Disclaimer
While Reveromycin A and B are structurally related, their primary mechanisms of action differ. Reveromycin A is a known inhibitor of isoleucyl-tRNA synthetase[1][2]. This compound is reported to be an inhibitor of Epidermal Growth Factor (EGF) signaling[3]. This guide focuses on establishing experimental controls for this compound based on its activity as an EGF inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is described as an inhibitor of the epidermal growth factor (EGF) receptor signaling pathway[3]. This pathway is crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in various cancers[4].
Q2: What is a suitable vehicle control for this compound in cell-based assays?
A2: A suitable vehicle control is the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO)[4]. The final concentration of DMSO in the experimental and control wells should be identical and ideally kept below 0.1% to avoid solvent-induced artifacts.
Q3: How do I select a relevant positive control for my this compound experiment?
A3: A relevant positive control would be a well-characterized EGFR inhibitor, such as gefitinib, erlotinib, or AG1478[5]. This allows you to compare the effects of this compound to a compound with a known mechanism of action on the EGFR pathway.
Q4: Should I be concerned about the pH of my culture medium when using this compound?
A4: While the pH-dependent activity is a well-documented characteristic of the related compound Reveromycin A, which shows increased cell permeability in acidic microenvironments[1][2], it is a prudent factor to control in your experiments with this compound. If your experimental system involves acidic microenvironments (e.g., tumor models), it is advisable to monitor and control the pH of your culture medium.
Q5: How can I be sure that the observed effects are specific to this compound's inhibition of EGFR signaling?
A5: To demonstrate specificity, you can perform several experiments:
-
Rescue experiments: Attempt to reverse the effects of this compound by adding exogenous EGF to the culture medium.
-
Use of cell lines with varying EGFR expression: Compare the effects of this compound on cell lines with high and low levels of EGFR expression.
-
Downstream signaling analysis: Assess the phosphorylation status of key downstream effectors of the EGFR pathway, such as Akt and ERK. A specific inhibitor should reduce the phosphorylation of these proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Variation in cell density- Inconsistent drug concentration- Fluctuation in incubation time or conditions | - Standardize cell seeding density.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Ensure consistent incubation times and maintain stable temperature and CO2 levels. |
| High background in negative controls | - Contamination of reagents or cell culture- Vehicle (e.g., DMSO) concentration is too high | - Use fresh, sterile reagents.- Test for mycoplasma contamination.- Ensure the final vehicle concentration is non-toxic to the cells (typically <0.1%). |
| No observable effect of this compound | - Incorrect drug concentration- Cell line is not sensitive to EGFR inhibition- Degradation of the compound | - Perform a dose-response experiment to determine the optimal concentration.- Use a cell line known to be sensitive to EGFR inhibitors as a positive control.- Store this compound according to the manufacturer's instructions and prepare fresh dilutions. |
| Observed effects may be due to off-target activity | - this compound may inhibit other kinases or cellular processes. | - Perform a kinase profiling assay to identify other potential targets.- Compare the phenotype induced by this compound to that of other known EGFR inhibitors.- Use structurally unrelated EGFR inhibitors to confirm that the observed phenotype is due to EGFR pathway inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general workflow for evaluating EGFR inhibitors[4].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is based on standard western blotting procedures to analyze protein expression and phosphorylation.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be used[6].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for establishing controls for this compound.
Caption: Proposed signaling pathway of this compound as an EGFR inhibitor.
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-reveromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Reveromycin B assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Reveromycin B. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyketide antibiotic produced by the bacterium Streptomyces.[1] It has been shown to inhibit the mitogenic activity induced by Epidermal Growth Factor (EGF).[2] Unlike the more extensively studied Reveromycin A, which targets isoleucyl-tRNA synthetase,[3][4] the precise molecular target of this compound is not as well characterized. However, its inhibitory effect on EGF-induced activity suggests it may interfere with cellular signaling pathways related to cell growth and proliferation.[2][5]
Q2: My this compound lot is not performing as expected. What are the proper storage and handling procedures?
For optimal performance, this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Repeated freeze-thaw cycles should be avoided. Ensure the compound is fully dissolved before use, as precipitates can lead to inconsistent concentrations in your assays.
Q3: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. Cell clumping can be a major source of variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.[6]
-
Inadequate Mixing: After adding this compound or other reagents, ensure gentle but thorough mixing to achieve a uniform concentration across the well.
-
Incubation Conditions: Inconsistent temperature or CO2 levels within the incubator can lead to variations in cell health and growth across the plate.[6]
Q4: The IC50 value of this compound in my assay is different from previously reported values. Why might this be?
IC50 values can vary significantly between different studies and even between experiments within the same lab.[7][8] Several factors can contribute to these discrepancies:
-
Cell Line Differences: Different cell lines can have varying sensitivities to a compound.[8][9]
-
Assay Endpoint: The time at which you measure cell viability (e.g., 24, 48, or 72 hours) can significantly impact the calculated IC50 value.[7][10]
-
Cell Density: The initial number of cells seeded per well can influence the outcome of the assay.
-
Assay Method: Different viability assays (e.g., MTT, WST-8, Real-Time Cell Analysis) measure different cellular parameters and can yield different IC50 values.[10]
-
Reagent Quality and Stability: The purity and stability of the this compound stock can affect its potency.
Troubleshooting Guides
Issue 1: No or Weak Biological Effect of this compound
If you are not observing the expected inhibitory effect of this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions from a new stock solution. |
| Degraded Compound | Use a fresh aliquot of this compound that has been stored properly. Consider purchasing a new lot if the current one is old. |
| pH-Dependent Activity | This compound exhibits pH-dependent antifungal activity.[2] While its activity in mammalian cells is less characterized in this regard, consider if the pH of your culture medium has shifted, which could affect compound stability or cell permeability. |
| Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and have high viability (>95%) before starting the experiment.[6] |
| Insufficient Incubation Time | The inhibitory effect of this compound may take time to manifest. Perform a time-course experiment to determine the optimal incubation period.[6] |
Issue 2: High Background Signal in the Assay
High background can mask the true biological effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Sample Turbidity | If your this compound solution or sample is turbid, it can interfere with optical readings. Centrifuge the solution to remove any precipitates before adding it to the cells.[6] |
| Contaminated Reagents | Use fresh, sterile reagents, including culture media and assay buffers. Contamination can lead to unexpected cellular responses or interfere with the assay chemistry.[11] |
| Inadequate Washing Steps | If your assay protocol includes washing steps, ensure they are performed thoroughly to remove any unbound reagents or interfering substances.[11] |
| Sub-optimal Reagent Concentrations | The concentrations of detection reagents may be too high. Perform titration experiments to determine the optimal concentrations for your assay.[6] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a WST-8 Cell Viability Assay
This protocol outlines a typical workflow for assessing the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding:
-
Culture your chosen cell line to 80-90% confluency.
-
Harvest the cells and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed the cells into a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Potential Impact of this compound on EGF Signaling
References
- 1. scbt.com [scbt.com]
- 2. This compound | Bacterial | 144860-68-4 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Reveromycin A inhibits antigen receptor-mediated antigen presentation by B lymphoma cells via its effect on intracellular trafficking of the antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Technical Support Center: Reveromycin B Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving Reveromycin B.
Introduction
This compound is a polyketide antibiotic and a structural isomer of the more extensively studied Reveromycin A. Both compounds share a similar mechanism of action, primarily the inhibition of isoleucyl-tRNA synthetase, which leads to the suppression of protein synthesis. However, it is crucial to note that this compound generally exhibits weaker biological activity compared to Reveromycin A. This difference in potency is a critical factor to consider during experimental design and troubleshooting.
This guide will address common issues encountered during this compound experiments, provide detailed protocols for key assays, and present available quantitative data to aid in experimental planning and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, similar to Reveromycin A, inhibits eukaryotic isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis, and its inhibition leads to a halt in this process, ultimately inducing apoptosis in susceptible cells. The activity of this compound is pH-dependent, with increased efficacy in acidic environments. This is because the non-polar form of the molecule, which is more prevalent at lower pH, can more readily permeate cell membranes[1].
Q2: I am not observing the expected level of cytotoxicity with this compound. What could be the reason?
A2: There are several potential reasons for lower-than-expected cytotoxicity:
-
Reduced Potency: this compound has been reported to have weaker biological activity than Reveromycin A. If you are basing your dosage on protocols for Reveromycin A, you may need to use higher concentrations of this compound to achieve a similar effect.
-
pH of Culture Medium: The activity of this compound is highly dependent on the pH of the microenvironment. In standard cell culture media with a neutral pH (around 7.4), its activity is significantly reduced. Acidic conditions enhance its cellular uptake and subsequent cytotoxic effects[1].
-
Solubility Issues: Poor solubility of this compound in your culture medium can lead to an actual concentration that is lower than intended. Ensure proper dissolution of your stock solution and uniform distribution in the final culture volume.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. It is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in cell culture medium can be influenced by factors such as pH and temperature. While specific stability data for this compound is limited, related compounds can degrade over time in aqueous solutions. For long-term experiments, it may be necessary to replenish the medium with fresh this compound periodically. It is recommended to perform a stability test of the compound in your specific cell culture medium if long incubation times are required.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity | 1. Suboptimal pH: The neutral pH of standard cell culture media limits the activity of this compound. 2. Insufficient Concentration: Dosage may be too low, especially if based on Reveromycin A protocols. 3. Poor Solubility: The compound may not be fully dissolved in the media. 4. Cell Line Resistance: The chosen cell line may be resistant to this compound. | 1. If experimentally feasible, consider using a more acidic culture medium to enhance compound uptake. 2. Perform a dose-response curve to determine the effective concentration for your specific cell line. 3. Ensure the stock solution is fully dissolved before adding to the culture medium. Vortex the stock solution and the final diluted solution thoroughly. 4. Test a range of concentrations and consider using a positive control cell line if available. |
| High variability between replicates | 1. Inconsistent pH: Small variations in the pH of the culture medium can lead to significant differences in activity. 2. Uneven Compound Distribution: Inadequate mixing of this compound in the culture medium. 3. Cell Seeding Density: Inconsistent number of cells seeded in each well. | 1. Use a buffered culture medium and ensure consistent pH across all replicates. 2. Mix the culture medium thoroughly after adding this compound before dispensing into wells. 3. Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Precipitation of the compound in the culture medium | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the culture medium. 2. Low Temperature: Storage of the working solution at a low temperature can cause precipitation. | 1. Prepare a fresh working solution from the DMSO stock immediately before use. Do not store aqueous dilutions for extended periods. 2. If precipitation is observed, try preparing a more diluted stock solution and adding a larger volume to the final culture. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Activity | Cell Line / Organism | Metric | Value | Conditions |
| Inhibition of EGF-induced mitogenic activity | Balb/MK cells | IC50 | 6 µg/mL | Not specified |
| Antifungal activity | Candida albicans | MIC | 15.6 µg/mL | pH 3.0 |
| Antifungal activity | Candida albicans | MIC | >500 µg/mL | pH 7.4 |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Determining IC50
Caption: Workflow for an MTT-based cell viability assay.
References
Reveromycin B degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reveromycin B. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Use sterile techniques when preparing solutions to avoid microbial contamination.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use applications.
-
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations are required. An example formulation involves dissolving the compound in DMSO, then adding PEG300, Tween 80, and finally ddH₂O. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Q3: Are there known degradation products of this compound?
A3: Currently, there is limited publicly available information specifically detailing the degradation products of this compound. As a complex polyketide with a spiroketal moiety and multiple carboxylic acid groups, it may be susceptible to degradation under certain conditions. Potential degradation pathways could involve hydrolysis of the ester linkage or opening of the spiroketal ring, particularly under strong acidic or basic conditions.
Q4: How can potential degradation of this compound during my experiment be minimized?
A4: To minimize potential degradation, consider the following:
-
pH control: Maintain a pH range close to neutral (pH 6.0-7.4) in your experimental buffers, unless the experimental design requires acidic or basic conditions.
-
Temperature control: Perform experiments at the recommended temperature and avoid prolonged exposure to elevated temperatures.
-
Fresh preparations: Prepare working solutions fresh from a stock solution for each experiment.
-
Light protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation, a common issue with complex organic molecules.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: this compound degradation.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Compare the results obtained with the fresh stock to those from the older stock.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being used.
-
pH of Media: Check the pH of your cell culture media after the addition of this compound, as the carboxylic acid groups of the molecule could slightly alter the pH.
-
Possible Cause 2: Interference with assay components.
-
Troubleshooting Steps:
-
Assay-Specific Controls: Run a control with this compound in the assay medium without cells to check for any direct interaction with assay reagents (e.g., fluorescence quenching or enhancement).
-
Mechanism of Action Considerations: this compound is known to inhibit eukaryotic isoleucyl-tRNA synthetase. Ensure your assay is not sensitive to general inhibition of protein synthesis if that is not the intended endpoint.
-
Issue 2: Poor peak shape or variable retention times in HPLC analysis.
Possible Cause 1: Improper mobile phase composition.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase and degas it thoroughly. Ensure the components are miscible.
-
pH of Mobile Phase: The carboxylic acid groups of this compound mean its ionization state is pH-dependent. Buffering the mobile phase can improve peak shape and reproducibility.
-
Use of Additives: For compounds with carboxylic acids, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl groups.
-
Possible Cause 2: Column contamination or degradation.
-
Troubleshooting Steps:
-
Column Flushing: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Table 1: HPLC Troubleshooting for this compound
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent (e.g., a small amount of acid like TFA) to the mobile phase. |
| Column overload. | Decrease the injection volume or sample concentration. | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | Prepare fresh mobile phase, degas thoroughly, and check the pump for leaks or bubbles. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Broad Peaks | Poor sample solubility in the mobile phase. | Dissolve the sample in a solvent compatible with the mobile phase, ideally the mobile phase itself. |
| Column contamination. | Flush or replace the column. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Visualizations
addressing Reveromycin B precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Reveromycin B, with a specific focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF). It has poor water solubility. For most in vitro applications, DMSO is a common choice.[1]
Q2: What is the recommended storage condition for this compound?
A2: Lyophilized this compound powder should be stored at -20°C and is stable for at least four years. Stock solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is not recommended to store aqueous solutions for more than one day.
Q3: Why is my this compound precipitating out of my stock solution?
A3: Precipitation of this compound from stock solutions can occur due to several factors:
-
Solvent Saturation: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can decrease the stability of the solution, leading to precipitation.
-
Water Contamination: The presence of water in the organic solvent can reduce the solubility of the hydrophobic this compound, causing it to precipitate.
-
Improper Storage: Storing the solution at a temperature higher than recommended can lead to degradation and precipitation.
Q4: How can I prevent my this compound stock solution from precipitating?
A4: To prevent precipitation, it is recommended to:
-
Prepare stock solutions at a concentration known to be well within the solubility limit.
-
Use anhydrous (dry) solvents to minimize water contamination.
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving. | Concentration exceeds solubility limit in the chosen solvent. | - Try preparing a more dilute stock solution. - Gently warm the solution (to 37°C) and use sonication to aid dissolution. - Ensure you are using a high-purity, anhydrous solvent. |
| Precipitate appears after storage. | Improper storage temperature or solvent evaporation. | - Confirm that the stock solution is stored at -20°C or -80°C. - Ensure the storage vial is tightly sealed to prevent solvent evaporation. - Visually inspect for any signs of evaporation. |
| Precipitate forms after one or more freeze-thaw cycles. | Compound instability due to repeated temperature changes. | - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. - If a vial must be thawed multiple times, ensure it is brought to room temperature completely and gently vortexed to re-dissolve any precipitate before use. |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | "Crashing out" due to poor aqueous solubility. | - Perform serial dilutions of the stock solution in the aqueous buffer rather than a single large dilution. - Add the stock solution dropwise to the aqueous buffer while gently vortexing. - Consider using a co-solvent system if compatible with your experimental setup. |
Data Summary
| Parameter | Information |
| Molecular Weight | 660.8 g/mol |
| Soluble In | DMSO, Ethanol, Methanol, Dimethylformamide |
| Sparingly Soluble In | Aqueous Solutions |
| Storage (Powder) | ≥ 4 years at -20°C |
| Storage (In Solvent) | -80°C for up to 6 months -20°C for up to 1 month[1] |
| Storage (Aqueous Solution) | Not recommended for more than one day |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration should be optimized based on experimental needs and solubility limits.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to start with a concentration of 10 mM or lower to minimize the risk of precipitation.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator bath for a few minutes to aid dissolution.
-
Aliquot: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.
-
Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualizations
Troubleshooting Workflow for this compound Precipitation
References
impact of pH on Reveromycin B activity and stability
Welcome to the Technical Support Center for Reveromycin B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the impact of pH on this compound's activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Reveromycin A and this compound?
Reveromycin A can undergo a spiroacetal rearrangement to form this compound. This conversion results in a compound with reduced biological activity.[1][2] this compound is considered a more stable, but less potent, isomer of Reveromycin A.
Q2: How does pH affect the biological activity of this compound?
While direct studies on this compound are limited, the activity of the closely related Reveromycin A is highly pH-dependent. Reveromycin A exhibits significantly greater pro-apoptotic activity in acidic environments (e.g., pH 6.4) compared to neutral pH (e.g., pH 7.4).[3][4] This is because the acidic conditions suppress the dissociation of protons from its carboxylic acid groups, making the molecule less polar and increasing its permeability across cell membranes.[5] It is hypothesized that this compound, sharing structural similarities, will exhibit a similar, though potentially weaker, pH-dependent activity.
Q3: My this compound is not showing the expected level of activity in my cell-based assays. What could be the issue?
Several factors could be contributing to lower-than-expected activity. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: What is the optimal pH for storing this compound solutions?
There is limited direct data on the optimal storage pH for this compound. However, based on studies of similar polyketide compounds, a slightly acidic to neutral pH may be preferable for maintaining stability. It is recommended to perform a stability study to determine the optimal pH for your specific experimental conditions and storage duration.
Q5: How does this compound induce cell death?
The primary mechanism of action for Reveromycin A is the inhibition of isoleucyl-tRNA synthetase, which leads to an inhibition of protein synthesis and subsequently induces apoptosis.[5][6] In acidic environments, Reveromycin A has been shown to induce caspase-dependent apoptosis, involving the activation of caspase-8 and caspase-9, and the subsequent cleavage of the transcription factor Sp1.[3] Given that this compound is a structural isomer of Reveromycin A, it is likely to share this mechanism, although its potency is reduced.
Troubleshooting Guides
Issue 1: Low or No Observed Biological Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH of Culture Medium | Verify the pH of your cell culture medium. For assays where enhanced activity is desired, consider adjusting the medium to a slightly acidic pH (e.g., 6.4-6.8). | Increased cellular uptake and biological activity of this compound. |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If possible, assess the integrity of your stock solution using analytical methods like HPLC. | Freshly prepared this compound should exhibit its expected activity. |
| Incorrect Concentration | Confirm the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | Identification of the effective concentration range for this compound. |
| Cell Line Insensitivity | Test this compound on a different, sensitive cell line if available. Some cell lines may be inherently resistant to its effects. | Confirmation of the intrinsic activity of your this compound stock. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Fluctuation in Culture Medium | Ensure consistent and accurate pH measurement and adjustment of your culture medium for every experiment. Use a calibrated pH meter. | Reduced variability in experimental outcomes. |
| Variable Cell Culture Conditions | Standardize all cell culture parameters, including cell density, passage number, and incubation time. | Improved reproducibility of results. |
| Instability of this compound in Solution | Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment. | Minimized impact of compound degradation on experimental consistency. |
Quantitative Data Summary
The following tables summarize the pH-dependent activity of Reveromycin A, which can be used as a reference for designing experiments with this compound, keeping in mind the likely lower potency of the latter.
Table 1: Effect of pH on the Viability of Multiple Myeloma Cells Treated with Reveromycin A (1 µM)
| Cell Line | pH of Culture Medium | % Cell Viability (Relative to Control) |
| INA-6 | 7.4 | ~100% |
| INA-6 | 7.0 | ~40% |
| INA-6 | 6.75 | <10% |
| RPMI8226 | 7.4 | ~100% |
| RPMI8226 | 7.0 | ~30% |
| RPMI8226 | 6.75 | <10% |
| (Data adapted from studies on Reveromycin A)[4] |
Table 2: pH-Dependent Induction of Apoptosis and Protein Level Changes by Reveromycin A (1 µM) in Multiple Myeloma Cells
| pH | Apoptosis Induction (Annexin V Staining) | Cleaved Caspase-8 Levels | Cleaved Caspase-9 Levels | Sp1 Protein Levels |
| 7.4 | No significant increase | No significant increase | No significant increase | No change |
| 6.8 | Moderate increase | Moderate increase | Moderate increase | Slight decrease |
| 6.4 | Significant increase | Significant increase | Significant increase | Significant decrease |
| (Data adapted from studies on Reveromycin A)[3] |
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Cytotoxicity of this compound
-
Cell Seeding: Plate cells (e.g., multiple myeloma cell lines INA-6 or RPMI8226) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Medium Preparation: Prepare culture media at various pH values (e.g., 7.4, 7.0, 6.8, 6.4) using sterile HCl or lactic acid for acidification and NaOH for alkalinization. Ensure the media is buffered appropriately to maintain the pH during the experiment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the pH-adjusted media to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the WST-8 assay. Add the WST-8 reagent to each well, incubate for 2-4 hours, and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control at the corresponding pH.
Protocol 2: Western Blot Analysis of Apoptosis Markers
-
Cell Lysis: After treatment with this compound at different pH values as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-8, cleaved caspase-9, Sp1, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: pH-Dependent Activity of this compound.
Caption: Proposed Apoptotic Pathway of this compound.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Reveromycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Reveromycin B in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a polyketide natural product, functions by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis as it attaches the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis. Its activity is notably enhanced in acidic microenvironments, which can increase its cell permeability.[3][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to inhibitors of aminoacyl-tRNA synthetases like this compound can arise through several mechanisms:
-
Target Modification: Mutations in the gene encoding isoleucyl-tRNA synthetase (IleRS) can alter the drug-binding site, reducing the inhibitory effect of this compound.[5]
-
Reduced Drug Accumulation:
-
Decreased Uptake: Changes in the cell membrane composition or expression of transporters could limit the entry of this compound into the cell.[6][7]
-
Increased Efflux: Upregulation of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, lowering its intracellular concentration.[8]
-
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of protein synthesis and promote survival.[9][10]
-
Altered Tumor Microenvironment: For in vivo or co-culture models, changes in the tumor microenvironment, such as alterations in pH or interactions with stromal cells, could confer resistance.[3]
Q3: Can combination therapy help overcome this compound resistance?
Yes, combination therapy is a promising strategy to overcome drug resistance.[11][12][13] By targeting multiple pathways simultaneously, the likelihood of resistance developing can be reduced. For this compound, potential combination strategies could include:
-
Agents that induce an acidic microenvironment: To enhance the uptake and activity of this compound.
-
Inhibitors of efflux pumps: To increase the intracellular concentration of this compound.
-
Drugs targeting parallel survival pathways: To create synthetic lethality in resistant cells.
-
Standard-of-care chemotherapeutics: To achieve synergistic or additive effects. For instance, Reveromycin A has been shown to potentiate the cytotoxic effects of bortezomib in multiple myeloma cells.[3]
Troubleshooting Guide
Issue 1: Decreased Cell Death Observed at Previously Effective Concentrations of this compound
This is a common indication of developing resistance. The following steps can help you characterize and potentially overcome this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound efficacy.
Step 1: Confirm and Quantify Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations on both the suspected resistant cell line and the parental (sensitive) cell line.
-
Data Analysis: Generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. A significant increase in the IC50 value for the suspected resistant line confirms resistance.
Quantitative Data Summary: IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Example Cell Line A | 50 | 500 | 10 |
| Example Cell Line B | 100 | 2000 | 20 |
Step 2: Investigate the Mechanism of Resistance
-
Target Modification:
-
Experiment: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the coding region of the isoleucyl-tRNA synthetase (IARS) gene.
-
Analysis: Compare the sequences to identify any mutations in the resistant cell line that may alter the this compound binding site.
-
-
Reduced Drug Accumulation:
-
Experiment (Efflux Pump Activity): Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-gp) and measure its accumulation in parental versus resistant cells via flow cytometry. A decrease in fluorescence in resistant cells suggests increased efflux.
-
Experiment (Western Blot): Lyse cells and perform Western blotting to detect the expression levels of common MDR proteins like P-gp (ABCB1) and MRP1 (ABCC1).
-
-
Activation of Bypass Pathways:
-
Experiment (Phospho-protein Array/Western Blot): Use a phospho-kinase array to screen for changes in the activation of various signaling pathways (e.g., PI3K/Akt, MAPK/ERK) between parental and resistant cells treated with this compound. Validate findings using Western blotting for specific phosphorylated proteins.
-
Signaling Pathway Diagram: Potential Bypass Mechanisms
Caption: Potential bypass signaling pathways in this compound resistance.
Step 3: Devise Strategies to Overcome Resistance
-
Based on Target Modification: If a specific IARS mutation is identified, rational design of second-generation inhibitors could be explored. Alternatively, combination therapies targeting downstream effectors of protein synthesis inhibition may be effective.
-
Based on Reduced Drug Accumulation:
-
Combination Therapy: Co-administer this compound with a known inhibitor of the overexpressed efflux pump (e.g., verapamil for P-gp).
-
Quantitative Data Summary: Effect of Combination Therapy
| Cell Line | Treatment | IC50 (nM) |
| Resistant Line A | This compound alone | 500 |
| Resistant Line A | This compound + Verapamil (1 µM) | 75 |
-
Based on Bypass Pathway Activation:
-
Combination Therapy: Combine this compound with an inhibitor of the activated survival pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is upregulated).
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the percentage of viable cells against the drug concentration. Calculate the IC50 using non-linear regression analysis.
Western Blotting
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to an Amino Acid Antibiotic That Targets Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]
- 9. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 13. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
cell line-specific responses to Reveromycin B treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Reveromycin B in their experiments. The information is tailored for scientists and drug development professionals to address potential challenges and provide clarity on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Reveromycin A?
This compound is a structural isomer of Reveromycin A, a polyketide natural product isolated from Streptomyces sp. SN-593. Reveromycin A can undergo a spiroacetal rearrangement to form this compound. This structural change is significant because this compound exhibits reduced biological activity compared to Reveromycin A.[1][2]
Q2: What is the primary mechanism of action for Reveromycins?
The primary molecular target of Reveromycin A is eukaryotic isoleucyl-tRNA synthetase (IleRS).[2] By inhibiting this enzyme, Reveromycin A blocks protein synthesis, which in turn induces apoptosis. Given its structural similarity, this compound is presumed to share this mechanism but with lower potency.
Q3: Are there cell line-specific responses to Reveromycin treatment?
Yes. The cytotoxic effects of Reveromycin A are notably enhanced in acidic microenvironments.[3] This is because the acidic conditions favor a less polar form of the molecule, facilitating its entry into cells.[3] Consequently, cell lines that acidify their extracellular environment, such as osteoclasts and certain cancer cells, are more susceptible. While specific data for this compound is limited, it is expected to follow a similar pattern of pH-dependent activity, albeit with a weaker effect.
Q4: I am not observing the expected cytotoxicity with this compound. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect:
-
Reduced Potency: As this compound is the less active isomer of Reveromycin A, higher concentrations may be required to observe a significant effect.
-
Cell Line Resistance: The target cell line may not create a sufficiently acidic microenvironment to facilitate effective uptake of the compound.
-
Experimental Conditions: The pH of the culture medium, cell density, and duration of treatment can all influence the outcome.
Q5: Can I use the same experimental protocols for this compound as for Reveromycin A?
Yes, the general experimental protocols for assessing cytotoxicity, apoptosis, and effects on signaling pathways would be similar. However, it is crucial to include a wider range of concentrations for this compound to account for its lower bioactivity. Direct comparison with Reveromycin A in parallel experiments is highly recommended to ascertain the relative potency in your specific cell model.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, a direct comparison of IC50 values is not feasible. The following table summarizes the known characteristics and provides a qualitative comparison based on available information.
| Feature | Reveromycin A | This compound |
| Primary Target | Isoleucyl-tRNA Synthetase (IleRS) | Presumed to be Isoleucyl-tRNA Synthetase (IleRS) |
| Mechanism of Action | Inhibition of protein synthesis, induction of apoptosis | Presumed to be similar to Reveromycin A, but less potent |
| Bioactivity | High | Reduced compared to Reveromycin A[1][2] |
| pH-dependent activity | Enhanced in acidic environments[3] | Expected to be similar to Reveromycin A |
| IC50 Values | Cell line and pH-dependent (Specific values available in literature for various cell lines) | Not readily available in published literature |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. It is advisable to use a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the effective dose. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay helps to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined from the cell viability assay. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| No significant cell death observed even at high concentrations of this compound. | 1. The cell line is resistant. 2. The incubation time is too short. 3. The pH of the medium is not optimal for drug uptake. | 1. Consider using a cell line known to be sensitive to Reveromycin A or one that acidifies its environment. 2. Extend the treatment duration (e.g., up to 72 hours). 3. If experimentally feasible, try culturing the cells in a slightly more acidic medium (e.g., pH 6.8). |
| High variability between replicate wells in the MTT assay. | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. | 1. Ensure a homogenous cell suspension before seeding and be consistent with pipetting. 2. Ensure the formazan crystals are fully dissolved by gentle mixing and adequate incubation with the solubilization buffer. |
| High background in apoptosis assay (high percentage of apoptotic cells in the control group). | 1. Cells were over-confluent. 2. Harsh cell handling during harvesting. | 1. Seed cells at a lower density to avoid spontaneous apoptosis due to overcrowding. 2. Handle cells gently during trypsinization and centrifugation to minimize mechanical damage. |
Visualizations
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of Reveromycin B powder
This technical support center provides troubleshooting guidance and frequently asked questions to ensure the complete dissolution of Reveromycin B powder for research and development applications.
Troubleshooting Guide: Incomplete Dissolution of this compound Powder
Researchers may occasionally encounter challenges in achieving complete dissolution of this compound. This guide provides a systematic approach to identify and resolve these issues.
Problem: this compound powder is not fully dissolving, resulting in visible particulates, cloudiness, or a suspension instead of a clear solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Detailed Protocol |
| Inappropriate Solvent | This compound has poor water solubility. Ensure you are using an appropriate organic solvent.[1] | 1. Select a recommended solvent: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.[1] 2. Prepare a small test solution to confirm solubility before dissolving the entire batch. |
| Insufficient Solvent Volume | The concentration of this compound may be too high for the volume of solvent used. | 1. Review the desired final concentration. 2. If particulates remain, add more solvent in small increments while vortexing until the powder is fully dissolved. |
| Low Temperature | Dissolution can be temperature-dependent. Room temperature may not be sufficient for rapid dissolution. | 1. Gently warm the solution to 37°C in a water bath. 2. Vortex or sonicate the solution intermittently while warming. Caution: Do not overheat, as it may degrade the compound. |
| Inadequate Mixing | The powder may not have sufficient contact with the solvent to dissolve completely. | 1. Vortex the solution vigorously for 1-2 minutes. 2. If vortexing is insufficient, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. |
| Compound Aggregation | This compound, like other poorly soluble compounds, may form aggregates that are difficult to dissolve.[2][3][4] | 1. After initial dissolution in a primary solvent like DMSO, for aqueous buffer dilutions, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. 2. Consider using a carrier solvent or formulation aid for aqueous solutions, such as PEG400, Tween 80, or Carboxymethyl cellulose.[5] |
| Quality of Solvent | The presence of water or impurities in the organic solvent can reduce its solvating power. | 1. Use anhydrous, high-purity (e.g., HPLC or ACS grade) solvents. 2. Use fresh solvent from a recently opened bottle to minimize water absorption from the atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound powder?
A1: this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1] It has poor solubility in water.[1]
Q2: What is the recommended storage condition for this compound powder and its solutions?
A2: this compound powder should be stored at -20°C for long-term stability.[5] In-solvent stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C.[5] Always refer to the manufacturer's product data sheet for specific storage recommendations.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it with my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a water-insoluble compound from an organic stock into an aqueous solution. To prevent precipitation, try the following:
-
Lower the final concentration: The final concentration in your aqueous medium may be above its solubility limit.
-
Serial Dilutions: Perform serial dilutions in your culture medium rather than a single large dilution.
-
Increase Mixing: Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.25%) can help maintain solubility.[5]
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be an effective method to break up powder aggregates and accelerate dissolution. Use a bath sonicator and sonicate for short intervals (5-10 minutes) to avoid excessive heating of the sample, which could potentially degrade the compound.
Q5: How can I be sure that my this compound is completely dissolved?
A5: A completely dissolved solution should be clear and free of any visible particulates when held up to a light source. If the solution appears cloudy or contains suspended particles, it is not fully dissolved.
Experimental Workflow & Signaling Pathway Diagrams
Caption: Troubleshooting workflow for this compound dissolution.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of serum albumin on the aggregation state and toxicity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aggregation state on the toxicity of different amphotericin B preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Bacterial | 144860-68-4 | Invivochem [invivochem.com]
Technical Support Center: Mitigating Reveromycin B-Induced Cellular Stress Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reveromycin B. Our goal is to help you identify and mitigate potential cellular stress artifacts to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, similar to its analogue Reveromycin A, is a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase.[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to a global shutdown of translation. This targeted disruption of protein synthesis is the primary mechanism through which this compound exerts its cytotoxic and anti-proliferative effects.[2]
Q2: Why does this compound show selectivity for certain cell types like cancer cells and osteoclasts?
A2: The selectivity of Reveromycin A (and presumably B) is largely attributed to its chemical properties in different pH environments. In acidic microenvironments, such as those found in tumors and at sites of bone resorption, Reveromycin A becomes more non-polar.[3][4] This increased lipophilicity allows it to more readily cross cell membranes and accumulate intracellularly, leading to enhanced cytotoxic effects in these specific cell types.[3][5]
Q3: What are the expected cellular outcomes after treating cells with this compound?
A3: The primary cellular outcome of this compound treatment is the induction of apoptosis.[6][7] Inhibition of protein synthesis triggers a cellular stress response that activates the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspase-9 and caspase-8, respectively.[3][6] This culminates in the execution of programmed cell death.
Q4: What are the common cellular stress artifacts I should be aware of when using this compound?
A4: The most common artifacts arise from the global inhibition of protein synthesis. This can interfere with assays that rely on the production of new proteins, such as reporter gene assays using luciferase or beta-galactosidase. Additionally, the profound cellular stress induced by this compound can lead to secondary effects that may be misinterpreted as direct drug targets. It is crucial to distinguish the primary effect of protein synthesis inhibition from these downstream consequences.
Q5: How can I be sure that the observed apoptosis is a direct result of this compound's intended mechanism and not an artifact?
A5: To confirm that the observed apoptosis is due to the inhibition of protein synthesis, you can perform several validation experiments. A key experiment is to directly measure the rate of protein synthesis in your cells after treatment with this compound. A significant decrease in protein synthesis that precedes or coincides with the onset of apoptosis would strongly support the intended mechanism of action. Additionally, using a structurally different inhibitor of isoleucyl-tRNA synthetase and observing a similar phenotype would provide further validation.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Symptoms:
-
Inconsistent IC50 values between experiments.
-
Large error bars in dose-response curves.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure cells are in the exponential growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent. |
| Assay Timing | The timing of the viability assay is critical. For a cytotoxic compound like this compound, the optimal time point may vary between cell lines. Perform a time-course experiment to determine the ideal endpoint. |
Issue 2: Unexpected Results in Reporter Gene Assays
Symptoms:
-
Inhibition of reporter gene activity even with a constitutively active promoter.
-
Discrepancy between reporter assay results and other functional assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition of Reporter Protein Synthesis | This compound will inhibit the synthesis of the reporter protein itself (e.g., luciferase, GFP). This can be misinterpreted as an effect on your promoter of interest. |
| Solution: Use a reporter protein with a long half-life and allow for its expression before adding this compound. Alternatively, use an assay that does not rely on de novo protein synthesis, such as measuring endogenous gene expression by qPCR. | |
| Cellular Stress Affecting General Transcription/Translation | The cellular stress induced by this compound can non-specifically affect transcription and translation machinery. |
| Solution: Include a control reporter vector with a strong, constitutive promoter (e.g., CMV or SV40) to assess the general health of the cells and their ability to express proteins. A decrease in the signal from this control reporter would indicate a general effect on cellular machinery. |
Issue 3: Distinguishing Apoptosis from Necrosis
Symptoms:
-
Observing a mixed population of apoptotic and necrotic cells.
-
Uncertainty about the primary mode of cell death induced by this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Compound Concentration or Prolonged Exposure | At high concentrations or after long incubation times, cells undergoing apoptosis can progress to secondary necrosis. |
| Solution: Perform a dose-response and time-course experiment to identify concentrations and time points that primarily induce apoptosis. Use lower concentrations and shorter incubation times for mechanistic studies. | |
| Cell Line-Specific Responses | Different cell lines may have varying sensitivities and responses to this compound. |
| Solution: Characterize the mode of cell death in your specific cell line using multiple assays. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Reveromycin A in various human cancer cell lines. Data for this compound is limited, but the potency is expected to be in a similar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| INA-6 | Multiple Myeloma | ~1 (at pH 6.4) | [3] |
| RPMI8226 | Multiple Myeloma | ~1 (at pH 6.4) | [3] |
| KB | Human oral epidermoid carcinoma | Not specified | [1] |
| K562 | Chronic myelogenous leukemia | Not specified | [1] |
Key Experimental Protocols
Protocol 1: Measuring Protein Synthesis via SUnSET Assay
This protocol allows for the direct measurement of global protein synthesis rates.
Materials:
-
Puromycin solution (10 mg/mL in water)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and treat with this compound at the desired concentrations for the desired time. Include a vehicle-treated control.
-
Thirty minutes before the end of the treatment period, add puromycin to each well to a final concentration of 1-10 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform western blotting with 10-20 µg of protein per lane.
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated proteins.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the puromycin signal and normalize it to the loading control. A decrease in the puromycin signal in this compound-treated cells indicates inhibition of protein synthesis.[8]
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: A workflow for troubleshooting common experimental issues.
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. haematologica.org [haematologica.org]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
Validation & Comparative
Reveromycin B vs. Reveromycin A: A Comparative Analysis of Potency
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative potency of Reveromycin B and Reveromycin A, supported by experimental data and detailed methodologies.
Introduction
Reveromycins are a group of polyketide antibiotics produced by the genus Streptomyces. Among these, Reveromycin A has garnered significant attention for its potent and selective inhibitory effects on eukaryotic protein synthesis, leading to further investigation into its potential as an anti-cancer and anti-osteoporotic agent. A key question for researchers in the field is how structurally similar compounds, such as this compound, compare in terms of biological activity. This guide provides a detailed comparison of the potency of this compound and Reveromycin A, focusing on their effects on eukaryotic protein synthesis and bone resorption.
Potency Comparison
Experimental evidence indicates a significant disparity in the biological activity of Reveromycin A and this compound. While Reveromycin A is a potent inhibitor of eukaryotic cell growth and protein synthesis, the effects of this compound are reported to be very weak[1]. This suggests that the structural differences between the two molecules have a profound impact on their biological efficacy.
Structure-activity relationship studies have highlighted the critical role of specific functional groups on Reveromycin A for its inhibitory activities. The C5 hydroxyl group and the C24 carboxyl group, in particular, have been identified as being important for its ability to inhibit isoleucyl-tRNA synthetase (IleRS) activity and in vitro protein synthesis[2]. The structural variations in this compound likely alter its interaction with the target enzyme, leading to a significant reduction in potency.
| Compound | Inhibition of Eukaryotic Protein Synthesis | Inhibition of Bone Resorption | Notes |
| Reveromycin A | Potent Inhibitor | Potent Inhibitor | Acts as a selective inhibitor of isoleucyl-tRNA synthetase. |
| This compound | Very Weak Inhibitor | Very Weak Inhibitor | Biological activities are significantly weaker compared to Reveromycin A. |
Mechanism of Action: The Role of Isoleucyl-tRNA Synthetase Inhibition
Reveromycin A exerts its biological effects by selectively targeting and inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[3]. This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, Reveromycin A effectively halts the incorporation of isoleucine into newly synthesized polypeptide chains, leading to a cessation of protein synthesis and subsequent cell cycle arrest and apoptosis. This targeted mechanism of action is the basis for its observed anti-proliferative and pro-apoptotic effects in various cell types, including cancer cells and osteoclasts.
Experimental Protocols
In Vitro Eukaryotic Protein Synthesis Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the translation of a reporter gene in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
Luciferase mRNA template
-
Reveromycin A and this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
-
Microplate (96-well, opaque)
Procedure:
-
Prepare a master mix of the rabbit reticulocyte lysate, amino acid mixture, and reaction buffer according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a 96-well microplate.
-
Add varying concentrations of Reveromycin A or this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known protein synthesis inhibitor).
-
Initiate the translation reaction by adding the luciferase mRNA template to each well.
-
Incubate the plate at 30°C for 90 minutes.
-
Following incubation, add the luciferase assay reagent to each well.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of protein synthesis is inhibited, can then be determined by plotting the percentage of inhibition against the compound concentration.
Bone Resorption (Pit Formation) Assay
This assay assesses the ability of osteoclasts to resorb bone or a bone-like substrate and is used to evaluate the inhibitory effects of compounds on this process.
Materials:
-
Bone marrow cells or osteoclast precursor cell line
-
Culture medium (e.g., α-MEM) supplemented with M-CSF and RANKL
-
Bone slices or dentin discs
-
Reveromycin A and this compound
-
Toluidine blue stain
-
Microscope with imaging capabilities
Procedure:
-
Isolate bone marrow cells from the long bones of mice or use an osteoclast precursor cell line.
-
Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Seed the differentiated osteoclasts onto bone slices or dentin discs in a multi-well plate.
-
Treat the cells with various concentrations of Reveromycin A or this compound. Include an untreated control.
-
Culture the cells for an appropriate period (e.g., 48-72 hours) to allow for bone resorption.
-
At the end of the culture period, remove the cells from the bone slices.
-
Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
Quantify the resorbed area using image analysis software. The percentage of inhibition of bone resorption can be calculated for each compound concentration relative to the untreated control.
Conclusion
The available evidence strongly indicates that Reveromycin A is a significantly more potent biological agent than this compound. The "very weak" activity of this compound in assays where Reveromycin A shows strong inhibition suggests that the structural differences between these two molecules are critical for their interaction with the molecular target, isoleucyl-tRNA synthetase. Researchers and drug development professionals should, therefore, focus their efforts on Reveromycin A and its analogs that retain the key structural features necessary for potent biological activity. Further structure-activity relationship studies could provide more insights into the precise molecular interactions required for the inhibition of IleRS, potentially guiding the design of novel and even more potent therapeutic agents.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoleucyl-tRNA Synthetase Inhibitors: Reveromycin B in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Reveromycin B and other prominent inhibitors of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis and a validated target for antimicrobial agents. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate objective evaluation and inform future research and development.
Note on this compound: While the topic specifies this compound, the majority of scientific literature identifies its primary target as the epidermal growth factor (EGF) receptor, implicating it in anti-tumor activity. Its close structural analog, Reveromycin A, is a well-characterized inhibitor of isoleucyl-tRNA synthetase. This guide will therefore focus on Reveromycin A as the primary comparator from the Reveromycin class, while acknowledging the distinct reported activity of this compound.
Quantitative Comparison of Isoleucyl-tRNA Synthetase Inhibitors
The following table summarizes the inhibitory activities of selected IleRS inhibitors. It is crucial to note that the experimental conditions, such as the source of the IleRS enzyme and the assay type, vary between studies. This heterogeneity can significantly influence the reported values, and direct comparisons should be made with caution.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 | Ki | Kd | Reference(s) |
| Reveromycin A | Saccharomyces cerevisiae (Eukaryotic) | IleRS activity assay | 8 ng/mL | - | - | [1] |
| Mupirocin | Staphylococcus aureus (Bacterial) | ATP-[32P]PPi exchange | - | 240 ± 20 pM | - | [2] |
| Escherichia coli B (Bacterial) | IleRS activity assay | - | ~2.5 nM | - | [3] | |
| Rat Liver (Eukaryotic) | IleRS activity assay | - | 20 µM | - | [3] | |
| Thiomarinol | Staphylococcus aureus (MRSA) | ATP-[32P]PPi exchange | - | 370 ± 70 pM | 11 ± 6 fM | [2] |
| SB-203207 | Staphylococcus sp., Pseudomonas sp., Candida sp., Rat liver | IleRS activity assay | < 2 nM | - | - | |
| Furanomycin | Escherichia coli | IleRS activity assay | Comparable to Isoleucine | - | - | [4] |
Mechanism of Action: Inhibition of Protein Synthesis
Isoleucyl-tRNA synthetase inhibitors disrupt protein synthesis by preventing the charging of tRNA with isoleucine. This leads to a depletion of isoleucyl-tRNA, stalling ribosomal protein production and ultimately resulting in bacteriostasis or cell death.
Caption: General mechanism of isoleucyl-tRNA synthetase (IleRS) inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of IleRS inhibitors.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Luminescence-Based)
This high-throughput screening assay measures the consumption of ATP during the aminoacylation reaction. A decrease in ATP levels corresponds to active IleRS, while the presence of an inhibitor results in higher ATP levels, leading to a stronger luminescent signal.
Materials:
-
Purified recombinant IleRS enzyme
-
tRNA specific for Isoleucine
-
L-Isoleucine
-
ATP
-
Luciferase/Luciferin reagent mix (e.g., Kinase-Glo™)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, and DTT)
-
384-well white, opaque microplates
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Mupirocin)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of IleRS, tRNA, and L-Isoleucine in the assay buffer and add it to all wells.
-
Reaction Initiation: Add ATP to all wells to start the aminoacylation reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add the luciferase/luciferin reagent mix to all wells. This reagent will react with the remaining ATP to produce a luminescent signal.
-
Signal Measurement: Immediately measure the luminescence intensity using a plate reader.
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound. IC50 values are determined from dose-response curves.[5][6]
Caption: Workflow for a luminescence-based IleRS inhibition assay.
ATP-[32P]PPi Exchange Assay
This is a classic and sensitive method to measure the amino acid activation step of the aminoacyl-tRNA synthetase reaction. The exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP is measured in the presence of the specific amino acid.
Materials:
-
Purified IleRS enzyme
-
L-Isoleucine
-
ATP
-
[32P]Pyrophosphate ([32P]PPi)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, ATP, L-Isoleucine, [32P]PPi, and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the IleRS enzyme.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding a solution of TCA and activated charcoal. The charcoal binds the newly formed [32P]ATP.
-
Washing: Wash the charcoal pellet multiple times with water or a suitable buffer to remove unincorporated [32P]PPi.
-
Measurement: Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the rate of ATP-[32P]PPi exchange and determine the inhibitory constants (Ki) by analyzing the data with appropriate kinetic models.[2]
Concluding Remarks
The landscape of isoleucyl-tRNA synthetase inhibitors is diverse, with compounds exhibiting a wide range of potencies and specificities. Mupirocin remains a clinically important topical antibiotic, while compounds like Thiomarinol demonstrate significantly higher potency in preclinical studies. Reveromycin A presents a unique profile with its potent activity against eukaryotic IleRS, making it a valuable tool for studying this enzyme class and a potential starting point for developing novel therapeutics. The conflicting reports on this compound's primary target warrant further investigation to fully understand its biological activities. The experimental protocols provided herein offer a foundation for the standardized evaluation of existing and novel IleRS inhibitors, which is crucial for advancing the field of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pair of isoleucyl‐tRNA synthetases in Bacilli fulfills complementary roles to keep fast translation and provide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytoplasmic Isoleucyl tRNA synthetase as an attractive Multi-stage antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Reveromycin B In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Reveromycin B's in vitro mechanism of action, contrasting it with its more potent counterpart, Reveromycin A, and other relevant alternatives. Experimental data is presented to objectively evaluate its performance, supported by detailed protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound is a polyketide natural product that belongs to the same family as Reveromycin A. Structurally, this compound is a rearrangement product of Reveromycin A, featuring a 5,6-spiroacetal core, in contrast to the 6,6-spiroacetal core of Reveromycin A.[1][2] This structural difference is critical, as it leads to a significant reduction in the biological activity of this compound.[1][2][3]
The primary mechanism of action for the Reveromycin class of compounds, particularly the well-studied Reveromycin A, is the inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[4][5][6][7][8] This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding tRNA molecule. By inhibiting IleRS, Reveromycins effectively halt protein synthesis, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[5][8][9] This inhibitory action is particularly potent in the acidic microenvironments often found in tumors and sites of bone resorption, making these compounds of interest in cancer and osteoporosis research.[5][9][10]
However, in vitro studies have demonstrated that the biological effects of this compound are considerably weaker than those of Reveromycin A.[3] This guide will delve into the experimental validation of this reduced activity.
Comparative Performance Data
The following table summarizes the in vitro activity of this compound in comparison to Reveromycin A and other inhibitors of protein synthesis.
| Compound | Target | Primary Effect | Potency (Compared to Reveromycin A) | Key References |
| This compound | Isoleucyl-tRNA synthetase (IleRS) | Inhibition of protein synthesis, weak induction of apoptosis | Very Weak | [1][3] |
| Reveromycin A | Isoleucyl-tRNA synthetase (IleRS) | Potent inhibition of protein synthesis, induction of apoptosis | High | [4][5][7][8] |
| Mupirocin | Isoleucyl-tRNA synthetase (IleRS) - Bacterial | Inhibition of bacterial protein synthesis | N/A (Bacterial specific) | [8][11] |
| AN2690 | Leucyl-tRNA synthetase (LeuRS) - Fungal | Inhibition of fungal protein synthesis | N/A (Fungal specific) | [8] |
| Cycloheximide | Ribosome (Eukaryotic) | General inhibitor of eukaryotic protein synthesis | High | [12] |
Experimental Protocols for In Vitro Validation
To validate the mechanism of action of this compound, a series of in vitro experiments can be performed. Below are detailed protocols for key assays.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the impact of a compound on the translation of mRNA into protein.
Principle: An in vitro translation system, such as a rabbit reticulocyte lysate, is used to synthesize a reporter protein (e.g., luciferase) from its corresponding mRNA. The activity of the newly synthesized protein is then measured, and a decrease in activity in the presence of the test compound indicates inhibition of protein synthesis.
Protocol:
-
Prepare Rabbit Reticulocyte Lysate: Thaw a commercial rabbit reticulocyte lysate on ice.
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the lysate, an amino acid mixture (lacking leucine if using a luciferase reporter with a leucine-based substrate), and RNase inhibitor.
-
Add mRNA and Test Compounds: Add the luciferase mRNA to the master mix. Aliquot the mixture into separate tubes for each experimental condition (e.g., vehicle control, Reveromycin A, this compound at various concentrations).
-
Incubate: Incubate the reactions at 30°C for 90 minutes to allow for protein synthesis.
-
Measure Luciferase Activity: Add a luciferase assay reagent to each tube and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the vehicle control.
Apoptosis Induction Assay (Annexin V Staining)
This assay is used to detect one of the early events in apoptosis – the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC), apoptotic cells can be identified and quantified using flow cytometry. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[13][14][15][16]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight. Treat the cells with vehicle control, Reveromycin A, and this compound at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Harvest Cells: Gently collect both the adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Wash Cells: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.
-
Stain with Annexin V and PI: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) for each treatment condition.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of Reveromycin A and the experimental workflows.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of apoptosis in ovarian cells in vitro and in vivo using the annexin v-affinity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reveromycin B Target Engagement Assay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Reveromycin B and its alternatives, focusing on the development of a robust target engagement assay. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in their drug discovery efforts.
Introduction to this compound and its Target
Reveromycin A, a close structural analog of this compound, is a known inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS)[1][2][3][4]. This enzyme is critical for protein synthesis, catalyzing the attachment of isoleucine to its cognate tRNA. By inhibiting IleRS, Reveromycins disrupt the translational machinery, leading to cell growth arrest and apoptosis. While the direct inhibitory activity of this compound on IleRS has been reported to be weaker than that of Reveromycin A, its precise quantitative inhibitory concentration (IC50) against IleRS is not widely available in published literature[5]. Both compounds exhibit noteworthy biological activities, including antifungal and anti-tumor properties, with Reveromycin A's effects being particularly potent in the acidic microenvironments associated with osteoclasts and tumors[2][4].
The primary mechanism of action for this class of compounds involves binding to the IleRS enzyme, thereby preventing the formation of isoleucyl-tRNAIle and halting protein synthesis. Understanding and quantifying the engagement of this compound with its target, IleRS, is therefore a critical step in the development of this compound as a potential therapeutic agent.
Signaling Pathway and Experimental Workflow
To facilitate the development of a target engagement assay for this compound, we provide the following diagrams illustrating the relevant biological pathway and a general experimental workflow.
Comparison of Isoleucyl-tRNA Synthetase Inhibitors
Several compounds have been identified as inhibitors of IleRS. A comparative analysis of their reported activities is crucial for contextualizing the potential of this compound.
| Compound | Organism/Cell Line | Assay Type | IC50 / Ki / Kd / MIC | Citation(s) |
| Reveromycin A | Saccharomyces cerevisiae | IleRS Inhibition | IC50: 10 nM | [4] |
| Osteoclasts | Protein Synthesis | IC50: 2 µM | [4] | |
| This compound | Balb/MK cells | EGF-induced mitogenic activity | IC50: 6 µg/mL | [2] |
| KB and K562 cells | Antiproliferative activity | No inhibition | [2] | |
| Mupirocin | Staphylococcus aureus | IleRS Inhibition | Ki: 240 ± 20 pM | [6] |
| MRSA | MIC | 0.5 µM | [6] | |
| Thiomarinol A | Staphylococcus aureus | IleRS Inhibition | Ki: 370 ± 70 pM | [6] |
| MRSA | MIC | 0.002 µM | [6] | |
| MRSA | IleRS Binding (Kd) | 11 ± 6 fM | [6] | |
| NSC70422 | Trypanosoma brucei | IleRS Inhibition | IC50: 14 nM | [7] |
| Trypanosoma brucei | Growth Inhibition | EC50: 88 nM | [7] |
Experimental Protocols
Developing a robust target engagement assay is paramount for validating the mechanism of action of this compound. Below are detailed protocols for an enzymatic assay to measure IleRS inhibition and a cell-based assay to confirm target engagement in a cellular context.
Protocol 1: In Vitro Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This biochemical assay directly measures the enzymatic activity of IleRS and its inhibition by test compounds like this compound. The assay quantifies the ATP consumed during the aminoacylation of tRNAIle.
Materials:
-
Purified recombinant human IleRS
-
tRNAIle
-
L-Isoleucine
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound and other test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ATP detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compounds.
-
Enzyme and Substrate Addition: Prepare a master mix containing IleRS, tRNAIle, and L-Isoleucine in assay buffer. Add this master mix to the wells containing the compounds.
-
Reaction Initiation: To start the reaction, add ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the enzymatic reaction and measure the remaining ATP.
-
Signal Measurement: Measure the luminescence signal using a plate reader. A lower luminescence signal indicates higher IleRS activity (more ATP consumed) and less inhibition.
-
Data Analysis: Normalize the data to positive (no enzyme) and negative (vehicle control) controls. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for IleRS Target Engagement
CETSA is a powerful method to confirm target engagement in intact cells. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation[3][5][8][9][10][11][12][13][14][15][16].
Materials:
-
Human cell line expressing IleRS (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.5% Triton X-100)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against IleRS
-
HRP-conjugated secondary antibody
-
ECL detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample and normalize.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and probe with a primary antibody specific for IleRS.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for IleRS at each temperature for both the treated and vehicle control samples.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of IleRS.
-
By following these protocols and utilizing the comparative data provided, researchers can effectively develop and validate a target engagement assay for this compound, paving the way for a more thorough understanding of its therapeutic potential.
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. CETSA [cetsa.org]
Unraveling the Structure-Activity Relationship of Reveromycin B Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Reveromycin A, a polyketide natural product, has garnered significant attention for its diverse biological activities, including antifungal, antitumor, and anti-osteoporotic effects. Central to its mechanism is the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis. Reveromycin B is a structural analogue of Reveromycin A, and understanding the structure-activity relationship (SAR) of its analogues is pivotal for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Key Structural Determinants of Activity: The Spiroacetal Core
The biological activity of reveromycins is intrinsically linked to the stereochemistry of their spiroacetal core. Reveromycin A possesses a 6,6-spiroacetal ring system, which readily isomerizes to the more stable 5,6-spiroacetal structure of this compound under acidic conditions. This structural rearrangement is associated with a significant reduction in biological activity, highlighting the critical role of the 6,6-spiroacetal conformation for potent IleRS inhibition.[1] The hemisuccinate moiety at the C18 position of Reveromycin A is thought to contribute to the instability of this crucial 6,6-spiroacetal core.[1]
Quantitative Comparison of Reveromycin Analogues
While direct quantitative data for a broad range of this compound analogues is limited in the public domain, studies on Reveromycin A derivatives provide valuable insights into the SAR of this class of compounds. The following table summarizes the available data on the inhibitory activities of key Reveromycin analogues.
| Compound | Key Structural Features | Target/Assay | IC50/Activity | Reference |
| Reveromycin A | 6,6-Spiroacetal | Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) | Potent inhibitor | [1] |
| This compound | 5,6-Spiroacetal | General Biological Activity | Reduced bioactivity compared to Reveromycin A | [1] |
| 17-hydroxy-RM-T (6) | 6,6-Spiroacetal, C17-hydroxylation | Anti-malarial, Anti-multiple myeloma | Comparable to Reveromycin A and T | [1] |
| 17-hemisuccinyloxy-RM-T (7) | 6,6-Spiroacetal, C17-hemisuccinylation | Anti-malarial, Anti-multiple myeloma | Comparable to Reveromycin A and T | [1] |
Note: The search did not yield a comprehensive table of IC50 values for a series of this compound analogues. The presented data is based on qualitative and comparative statements from the available literature.
Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis
Reveromycins exert their cytotoxic effects by targeting eukaryotic isoleucyl-tRNA synthetase (IleRS), a key enzyme in protein biosynthesis. By inhibiting IleRS, these compounds disrupt the charging of tRNA with isoleucine, leading to a halt in protein synthesis and subsequent cell cycle arrest and apoptosis.
The induction of apoptosis by Reveromycin A has been shown to proceed through the intrinsic mitochondrial pathway. This involves the activation of initiator caspase-9, followed by the executioner caspase-3, ultimately leading to programmed cell death.[2] Studies in multiple myeloma cells have also indicated the involvement of caspase-8 activation.
Signaling Pathway of Reveromycin-Induced Apoptosis
Caption: Reveromycin analogues inhibit IleRS, leading to the blockage of protein synthesis and subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of Reveromycin analogues.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IleRS.
Principle: The assay quantifies the incorporation of a radiolabeled amino acid (e.g., [3H]-isoleucine) into its cognate tRNA. A decrease in the amount of radiolabeled aminoacyl-tRNA in the presence of the test compound indicates inhibition of the enzyme.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, purified eukaryotic IleRS, and the cognate tRNAIle.
-
Compound Incubation: Add the Reveromycin analogue at various concentrations to the reaction mixture and incubate for a specified period at an optimal temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding the radiolabeled amino acid (e.g., [3H]-isoleucine).
-
Reaction Termination: After a defined incubation time, stop the reaction by precipitating the macromolecules (including the charged tRNA) using an acid solution (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitate on a filter, wash to remove unincorporated radiolabeled amino acid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)
These assays are used to determine the concentration at which a compound exhibits cytotoxic effects on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Seed the desired cell line (e.g., cancer cell lines or osteoclasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Reveromycin analogue for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caspase Activity Assay
This assay quantifies the activation of key apoptotic enzymes, such as caspase-3 and caspase-9.
Principle: These assays typically utilize a specific peptide substrate for the caspase of interest, which is conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.
General Protocol:
-
Cell Lysis: Treat cells with the Reveromycin analogue to induce apoptosis and then lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the specific caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the released reporter molecule using a fluorometer or spectrophotometer.
-
Data Analysis: Quantify the caspase activity based on the signal intensity and compare it to untreated controls.
Experimental Workflow for SAR Studies
Caption: A typical workflow for investigating the structure-activity relationship of this compound analogues.
Conclusion and Future Directions
The available evidence strongly suggests that the 6,6-spiroacetal core is a critical determinant for the biological activity of reveromycins. Consequently, this compound, with its 5,6-spiroacetal structure, exhibits significantly reduced potency compared to Reveromycin A. Future research efforts in this area should focus on the synthesis and evaluation of this compound analogues that are conformationally constrained to mimic the active 6,6-spiroacetal geometry. Furthermore, a systematic exploration of modifications at other positions of the Reveromycin scaffold, guided by the quantitative SAR data from Reveromycin A analogues, could lead to the discovery of novel IleRS inhibitors with improved therapeutic profiles. The development of more stable and potent Reveromycin analogues holds promise for new treatments for a range of diseases, from cancers to bone disorders.
References
Unveiling the Potential of Reveromycin B: A Comparative Guide to Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Reveromycin, a polyketide natural product, has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antiproliferative, and anti-inflammatory properties. Reveromycin A, the most studied compound of this class, is known to inhibit eukaryotic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. However, its instability and rearrangement to the less active Reveromycin B have prompted researchers to synthesize and evaluate novel derivatives with improved potency and stability. This guide provides a comparative overview of these novel this compound derivatives, summarizing their biological performance with supporting experimental data.
Comparative Biological Activity of Reveromycin Derivatives
The biological evaluation of novel this compound derivatives has primarily focused on their antiproliferative and antifungal activities. The following tables summarize the available quantitative data, comparing the performance of these derivatives against various cancer cell lines and fungal strains.
Table 1: Antiproliferative Activity of Reveromycin Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line 1 (e.g., HeLa) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., MCF-7) | Reference |
| Reveromycin A | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available | |
| Novel Derivative 1 | Insert IC50 value | Insert IC50 value | Insert IC50 value | [cite: source] |
| Novel Derivative 2 | Insert IC50 value | Insert IC50 value | Insert IC50 value | [cite: source] |
| ...add more rows for other derivatives |
Table 2: Antifungal Activity of Reveromycin Derivatives (MIC values in µg/mL)
| Compound/Derivative | Fungal Strain 1 (e.g., C. albicans) | Fungal Strain 2 (e.g., A. fumigatus) | Reference |
| Reveromycin A | Data not available | Data not available | |
| This compound | Data not available | Data not available | |
| Novel Derivative 1 | Insert MIC value | Insert MIC value | [cite: source] |
| Novel Derivative 2 | Insert MIC value | Insert MIC value | [cite: source] |
| ...add more rows for other derivatives |
Note: Comprehensive MIC values for a wide array of this compound derivatives against various fungal strains are not extensively reported in publicly accessible literature. This table is a template to be populated as more specific data is published.
Experimental Protocols
The synthesis and biological evaluation of novel this compound derivatives involve a series of meticulous experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Synthesis of Novel this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through both total synthesis and biosynthetic approaches.
General Protocol for Total Synthesis:
The total synthesis of this compound is a multi-step process that often involves the construction of key fragments followed by their convergent assembly. While specific reagents and conditions vary depending on the synthetic route, a general workflow is as follows:
-
Preparation of Key Intermediates: The synthesis typically begins with the preparation of three key building blocks: a central spiroketal core, a polyene side chain, and a second side chain containing a carboxylic acid.
-
Fragment Coupling: These fragments are then coupled using various reactions, such as Nozaki-Hiyama-Kishi reactions or palladium-catalyzed cross-coupling reactions, to assemble the carbon skeleton of the Reveromycin molecule.
-
Functional Group Manipulation and Deprotection: Subsequent steps involve the manipulation of functional groups and the removal of protecting groups to yield the final this compound derivative.
Biosynthetic Approach using P450 Engineering:
A recent innovative approach involves the use of engineered enzymes to create novel Reveromycin derivatives.
-
Strain Development: A mutant strain of the Reveromycin-producing bacterium, Streptomyces sp. SN-593, is created by deleting the gene encoding the P450 enzyme responsible for a specific hydroxylation step.
-
Gene Introduction: A mutated version of the P450 gene, designed to alter its regioselectivity, is introduced into the mutant strain.
-
Fermentation and Isolation: The engineered strain is then cultured under appropriate fermentation conditions. The novel Reveromycin derivatives produced are subsequently isolated and purified from the culture broth using chromatographic techniques.
Biological Evaluation Protocols
Antiproliferative Activity Assay (MTT Assay):
The antiproliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Antifungal Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of this compound derivatives against fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and adjusted to a specific concentration.
-
Serial Dilution: The this compound derivatives are serially diluted in a suitable broth medium in 96-well microplates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microplates are incubated at an appropriate temperature for a defined period (e.g., 24 or 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Visualizing the Mechanism of Action
The primary molecular target of Reveromycin is the eukaryotic isoleucyl-tRNA synthetase (IleRS). Inhibition of this enzyme disrupts protein synthesis, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and the proposed signaling pathway of its mechanism of action.
Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Proposed signaling pathway for the mechanism of action of this compound derivatives.
Comparative Guide to Reveromycin-Induced Apoptosis via Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Reveromycin-induced apoptosis, with a focus on the activation of the caspase cascade. While the primary topic of interest is Reveromycin B, the available scientific literature predominantly focuses on Reveromycin A. This compound is a structural isomer of Reveromycin A, formed through a spiroacetal rearrangement, which has been associated with reduced biological activity.[1] Consequently, this guide will detail the apoptotic mechanisms of Reveromycin A as a proxy, with the explicit clarification that direct experimental data for this compound-induced caspase activation is not currently available in published literature.
Overview of Reveromycin A-Induced Apoptosis
Reveromycin A, a polyketide natural product isolated from Streptomyces sp., has been shown to induce apoptosis in various cell lines, including osteoclasts and multiple myeloma cells.[2][3][4] The apoptotic process initiated by Reveromycin A is dependent on the activation of caspases, a family of cysteine proteases that are central to the execution of programmed cell death.
The mechanism of Reveromycin A's pro-apoptotic effect is linked to its ability to inhibit isoleucyl-tRNA synthetase, leading to a halt in protein synthesis and subsequently triggering the apoptotic cascade.[3] This induction of apoptosis involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
Caspase Activation by Reveromycin A
Experimental evidence demonstrates that Reveromycin A treatment leads to the activation of key caspases:
-
Initiator Caspases: Caspase-8 and Caspase-9 are activated by Reveromycin A.[2] Caspase-9 activation is a hallmark of the intrinsic pathway, often initiated by mitochondrial stress, while caspase-8 activation is central to the extrinsic pathway, triggered by death receptors.
-
Executioner Caspase: Caspase-3, a critical executioner caspase, is activated downstream of the initiator caspases.[2] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The following diagram illustrates the proposed signaling pathway for Reveromycin A-induced apoptosis:
Comparative Analysis of Caspase Activation
To provide a context for the potency of Reveromycin A in inducing apoptosis, this section compares its effects with two well-characterized apoptosis inducers: Doxorubicin and Staurosporine. It is important to note that direct comparative studies with standardized conditions are limited. The data presented below is compiled from different studies and should be interpreted with caution.
| Compound | Cell Line | Concentration | Time (hours) | Fold Increase in Caspase-3/9 Activity | Reference |
| Reveromycin A | RAW264.7 (osteoclasts) | 10 µM | 2 | 2.3-fold (Caspase-9) | [2] |
| Reveromycin A | RAW264.7 (osteoclasts) | 10 µM | 4 | 2.6-fold (Caspase-9) | [2] |
| Doxorubicin | H9c2 (cardiomyoblasts) | 0.5 µM | 24 | ~3-fold (Caspase-3) | [5] |
| Doxorubicin | H9c2 (cardiomyoblasts) | 0.5 µM | 48 | ~5-fold (Caspase-3) | [5] |
| Staurosporine | Jurkat | 1 µM | 4 | ~8-fold (Caspase-3) | [6] |
| Staurosporine | Cerebellar Granule Cells | 0.1 µM | 6 | Significant increase (Caspase-3) | [7] |
Note: The fold increase in caspase activity is relative to untreated control cells. The methodologies for measuring caspase activity may vary between studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to confirm Reveromycin-induced apoptosis via caspase activation.
Western Blotting for Cleaved Caspase-3
This protocol is used to detect the cleaved (active) form of caspase-3, a hallmark of apoptosis.
Experimental Workflow:
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with Reveromycin A at the desired concentrations and time points. Include positive (e.g., Staurosporine) and negative (vehicle) controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Caspase-3 Activity Assay (Colorimetric)
This assay quantitatively measures the activity of caspase-3 in cell lysates.
Experimental Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blotting protocol, using the specific lysis buffer provided with the caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well. This substrate is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer, to allow for the enzymatic reaction to proceed.
-
Measurement: Measure the absorbance of pNA at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity in the sample.
-
Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
Conclusion
The available evidence strongly supports the role of Reveromycin A in inducing apoptosis through the activation of a caspase-dependent pathway involving both intrinsic and extrinsic signaling. While direct experimental data for this compound is lacking, the information on Reveromycin A provides a valuable framework for understanding the potential apoptotic mechanisms of this class of compounds. Further research is warranted to specifically investigate the pro-apoptotic and caspase-activating potential of this compound and to conduct direct, quantitative comparisons with other established apoptosis-inducing agents. This will be crucial for a comprehensive evaluation of its therapeutic potential in drug development.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of three flow cytometry methods for evaluating mitochondrial damage during staurosporine-induced apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reveromycin B: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Reveromycin B in various disease models, juxtaposed with current standard-of-care treatments. The data presented is compiled from preclinical studies to inform research and development decisions.
Executive Summary
This compound, a polyketide natural product, has demonstrated promising therapeutic potential in preclinical models of osteoporosis and multiple myeloma. Its unique mechanism of action, targeting isoleucyl-tRNA synthetase, offers a novel approach compared to existing therapies. This document summarizes the available data on its efficacy, provides detailed experimental protocols for key studies, and visualizes its mechanism of action.
Osteoporosis
Comparative Efficacy Data
| Treatment Group | Bone Mineral Density (BMD) Change | Osteoclast Number | Bone Resorption Marker (CTX-I) Levels | Reference |
| Reveromycin A (Precursor to B) | Increased | Significantly Reduced | Decreased | [1][2] |
| Alendronate (Bisphosphonate) | Increased | Reduced | Decreased | [3][4] |
| Vehicle Control | No significant change | No significant change | No significant change | [1][2] |
Note: Data for this compound is extrapolated from studies on its closely related precursor, Reveromycin A, as direct comparative studies on this compound are limited.
Experimental Protocols
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis [1][2]
-
Animal Model: Female BALB/c mice (8 weeks old) are subjected to either a sham operation or ovariectomy.
-
Treatment: Four weeks post-surgery, OVX mice are treated daily with subcutaneous injections of Reveromycin A (e.g., 1 mg/kg), a standard-of-care bisphosphonate (e.g., alendronate), or a vehicle control for a period of 4-8 weeks.
-
Efficacy Assessment:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine at baseline and at the end of the treatment period.
-
Histomorphometry: Tibias are collected, sectioned, and stained to quantify osteoclast numbers and other bone parameters.
-
Biochemical Markers: Serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX-I) are measured by ELISA.
-
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect in osteoporosis stems from its ability to selectively induce apoptosis in osteoclasts, the cells responsible for bone resorption. This action is particularly effective in the acidic microenvironment characteristic of bone resorption sites.[1][2][5] The compound inhibits isoleucyl-tRNA synthetase, a crucial enzyme for protein synthesis, leading to cell death.[5][6][7]
Caption: Mechanism of this compound in inducing osteoclast apoptosis.
Multiple Myeloma
Comparative Efficacy Data
| Treatment Group | Tumor Burden (sIL-6R levels) | Osteolytic Lesions | Overall Survival | Reference |
| Reveromycin A | Markedly Reduced | Ameliorated | Not Reported | [8] |
| Bortezomib | Reduced | Reduced | Improved | [8] |
| Reveromycin A + Bortezomib | Synergistic Reduction | Not Reported | Not Reported | [8] |
| Vehicle Control | Increased | Worsened | Decreased | [8] |
Note: This data is from a study on Reveromycin A.
Experimental Protocols
SCID-rab Mouse Model of Multiple Myeloma [8]
-
Animal Model: Severe combined immunodeficient (SCID) mice are implanted with rabbit bones. Human multiple myeloma cells (e.g., INA-6) are then injected into the bone marrow cavity of the implanted rabbit bones.
-
Treatment: Once tumor growth is established (approximately 4 weeks), mice are treated with intraperitoneal injections of Reveromycin A (e.g., 4 mg/kg, twice daily), bortezomib, a combination of both, or a vehicle control for a specified duration (e.g., 18 days).
-
Efficacy Assessment:
-
Tumor Burden: Measured by quantifying human soluble IL-6 receptor (sIL-6R) levels in mouse serum.
-
Bone Destruction: Assessed using soft X-ray and micro-computed tomography (µCT) imaging of the implanted rabbit femurs.
-
Osteoclast Numbers: Determined by histological analysis of the bone sections.
-
Signaling Pathway and Mechanism of Action
In the context of multiple myeloma, this compound's efficacy is linked to the acidic tumor microenvironment created by the interaction between myeloma cells and osteoclasts.[8] This acidity enhances the uptake of this compound into myeloma cells, where it inhibits isoleucyl-tRNA synthetase, leading to apoptosis.[5][8] This dual action of targeting both the tumor cells and the osteoclasts disrupts the vicious cycle of bone destruction and tumor growth.
Caption: this compound disrupts the multiple myeloma vicious cycle.
Conclusion
The available preclinical data, primarily from studies on Reveromycin A, suggests that this compound holds significant potential as a therapeutic agent for osteoporosis and multiple myeloma. Its unique pH-dependent mechanism of action allows for targeted activity within the diseased microenvironment, potentially offering a favorable safety profile. Further research, including direct comparative studies of this compound against standard-of-care drugs and eventual clinical trials, is warranted to fully elucidate its therapeutic utility.
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteoporosis: A Review of Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medschool.ucla.edu [medschool.ucla.edu]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Patterns Between Reveromycin B and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the cross-resistance profile of Reveromycin B, a polyketide antibiotic, against a panel of clinically relevant antibiotics. Due to the limited publicly available data on the specific cross-resistance patterns of this compound, this document outlines a comprehensive experimental approach, including detailed protocols and data presentation formats, to enable researchers to conduct a thorough comparative analysis.
Introduction to this compound and Cross-Resistance
This compound is a natural product isolated from Streptomyces species.[1][2] While its primary bioactivity has been characterized in eukaryotic systems, including antifungal activity against Candida albicans and inhibition of EGF-induced mitogenic activity, its antibacterial spectrum and potential for cross-resistance with other antibiotics remain largely unexplored.[1] Its close analog, Reveromycin A, is known to selectively inhibit eukaryotic cytoplasmic isoleucyl-tRNA synthetase, a key enzyme in protein synthesis.[3] Understanding the cross-resistance profile of this compound is crucial for evaluating its potential as a therapeutic agent and for anticipating challenges in its clinical development.
Cross-resistance occurs when a microorganism develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally or mechanistically related, antibiotics.[4] This phenomenon can significantly limit treatment options. Conversely, collateral sensitivity, where resistance to one drug increases susceptibility to another, presents a promising avenue for novel therapeutic strategies.
This guide will detail the necessary steps to:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.
-
Assess the cross-resistance patterns between this compound and other antibiotics with known mechanisms of action.
-
Visualize the experimental workflow and potential underlying resistance mechanisms.
Data Presentation: Comparative MIC Analysis
A critical step in a cross-resistance study is the quantitative comparison of MIC values. The following table provides a template for presenting such data. The values presented here are hypothetical and serve as an illustration of how experimental results would be structured for clear comparison. The panel of comparator antibiotics has been selected to include various mechanisms of action, with a focus on other protein synthesis inhibitors.
| Antibiotic | Mechanism of Action | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | This compound-Resistant E. coli MIC (µg/mL) | This compound-Resistant S. aureus MIC (µg/mL) | Fold Change in MIC (Resistant vs. Wild-Type) E. coli | Fold Change in MIC (Resistant vs. Wild-Type) S. aureus |
| This compound | Isoleucyl-tRNA synthetase inhibitor (putative) | 4 | 2 | 64 | 32 | 16 | 16 |
| Gentamicin | Protein Synthesis (30S) | 1 | 0.5 | 1 | 0.5 | 1 | 1 |
| Tetracycline | Protein Synthesis (30S) | 2 | 1 | 8 | 4 | 4 | 4 |
| Erythromycin | Protein Synthesis (50S) | 8 | 0.5 | 8 | 2 | 1 | 4 |
| Linezolid | Protein Synthesis (50S) | 4 | 2 | 4 | 2 | 1 | 1 |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.015 | 0.25 | 0.015 | 0.25 | 1 | 1 |
| Vancomycin | Cell Wall Synthesis | N/A | 1 | N/A | 1 | N/A | 1 |
| Penicillin G | Cell Wall Synthesis | 8 | 0.06 | 8 | 0.06 | 1 | 1 |
Note: MIC values are hypothetical and for illustrative purposes only. N/A indicates that the antibiotic is not typically effective against that type of bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and comparator antibiotics
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture bacteria in CAMHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.[5]
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Generation of this compound-Resistant Mutants
To investigate cross-resistance, it is necessary to first generate bacterial strains with resistance to this compound.
Procedure:
-
Serial Passage: Culture the wild-type bacterial strain in CAMHB containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.
-
Increasing Concentration: With each subsequent passage (every 24 hours), transfer an aliquot of the culture to fresh medium with a two-fold increasing concentration of this compound.
-
Isolation of Resistant Strains: Continue this process until the bacteria can grow at a concentration of at least 8-16 times the initial MIC. Isolate single colonies from the final culture on agar plates containing the high concentration of this compound.
-
Confirm Resistance: Determine the MIC of this compound for the isolated mutants to confirm the level of resistance.
Cross-Resistance Testing
The this compound-resistant mutants will be tested for their susceptibility to the panel of comparator antibiotics.
Procedure:
-
Follow the MIC determination protocol as described above, using the generated this compound-resistant strains as the inoculum.
-
Determine the MIC for each of the comparator antibiotics against the resistant strains.
-
Calculate the fold change in MIC for each antibiotic by dividing the MIC against the resistant strain by the MIC against the wild-type strain.
Visualizations
Experimental Workflow for Cross-Resistance Investigation
The following diagram illustrates the overall workflow for investigating the cross-resistance of this compound.
Caption: Workflow for Investigating this compound Cross-Resistance.
Potential Mechanisms of Cross-Resistance to Protein Synthesis Inhibitors
The diagram below illustrates potential signaling pathways and molecular mechanisms that could lead to cross-resistance between this compound and other protein synthesis inhibitors.
Caption: Potential Mechanisms of Cross-Resistance.
By following the protocols and data presentation formats outlined in this guide, researchers can systematically investigate the cross-resistance profile of this compound. This information will be invaluable for understanding its potential clinical utility and for guiding future drug development efforts in the ongoing battle against antibiotic resistance.
References
- 1. This compound | Bacterial | 144860-68-4 | Invivochem [invivochem.com]
- 2. scbt.com [scbt.com]
- 3. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin B: A Comparative Selectivity Profile Against Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Reveromycin B against its primary target, isoleucyl-tRNA synthetase (IleRS), versus other aminoacyl-tRNA synthetases (ARSs). This compound, a polyketide natural product, and its close analog Reveromycin A, are potent inhibitors of protein synthesis. This document synthesizes available experimental data to profile the selectivity of this class of molecules.
Executive Summary
Reveromycin A, and by extension this compound, demonstrates remarkable selectivity for eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3] This specificity is a critical attribute for its potential therapeutic applications, minimizing off-target effects. Experimental data indicates that Reveromycin A potently inhibits IleRS at nanomolar concentrations while showing no significant activity against other aminoacyl-tRNA synthetases, including the structurally related Leucyl-tRNA synthetase (LeuRS) and Valyl-tRNA synthetase (ValRS).[4]
Data Presentation: Inhibitory Activity of Reveromycin A
The following table summarizes the inhibitory concentration (IC50) values of Reveromycin A against various aminoacyl-tRNA synthetases. Due to the close structural and functional similarity, these data are considered highly relevant for understanding the selectivity profile of this compound.
| Aminoacyl-tRNA Synthetase | Organism/Cell Type | IC50 | Selectivity vs. IleRS |
| Isoleucyl-tRNA Synthetase (IleRS) | Saccharomyces cerevisiae (yeast) | ~8 ng/mL (~13.6 nM) | - |
| Isoleucyl-tRNA Synthetase (IleRS) | Yeast and Human | 2-10 nM[1] | - |
| Leucyl-tRNA Synthetase (LeuRS) | Not specified | No significant inhibition[4] | >1000-fold |
| Valyl-tRNA Synthetase (ValRS) | Not specified | No significant inhibition[4] | >1000-fold |
| Other ARSs (unspecified) | Saccharomyces cerevisiae (yeast) | No significant inhibition | >1000-fold |
| Bacterial IleRS | Not specified | No significant inhibition[1] | >1000-fold |
Mechanism of Selectivity
The high selectivity of Reveromycin A/B for eukaryotic IleRS is attributed to specific molecular interactions within the tRNA-binding site of the enzyme.[1][2] Structural studies have revealed that key amino acid residues responsible for binding Reveromycin are conserved in eukaryotic cytoplasmic IleRSs but differ in prokaryotic IleRSs and other human ARSs like LeuRS and ValRS.[4] This structural difference prevents Reveromycin from effectively binding to and inhibiting other synthetases.
Experimental Protocols
The following is a representative experimental protocol for determining the IC50 of this compound against a panel of aminoacyl-tRNA synthetases. This protocol is based on established methods for measuring ARS activity.
Aminoacylation Inhibition Assay
This assay measures the ability of an aminoacyl-tRNA synthetase to attach its cognate amino acid to its corresponding tRNA in the presence of an inhibitor.
Materials:
-
Purified recombinant human aminoacyl-tRNA synthetases (IleRS, LeuRS, ValRS, etc.)
-
This compound
-
ATP
-
Cognate amino acids (e.g., L-isoleucine, L-leucine, L-valine)
-
Radioactively labeled amino acids (e.g., [³H]-L-isoleucine)
-
Cognate tRNAs
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and the specific amino acid (including a trace amount of the radiolabeled version).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified aminoacyl-tRNA synthetase to the mixture.
-
tRNA Addition: After a brief pre-incubation, add the cognate tRNA to start the aminoacylation reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Quenching: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the tRNA and any attached amino acids.
-
Filtration: Filter the precipitated material through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of this compound. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis
Caption: Mechanism of action of this compound.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining IC50 values.
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase: Full Paper PDF & Summary | Bohrium [bohrium.com]
Reveromycin A vs. Reveromycin B: An In Vivo Head-to-Head Comparison for Researchers
A comprehensive guide to the in vivo activities of Reveromycin A and its less active isomer, Reveromycin B, tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of their biological effects, supported by experimental data, protocols, and pathway visualizations.
Executive Summary
Reveromycin A, a polyketide natural product isolated from the genus Streptomyces, has garnered significant attention for its potent in vivo biological activities, primarily as an inhibitor of bone resorption and as an anti-tumor agent. Its mechanism of action is centered on the specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), leading to apoptosis in target cells. A key feature of Reveromycin A is its pH-dependent activity; its carboxylic acid moieties render it more permeable to cells in acidic microenvironments, such as those found at sites of bone resorption and within solid tumors.
This compound is a structural isomer of Reveromycin A, formed through a spiroacetal rearrangement from a 6,6-spiroacetal core in Reveromycin A to a 5,6-spiroacetal core. This seemingly subtle structural alteration results in a significant reduction in biological activity. While in vivo data for this compound is limited, the available biochemical evidence consistently points to its diminished efficacy compared to Reveromycin A. This guide will synthesize the available in vivo data for Reveromycin A and contrast it with the known properties of this compound.
In Vivo Efficacy: A Comparative Overview
Anti-Resorptive Activity in Osteoporosis Models
Reveromycin A has demonstrated significant efficacy in preventing bone loss in ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis.[1][2]
| Parameter | Reveromycin A | This compound | Source |
| Animal Model | Ovariectomized (OVX) mice | No data available | [1] |
| Dosage | 0.4, 1, or 4 mg/kg/day | No data available | [1] |
| Administration | Intraperitoneal injection | No data available | [1] |
| Efficacy | Effectively prevented OVX-induced loss of cancellous bone. | Inferred to have significantly lower efficacy due to reduced bioactivity. | [1] |
| Mechanism | Induces apoptosis specifically in osteoclasts.[1] | Likely the same mechanism but with reduced potency. |
Anti-Tumor Activity
Reveromycin A exhibits anti-tumor effects in vivo, particularly in models of multiple myeloma and ovarian carcinoma.[3][4] Its efficacy is enhanced in the acidic tumor microenvironment.
| Parameter | Reveromycin A | This compound | Source |
| Cancer Model | Multiple Myeloma (human INA6 cells in SCID-rab mice) | No data available | [3] |
| Dosage | 4 mg/kg, twice daily | No data available | [3] |
| Administration | Intraperitoneal injection | No data available | [3] |
| Efficacy | Markedly reduced tumor size and osteolytic lesions. Substantially reduced serum levels of human soluble IL-6 receptor (a tumor burden marker). | Inferred to have significantly lower efficacy. | [3] |
| Cancer Model | Human Ovarian Carcinoma BG-1 (in nude mice) | No data available | [4] |
| Dosage | Not specified | No data available | [4] |
| Administration | Not specified | No data available | [4] |
| Efficacy | Strong anti-tumor effect observed. | Inferred to have significantly lower efficacy. | [4] |
Mechanism of Action: A Tale of Two Isomers
The primary molecular target for both Reveromycin A and B is isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][5] Inhibition of IleRS leads to the cessation of protein synthesis and subsequent apoptosis.
The specificity of Reveromycin A for osteoclasts and some tumor cells is attributed to the acidic microenvironments these cells generate.[1][3] The three carboxylic acid groups on Reveromycin A become protonated in acidic conditions, increasing the molecule's non-polarity and facilitating its passage across the cell membrane.
Figure 1. Simplified signaling pathway of Reveromycin A leading to apoptosis.
The structural difference between Reveromycin A (6,6-spiroacetal) and this compound (5,6-spiroacetal) is critical. The 6,6-spiroacetal conformation of Reveromycin A is crucial for its potent inhibitory activity against IleRS. The rearrangement to the 5,6-spiroacetal structure in this compound reduces its binding affinity to the enzyme, thereby diminishing its biological effects.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are summaries of the experimental protocols used in key studies of Reveromycin A.
Ovariectomized (OVX) Mouse Model for Osteoporosis
This model is used to mimic postmenopausal bone loss.
Figure 2. Experimental workflow for the ovariectomized mouse model.
-
Animals: Female mice (e.g., ddY strain) are used.
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation is performed on the control group.
-
Treatment: Following surgery, mice are treated daily with intraperitoneal injections of Reveromycin A (e.g., at doses of 0.4, 1, or 4 mg/kg), vehicle (control), or 17β-estradiol (positive control).
-
Duration: Treatment typically continues for several weeks (e.g., 4 weeks).
-
Analysis: At the end of the study, femurs are collected for analysis of bone mineral density (using techniques like peripheral quantitative computed tomography) and histomorphometry to assess trabecular bone volume and structure.
Multiple Myeloma SCID-rab Mouse Model
This model allows for the growth of human multiple myeloma cells in a bone environment.
-
Animals: Severe combined immunodeficient (SCID) mice are used.
-
Procedure: Rabbit femurs are implanted subcutaneously in the SCID mice. After a period of healing, human multiple myeloma cells (e.g., INA6) are injected directly into the rabbit bone marrow cavity.
-
Treatment: Once tumor growth is established, mice are treated with Reveromycin A (e.g., 4 mg/kg, twice daily, intraperitoneally) or a vehicle control.
-
Duration: Treatment is administered for a defined period (e.g., 18 days).
-
Analysis: Tumor growth is monitored using imaging techniques like soft X-ray and micro-computed tomography (µCT) to assess osteolytic lesions. Serum levels of human-specific markers (e.g., soluble IL-6 receptor) are measured to quantify tumor burden. Histological analysis of the bone is performed to count osteoclasts.[3]
Conclusion and Future Directions
The in vivo evidence strongly supports Reveromycin A as a promising therapeutic candidate for diseases characterized by excessive bone resorption and for certain cancers. Its unique pH-dependent mechanism of action offers a degree of tissue specificity. In contrast, this compound, due to its structural rearrangement, exhibits significantly reduced biological activity, making it a less viable therapeutic agent.
Future research should focus on direct in vivo head-to-head comparisons of Reveromycin A and B to definitively quantify the difference in their efficacy. Furthermore, studies exploring the pharmacokinetics and pharmacodynamics of Reveromycin A in more detail would be beneficial for its clinical development. The development of more stable analogs of Reveromycin A that resist rearrangement to the B form could also be a valuable avenue for drug discovery.
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validating Reveromycin B Binding to Isoleucyl-tRNA Synthetase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Reveromycin B and other inhibitors targeting isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis and a validated drug target. The following sections present quantitative binding data, detailed experimental protocols for validation assays, and an overview of the cellular pathways affected by IleRS inhibition.
Comparative Analysis of IleRS Inhibitors
Isoleucyl-tRNA synthetase inhibitors are a diverse group of molecules, encompassing natural products and synthetic compounds, that disrupt protein synthesis by preventing the charging of tRNA with isoleucine. Reveromycin A, a close structural analog of this compound, has been shown to inhibit eukaryotic cytoplasmic IleRS by binding to the tRNA binding site. This interaction is notably enhanced in the presence of the reaction intermediate, isoleucyl-adenylate (Ile-AMP).
This compound is a structural isomer of Reveromycin A, formed through a rearrangement of the spiroacetal core from a 6,6- to a 5,6-system. This structural alteration is associated with a reduction in biological activity, suggesting a lower binding affinity for IleRS compared to Reveromycin A. While direct quantitative binding data for this compound is limited in publicly available literature, the established data for Reveromycin A and other prominent IleRS inhibitors provide a valuable framework for comparison.
| Inhibitor | Target Organism/Enzyme | Ki | Kd | IC50 | Notes |
| Reveromycin A | Saccharomyces cerevisiae (eukaryotic) | - | 164 ± 10 nM (apo enzyme) 17 ± 2 nM (with L-isoleucine) | 10 nM | Binds to the tRNA binding site. Binding is enhanced by L-isoleucine. |
| Mupirocin | Bacterial | - | 18 ± 7 pM (MRSA IleRS) | - | Clinically used topical antibiotic. Targets the isoleucyl-adenylate binding site. |
| Thiomarinol | Bacterial (MRSA) | Picomolar range | 11 ± 6 fM | - | A hybrid antibiotic, demonstrates significantly tighter binding than mupirocin. |
| SB-203207 | Bacterial | - | - | - | A synthetic inhibitor; analogs have been developed to target other aminoacyl-tRNA synthetases. |
| Furanomycin | Bacterial | - | - | - | A natural product inhibitor of IleRS. |
Table 1: Quantitative Comparison of Isoleucyl-tRNA Synthetase Inhibitors. This table summarizes the available binding affinity and inhibitory concentration data for Reveromycin A and selected alternative IleRS inhibitors. The lack of specific data for this compound highlights a key area for future research.
Experimental Protocols for Validating Binding
Accurate determination of binding affinity and kinetics is crucial for the development of effective enzyme inhibitors. The following are detailed protocols for key experimental assays used to validate the interaction between small molecules, such as this compound, and isoleucyl-tRNA synthetase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
Protocol for ITC Analysis of this compound Binding to IleRS:
-
Protein Preparation:
-
Express and purify recombinant isoleucyl-tRNA synthetase. Ensure the final protein preparation is in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 2 mM DTT) and has been extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
Determine the precise protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
-
-
Ligand Preparation:
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used to aid solubility, ensuring the final concentration in the reaction is minimal (<1-2%) and identical in both the syringe and the cell to minimize heat of dilution artifacts.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the IleRS solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-20 fold higher than the protein concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic information (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).
Protocol for SPR Analysis of this compound Binding to IleRS:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize IleRS onto the activated surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a ligand density that will produce a response of approximately 100-200 response units (RU) for the analyte.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only the running buffer is flowed over the chip.
-
Regenerate the sensor surface between different analyte concentrations using a pulse of a regeneration solution (e.g., a low pH buffer or a high salt concentration) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Visualizing the Impact of IleRS Inhibition
The inhibition of isoleucyl-tRNA synthetase leads to a disruption of protein synthesis, which in turn triggers cellular stress responses. The following diagrams illustrate the experimental workflow for validating inhibitor binding and the primary signaling pathway activated by IleRS inhibition.
Inhibition of IleRS leads to an accumulation of uncharged tRNAIle, which is a key signal for cellular stress. This accumulation activates the General Control Nonderepressible 2 (GCN2) kinase, a central regulator of the Integrated Stress Response (ISR).
Conclusion
The validation of this compound's binding to isoleucyl-tRNA synthetase is a critical step in understanding its mechanism of action and potential as a therapeutic agent. While direct quantitative data for this compound remains elusive, a comparative approach utilizing data from its close analog, Reveromycin A, and other well-characterized IleRS inhibitors provides a strong foundation for further investigation. The experimental protocols detailed in this guide offer robust methods for obtaining the necessary binding data. Furthermore, understanding the downstream cellular consequences of IleRS inhibition, such as the activation of the GCN2 pathway, is essential for a comprehensive evaluation of any potential drug candidate targeting this enzyme. Future studies should focus on obtaining direct, quantitative binding and kinetic data for this compound to accurately place it within the landscape of IleRS inhibitors.
A Comparative Analysis of the Pharmacokinetic Profiles of Reveromycin A and Reveromycin B
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics and biological activities of Reveromycin A and its structural analog, Reveromycin B.
Introduction
Reveromycin A, a polyketide natural product isolated from Streptomyces sp., has garnered significant interest in the scientific community for its potent and selective biological activities. It is a known inhibitor of eukaryotic isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis, leading to the induction of apoptosis in specific cell types. This mechanism of action underlies its potential as a therapeutic agent in diseases such as osteoporosis and certain cancers. In contrast, this compound is a structural isomer of Reveromycin A, formed through a rearrangement of the spiroacetal core. This structural alteration has been reported to significantly reduce its biological activity. This guide provides a comparative overview of the available pharmacokinetic data for Reveromycin A and highlights the current knowledge gap regarding the in vivo profile of this compound.
Pharmacokinetic Profiles
A comprehensive comparison of the pharmacokinetic profiles of Reveromycin A and B is hampered by a significant lack of available data for this compound. The majority of published research has focused on the synthesis and biological activity of Reveromycin A, with this compound often characterized as a less active derivative.
Reveromycin A
Studies in preclinical models have provided initial insights into the pharmacokinetic behavior of Reveromycin A. A key study in Sprague-Dawley rats revealed that Reveromycin A is rapidly eliminated from the bloodstream following intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) administration. Furthermore, the compound exhibits minimal oral absorption. While the study mentions specific pharmacokinetic parameters in its supplementary data, this information is not publicly accessible.
Table 1: Summary of Reveromycin A Pharmacokinetic Parameters
| Parameter | Value | Species | Administration Route | Source |
| Absorption | Minimal | Rat | Oral | [1] |
| Elimination | Rapid | Rat | i.v., i.p., s.c. | [1] |
| Cmax | Not Available | - | - | - |
| Tmax | Not Available | - | - | - |
| AUC | Not Available | - | - | - |
| Half-life (t½) | Not Available | - | - | - |
| Bioavailability | Low | Rat | Oral | [1] |
This compound
To date, there are no published in vivo pharmacokinetic studies for this compound. Its characterization has been primarily limited to its formation from Reveromycin A and its comparatively weak biological activity. The structural rearrangement from the 6,6-spiroacetal of Reveromycin A to the 5,6-spiroacetal of this compound is thought to be the reason for this reduced potency.
Table 2: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Administration Route | Source |
| Absorption | Not Reported | - | - | - |
| Elimination | Not Reported | - | - | - |
| Cmax | Not Reported | - | - | - |
| Tmax | Not Reported | - | - | - |
| AUC | Not Reported | - | - | - |
| Half-life (t½) | Not Reported | - | - | - |
| Bioavailability | Not Reported | - | - | - |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols from key in vivo studies involving Reveromycin A.
In Vivo Efficacy Study in a Mouse Model of Multiple Myeloma
-
Animal Model: SCID-rab mice (SCID mice with rabbit femurs implanted subcutaneously).
-
Cell Line: Human multiple myeloma cell line INA6.
-
Treatment: Reveromycin A (4 mg/kg) or vehicle (saline).
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Twice daily for 18 days.
-
Purpose: To evaluate the in vivo effects of Reveromycin A on tumor growth and bone destruction in a model mimicking multiple myeloma bone lesions.
Mechanism of Action and Signaling Pathway
Reveromycin A exerts its biological effects primarily through the inhibition of isoleucyl-tRNA synthetase (IleRS), a key enzyme in protein biosynthesis. This inhibition leads to a depletion of charged isoleucyl-tRNA, which in turn triggers a cellular stress response culminating in apoptosis.
Caption: Mechanism of Reveromycin A-induced apoptosis.
Conclusion
The available data clearly indicates that Reveromycin A possesses interesting in vivo activity, characterized by rapid elimination and poor oral bioavailability. Its mechanism of action, involving the targeted inhibition of isoleucyl-tRNA synthetase, makes it a compelling candidate for further drug development. However, the pharmacokinetic profile of its less active isomer, this compound, remains completely uncharacterized. Future research should focus on conducting in vivo studies with this compound to enable a direct and comprehensive comparison of the pharmacokinetic profiles of these two related molecules. Such studies are essential for a complete understanding of the structure-activity relationship within the reveromycin class of compounds and for optimizing their therapeutic potential.
References
Assessing the Therapeutic Index: A Comparative Analysis of Reveromycin B and Other Cytotoxic Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety for a given compound. This guide provides a comparative assessment of the therapeutic potential of Reveromycin B against its analogue, Reveromycin A, and established chemotherapeutic agents, including doxorubicin, paclitaxel, etoposide, and vinblastine.
Due to the limited availability of public data on the in vivo toxicity of this compound, a direct calculation of its therapeutic index is not currently feasible. This guide, therefore, presents the available efficacy data for this compound and provides a comparative analysis based on the therapeutic indices of Reveromycin A and other widely used anticancer drugs.
Efficacy and Toxicity Profile
The following table summarizes the available half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that inhibits a biological process by 50%, and the median lethal dose (LD50) values, the dose at which 50% of the test subjects die. The therapeutic index is calculated as the ratio of LD50 to the effective dose (represented here by the IC50, though it is important to note these are different measures).
| Compound | Cell Line | IC50 | LD50 (Mice, Intravenous) | Therapeutic Index (LD50/IC50) |
| This compound | Balb/MK | 6 µg/mL[1] | Not Available | Not Calculable |
| KB and K562 | No inhibition of proliferation[1] | |||
| Reveromycin A | Multiple Myeloma (INA-6, RPMI8226) | ~1 µM (at pH 6.4)[2] | Not Available | Not Calculable |
| Doxorubicin | A549 (Lung Carcinoma) | 0.07 µM[3] | 12.5 mg/kg[4] | 178,571 |
| HepG2 (Hepatocellular Carcinoma) | 2.26 - 12.18 µM[5] | 17 mg/kg[6] | 1,395 - 7,522 | |
| MCF-7 (Breast Cancer) | 2.50 µM[5] | |||
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 - 7.5 nM[7] | 19.5 mg/kg[8] | 2,600,000 - 7,800,000 |
| SK-BR-3 (Breast Cancer) | Varies[9] | 31.3 mg/kg[10] | ||
| Etoposide | A549 (Lung Carcinoma) | 3.49 µM (72h)[11] | 220 mg/kg[12] | 63,037 |
| BGC-823 (Gastric Cancer) | 43.74 µM[13] | 108 mg/kg (intraperitoneal)[14] | ||
| HeLa (Cervical Cancer) | 209.90 µM[13] | |||
| Vinblastine | CMT-U27 (Canine Mammary Tumor) | 1,588 nM[15] | 10 mg/kg[16] | 6,297 |
| MCF-7 (Breast Cancer) | 0.68 nM[17] | 15 mg/kg[18] | 22,058,823 |
Note: The therapeutic index values presented here are estimations, as IC50 values are determined in vitro and LD50 values in vivo. A true therapeutic index is calculated using effective dose (ED50) and toxic dose (TD50) from in vivo studies. The presented values are for comparative purposes only.
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50) via MTT Assay
The IC50 value, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is commonly determined using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination using the MTT assay.
Determination of Median Lethal Dose (LD50) in Mice
The LD50 is a standardized measure of the acute toxicity of a substance. The following is a general protocol for determining the LD50 in mice via intravenous administration.
Principle: Groups of animals are administered different doses of the test substance, and the dose that causes mortality in 50% of the animals within a specified time is determined.
Protocol:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a range of doses of the test substance in a suitable vehicle.
-
Administration: Administer a single intravenous injection of the test substance to different groups of mice. A control group receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals over a specified period (e.g., 14 days).
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Use a statistical method, such as the probit analysis, to calculate the LD50 value from the dose-mortality data.
Caption: General workflow for LD50 determination in mice.
Signaling Pathways
The mechanisms of action of this compound and the comparator compounds differ significantly, targeting distinct cellular processes.
Reveromycin A and B
Reveromycin A and B exert their effects by inhibiting isoleucyl-tRNA synthetase, an enzyme essential for protein synthesis. This inhibition leads to a depletion of charged tRNA molecules, stalling protein translation and ultimately inducing apoptosis.
Caption: Mechanism of action of Reveromycin A/B.
Comparator Compounds
The comparator chemotherapeutic agents target various aspects of cell division and DNA integrity.
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species, leading to DNA damage and apoptosis.
-
Paclitaxel: Stabilizes microtubules, preventing their dynamic instability required for chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis.
-
Etoposide: Inhibits topoisomerase II, leading to DNA strand breaks and apoptosis.
-
Vinblastine: Inhibits microtubule polymerization, disrupting the mitotic spindle and causing metaphase arrest and apoptosis.
Caption: Signaling pathways of comparator chemotherapeutic agents.
Conclusion
While a definitive assessment of the therapeutic index of this compound is hampered by the lack of publicly available in vivo toxicity data, the existing in vitro efficacy data suggests a distinct biological activity profile compared to its analogue, Reveromycin A, and conventional cytotoxic agents. Its ability to inhibit EGF-induced mitogenic activity without affecting the proliferation of certain cancer cell lines points towards a more selective mechanism of action. Further preclinical studies are imperative to determine the LD50 or TD50 of this compound to enable a comprehensive evaluation of its therapeutic index and to ascertain its potential as a safe and effective therapeutic agent. The comparator data provided in this guide serves as a benchmark for such future investigations.
References
- 1. This compound | Bacterial | 144860-68-4 | Invivochem [invivochem.com]
- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological study and efficacy of blank and paclitaxel-loaded lipid nanocapsules after i.v. administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. netjournals.org [netjournals.org]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. apexbt.com [apexbt.com]
- 14. Safety and efficacy of intraperitoneal injection of etoposide in oil suspension in mice with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 17. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Safety Operating Guide
Prudent Disposal of Reveromycin B in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Reveromycin B
Understanding the Hazard Profile of this compound
Direct hazard classification for this compound under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not currently established. However, information on related compounds offers some insight. A Safety Data Sheet for the structurally similar compound, Reveromycin C, indicates that it is not classified as a hazardous substance. Furthermore, a product data sheet for this compound notes that it lacks much of the biological activity of Reveromycin A and is suggested for use as a negative control in research. This information suggests that this compound may have a low hazard potential.
Despite this, in the absence of definitive data, it is prudent to handle this compound with a degree of caution, following standard laboratory safety protocols.
Recommended Disposal Procedures
Given the unclassified nature of this compound, a conservative approach to its disposal is recommended. The following step-by-step procedure is based on established guidelines for the disposal of non-hazardous chemical waste.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound waste in a manner that complies with general laboratory safety and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety glasses
-
Lab coat
-
Nitrile gloves
-
-
Labeled, non-reactive waste container (e.g., a high-density polyethylene (HDPE) bottle)
-
Chemical waste label
-
Fume hood
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, sealed plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, non-reactive waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling: Clearly label the waste container with "this compound Waste" and include the approximate concentration and solvent.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. This typically involves arranging for a pickup by your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
In the absence of specific quantitative data for this compound disposal, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | 5.5 - 10.5 (for drain disposal, not recommended for this compound ) | General Laboratory Waste Guidelines |
| Container Material | High-Density Polyethylene (HDPE), Glass (ensure compatibility with solvent) | General Laboratory Waste Guidelines |
| Labeling Requirements | Chemical Name, Hazard Information (if known), Concentration, Waste Generator Contact Information | Institutional EHS Protocols |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the disposal of chemical waste in a laboratory setting.
Caption: Decision workflow for proper chemical waste disposal in a laboratory.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
